molecular formula C23H25F5N2O4S B15617484 Oveporexton CAS No. 2460722-04-5

Oveporexton

Cat. No.: B15617484
CAS No.: 2460722-04-5
M. Wt: 520.5 g/mol
InChI Key: KVMGAIOTUIGROS-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oveporexton is a useful research compound. Its molecular formula is C23H25F5N2O4S and its molecular weight is 520.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2460722-04-5

Molecular Formula

C23H25F5N2O4S

Molecular Weight

520.5 g/mol

IUPAC Name

N-[(2S,3R)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-4,4-difluoro-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]ethanesulfonamide

InChI

InChI=1S/C23H25F5N2O4S/c1-4-35(33,34)29-20-18(30(12-23(20,27)28)21(31)22(2,3)32)10-13-6-5-7-17(19(13)26)14-8-15(24)11-16(25)9-14/h5-9,11,18,20,29,32H,4,10,12H2,1-3H3/t18-,20+/m0/s1

InChI Key

KVMGAIOTUIGROS-AZUAARDMSA-N

Origin of Product

United States

Foundational & Exploratory

Oveporexton's Mechanism of Action in Narcolepsy Type 1: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Narcolepsy Type 1 (NT1) is a debilitating neurological disorder characterized by the profound loss of orexin-producing neurons in the hypothalamus. This deficiency in the orexin (B13118510) neuropeptide system leads to a classic pentad of symptoms: excessive daytime sleepiness (EDS), cataplexy, sleep paralysis, hypnagogic/hypnopompic hallucinations, and disrupted nocturnal sleep. Oveporexton (TAK-861) is a novel, orally bioavailable, selective orexin receptor 2 (OX2R) agonist currently in late-stage clinical development. By mimicking the action of endogenous orexin at the OX2R, this compound aims to restore the excitatory signaling pathways that promote and sustain wakefulness, thereby addressing the core pathophysiology of NT1. Preclinical and clinical data have demonstrated that this compound significantly improves measures of wakefulness, reduces the frequency of cataplexy, and is generally well-tolerated. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available clinical trial data and detailed experimental methodologies.

The Orexin System and Pathophysiology of Narcolepsy Type 1

The orexin system, also known as the hypocretin system, is a critical regulator of sleep and wakefulness.[1][2] It consists of two neuropeptides, orexin-A and orexin-B, and two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][3] Orexin-producing neurons are exclusively located in the lateral hypothalamus and project widely throughout the central nervous system, innervating key areas involved in arousal, including the locus coeruleus (noradrenergic), tuberomammillary nucleus (histaminergic), and ventral tegmental area (dopaminergic).[4]

Narcolepsy Type 1 is caused by an autoimmune-mediated destruction of these orexin-producing neurons, leading to a profound deficiency of orexin neuropeptides in the cerebrospinal fluid.[5][6][7] This loss of orexin signaling results in the inability to maintain consolidated periods of wakefulness and the intrusion of REM sleep-like phenomena (such as cataplexy) into wakefulness.[5][8]

This compound: A Selective Orexin Receptor 2 (OX2R) Agonist

This compound is designed to directly address the underlying orexin deficiency in NT1 by acting as a selective agonist at the OX2R.[5][6][7][8][9][10] While both OX1R and OX2R are involved in the promotion of wakefulness, OX2R is considered to play a more dominant role.[4] The selectivity of this compound for OX2R is a key design feature.

Orexin Receptor Signaling Pathways

Upon binding of an agonist, orexin receptors activate multiple intracellular signaling cascades through the coupling to various G-proteins, primarily Gq/11, but also Gi/o and Gs.[1][11]

  • Gq/11 Pathway: This is the canonical signaling pathway for orexin receptors. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a hallmark of orexin receptor activation and leads to neuronal depolarization and increased excitability.[1][3][11][12]

  • Other Signaling Pathways: Orexin receptor activation has also been shown to modulate other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways and the modulation of adenylyl cyclase (AC) and cyclic AMP (cAMP) levels.[1][12]

The following diagram illustrates the primary signaling pathway of orexin receptors.

Orexin_Agonist Orexin Agonist (e.g., this compound) OXR OX1R / OX2R Orexin_Agonist->OXR Binds to G_protein Gq/11 OXR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_release->Neuronal_Excitation Leads to PKC_activation->Neuronal_Excitation Contributes to

Caption: Orexin Receptor Signaling Pathway.

By selectively activating the OX2R, this compound is expected to restore this excitatory signaling in key wake-promoting neural circuits, thereby ameliorating the symptoms of NT1.

Clinical Efficacy of this compound in Narcolepsy Type 1

Clinical trials of this compound have demonstrated statistically significant and clinically meaningful improvements in the core symptoms of NT1.

Phase 2b Clinical Trial Data

A Phase 2b, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in adults with NT1.[9][10][13][14][15][16] The trial assessed several dosing regimens against a placebo over an 8-week period.[13][15][16]

Table 1: Key Efficacy Outcomes from the Phase 2b Trial of this compound

EndpointPlaceboThis compound (0.5 mg BID)This compound (2 mg BID)This compound (2 mg then 5 mg daily)This compound (7 mg QD)
Mean Change from Baseline in MWT (minutes) -1.212.523.525.415.0
Mean Change from Baseline in ESS -2.5-8.9-13.8-12.8-11.3
Weekly Cataplexy Rate at Week 8 8.764.243.142.485.89

Data sourced from publicly available information on the Phase 2b trial.[13] BID = twice daily, QD = once daily, MWT = Maintenance of Wakefulness Test, ESS = Epworth Sleepiness Scale.

All tested doses of this compound showed a statistically significant improvement in the primary endpoint of mean change from baseline in MWT compared to placebo (p ≤ 0.001 for all comparisons).[13][17] Significant improvements were also observed in the key secondary endpoints of ESS and weekly cataplexy rate.[13]

Phase 3 Clinical Trial Program (FirstLight and RadiantLight)

The Phase 3 program for this compound, consisting of the FirstLight (TAK-861-3001) and RadiantLight (TAK-861-3002) studies, further confirmed the efficacy and safety of this compound in a larger patient population over a 12-week period.[4][5][6][7][8] These global, multicenter, placebo-controlled studies met all primary and secondary endpoints, with p-values of <0.001 across all doses for all primary and secondary endpoints at week 12.[4][5][8][18]

While detailed quantitative tables from the Phase 3 trials are not yet fully published in peer-reviewed journals, press releases have highlighted key findings:

  • A majority of participants receiving this compound 2 mg twice daily achieved MWT scores within the normal range.[8][18]

  • Almost 85% of participants on the 2 mg twice-daily dose scored comparably to healthy individuals on the Epworth Sleepiness Scale.[8][18]

  • Weekly cataplexy rates improved from a median of 0 cataplexy-free days to 4-5 days per week.[8]

  • Over 70% of participants reported the lowest severity level of symptoms as measured by the narcolepsy severity scale total score.[8][18]

Experimental Protocols for Key Efficacy Assessments

The clinical development program for this compound utilized standardized and validated instruments to assess the key symptoms of NT1.

Maintenance of Wakefulness Test (MWT)

The MWT is an objective measure of the ability to remain awake during the day.[2][5][19][20][21]

Methodology:

  • The test consists of four 40-minute trials conducted at two-hour intervals in a quiet, dimly lit room.[2][20][21]

  • Patients are instructed to sit quietly and try to remain awake for as long as possible without using any extraordinary measures to prevent sleep.[2][20]

  • Polysomnography is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG) to objectively determine sleep onset.

  • The sleep latency, or the time it takes for the patient to fall asleep, is recorded for each trial.

  • The primary endpoint is the average sleep latency across the four trials.

The following diagram outlines the workflow for the Maintenance of Wakefulness Test.

Start Start of MWT Trial1 Trial 1 (40 minutes) Start->Trial1 Interval1 2-hour Interval Trial1->Interval1 Trial2 Trial 2 (40 minutes) Interval1->Trial2 Interval2 2-hour Interval Trial2->Interval2 Trial3 Trial 3 (40 minutes) Interval2->Trial3 Interval3 2-hour Interval Trial3->Interval3 Trial4 Trial 4 (40 minutes) Interval3->Trial4 Analysis Calculate Average Sleep Latency Trial4->Analysis

Caption: Maintenance of Wakefulness Test (MWT) Workflow.

Epworth Sleepiness Scale (ESS)

The ESS is a subjective, self-administered questionnaire that assesses the general level of daytime sleepiness.[1][3][11][12][14]

Methodology:

  • The questionnaire consists of eight questions that ask the individual to rate their likelihood of dozing in various common situations on a 4-point scale (0 = would never doze; 3 = high chance of dozing).[1][3][12]

  • The situations include activities such as sitting and reading, watching TV, and sitting in a car as a passenger.[1]

  • The total score ranges from 0 to 24, with a score greater than 10 generally indicating excessive daytime sleepiness.[3][14]

Weekly Cataplexy Rate

The frequency of cataplexy attacks is typically assessed using patient-reported diaries.[15][22][23]

Methodology:

  • Patients are provided with a diary to record the number of cataplexy attacks they experience each day.

  • A cataplexy attack is defined as a sudden and transient episode of muscle weakness, often triggered by strong emotions.

  • The weekly cataplexy rate is calculated as the total number of attacks recorded over a seven-day period.

Logical Framework: How this compound Counteracts NT1 Pathophysiology

The mechanism of action of this compound directly targets the core deficit in NT1. The following diagram illustrates this logical relationship.

NT1_Patho Narcolepsy Type 1 (Loss of Orexin Neurons) Orexin_Deficiency Orexin Deficiency NT1_Patho->Orexin_Deficiency Reduced_Signaling Reduced OX2R Signaling Orexin_Deficiency->Reduced_Signaling Symptoms Symptoms: - Excessive Daytime Sleepiness - Cataplexy Reduced_Signaling->Symptoms Restored_Signaling Restored Wake-Promoting Signaling Reduced_Signaling->Restored_Signaling Counteracts This compound This compound (TAK-861) OX2R_Agonism Selective OX2R Agonism This compound->OX2R_Agonism Acts as OX2R_Agonism->Restored_Signaling Leads to Symptom_Improvement Improvement in Wakefulness & Reduction in Cataplexy Restored_Signaling->Symptom_Improvement

Caption: this compound's Therapeutic Logic in NT1.

Conclusion

This compound represents a significant advancement in the potential treatment of narcolepsy type 1. By selectively targeting the orexin receptor 2, it directly addresses the fundamental pathophysiology of the disease—the deficiency of orexin signaling. The robust and consistent clinical data from Phase 2b and Phase 3 trials demonstrate its ability to improve wakefulness, reduce cataplexy, and enhance the overall quality of life for individuals with NT1. As a first-in-class OX2R agonist, this compound holds the promise of becoming a transformative therapy for this chronic and debilitating neurological disorder. Further publication of detailed Phase 3 data will provide an even more comprehensive understanding of its clinical profile.

References

Oveporexton: A Technical Guide to a Selective Orexin Receptor 2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oveporexton (TAK-861) is a first-in-class, orally bioavailable, selective agonist for the orexin (B13118510) receptor 2 (OX2R).[1][2][3] Developed by Takeda Pharmaceuticals, it is an investigational drug poised to address the underlying pathophysiology of narcolepsy type 1 (NT1), a debilitating neurological disorder caused by the loss of orexin-producing neurons.[1][3] By selectively activating OX2R, this compound aims to restore the deficient orexin signaling, thereby promoting wakefulness and alleviating the diverse symptoms of NT1.[2][3][4] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction to Orexin System and Narcolepsy

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (GPCRs), orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a key regulator of sleep-wake states, feeding behavior, and other physiological processes.[5][6] Narcolepsy type 1 is characterized by a profound loss of orexin-producing neurons in the hypothalamus, leading to symptoms like excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep.[1] While OX1R has a higher affinity for orexin-A, OX2R binds both orexin-A and orexin-B with similar high affinity. OX2R is strongly implicated in the promotion of wakefulness, making it a prime therapeutic target for narcolepsy.[6]

Pharmacology of this compound

This compound is a potent and highly selective agonist for the human OX2R. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The potency and selectivity of this compound have been determined using various in vitro assays.

ParameterReceptorValueAssay Type
EC50 OX2R2.5 nMCalcium Mobilization
EC50 OX1R7500 nMCalcium Mobilization
Selectivity OX2R over OX1R~3000-fold-

Table 1: In Vitro Potency and Selectivity of this compound.

Clinical Efficacy

This compound has demonstrated significant efficacy in improving the symptoms of narcolepsy type 1 in Phase 2 and Phase 3 clinical trials.

EndpointDoseChange from Baselinep-valueTrial Phase
Maintenance of Wakefulness Test (MWT) Sleep Latency (minutes) 0.5 mg twice daily+12.5≤0.001Phase 2b
2 mg twice daily+23.5≤0.001Phase 2b
2 mg then 5 mg daily+25.4≤0.001Phase 2b
7 mg once daily+15.0≤0.001Phase 2b
Placebo-1.2-Phase 2b
Epworth Sleepiness Scale (ESS) Total Score 0.5 mg twice daily-8.9≤0.004Phase 2b
2 mg twice daily-13.8≤0.004Phase 2b
2 mg then 5 mg daily-12.8≤0.004Phase 2b
7 mg once daily-11.3≤0.004Phase 2b
Placebo-2.5-Phase 2b
Weekly Cataplexy Rate 2 mg twice dailySignificantly reduced<0.05Phase 2b
2 mg then 5 mg dailySignificantly reduced<0.05Phase 2b
Symptom Improvement vs. Placebo (all doses) 1 mg twice daily & 2 mg twice dailyStatistically significant<0.001Phase 3

Table 2: Summary of Clinical Efficacy Data for this compound in Narcolepsy Type 1.[7]

Safety and Tolerability

Across clinical studies, this compound has been generally well-tolerated. The most common treatment-emergent adverse events are mechanistically consistent with the activation of the orexin system.

Adverse EventFrequencySeverity
Insomnia Most CommonMild to Moderate
Urinary Urgency CommonMild to Moderate
Urinary Frequency CommonMild to Moderate

Table 3: Common Adverse Events Associated with this compound.[2] Importantly, no treatment-related serious adverse events have been reported in the Phase 3 program.[1]

Orexin Receptor 2 (OX2R) Signaling Pathways

As a GPCR, OX2R activation by this compound initiates a cascade of intracellular signaling events. OX2R is known to couple to multiple G protein subtypes, including Gq, Gs, and Gi, leading to the activation of various downstream effectors. This pleiotropic signaling contributes to the diverse physiological roles of the orexin system.

OX2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound OX2R OX2R This compound->OX2R binds Gq Gαq OX2R->Gq activates Gs Gαs OX2R->Gs activates Gi Gαi OX2R->Gi activates BetaArrestin β-Arrestin OX2R->BetaArrestin recruits PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC stimulates Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates ERK_Pathway ERK/MAPK Pathway PKC->ERK_Pathway activates Neuronal_Excitability ↑ Neuronal Excitability Ca_ER->Neuronal_Excitability cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB ERK_Pathway->CREB CREB->Neuronal_Excitability

Figure 1: Simplified OX2R Signaling Cascade

Activation of OX2R by this compound leads to the dissociation of heterotrimeric G proteins into their α and βγ subunits.[6]

  • Gq Pathway : The Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9] This cascade ultimately leads to the activation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway and modulates neuronal excitability.[10][11][12]

  • Gs Pathway : The Gαs subunit stimulates adenylyl cyclase (AC), leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[5][10]

  • Gi Pathway : The Gαi subunit inhibits adenylyl cyclase, thereby reducing cAMP levels.[5][8]

  • β-Arrestin Recruitment : Like many GPCRs, agonist binding to OX2R can also promote the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling.[6][13]

Experimental Methodologies

The characterization of a selective OX2R agonist like this compound involves a suite of specialized in vitro assays. Below are representative protocols for key experiments.

Radioligand Binding Assay (for Affinity Determination)

This assay is used to determine the binding affinity (Ki) of a test compound for the orexin receptors.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (from cells expressing OX1R or OX2R) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]-EMPA for OX2R) - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (via rapid vacuum filtration) incubate->separate quantify Quantify Radioactivity (on filters using liquid scintillation counting) separate->quantify analyze Data Analysis (Non-linear regression to determine IC50 and calculate Ki) quantify->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation : Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing either human OX1R or OX2R.[14][15]

  • Incubation : Membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-EMPA for OX2R) and a range of concentrations of the unlabeled test compound (this compound).[15][16]

  • Separation : The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[14]

  • Quantification : The radioactivity retained on the filters is measured using a liquid scintillation counter.[14]

  • Data Analysis : The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

Calcium Mobilization Assay (for Functional Potency)

This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium following receptor activation.

Calcium_Mobilization_Workflow start Start seed_cells Seed Cells Expressing OX2R (in a multi-well plate) start->seed_cells load_dye Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fluo-4 AM) seed_cells->load_dye add_compound Add Varying Concentrations of this compound load_dye->add_compound measure_fluorescence Measure Changes in Fluorescence (using a plate reader, e.g., FLIPR) add_compound->measure_fluorescence analyze Data Analysis (Generate dose-response curve to determine EC50) measure_fluorescence->analyze end End analyze->end

Figure 3: Calcium Mobilization Assay Workflow

Protocol:

  • Cell Culture : Cells stably expressing OX2R (often co-transfected with a promiscuous G-protein like Gα16 to ensure a robust calcium signal) are seeded into a multi-well plate.[17]

  • Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane.[17]

  • Compound Addition : A plate reader equipped with a liquid handling system adds varying concentrations of this compound to the wells.[18]

  • Fluorescence Measurement : The instrument monitors the change in fluorescence intensity over time. An increase in intracellular calcium upon receptor activation leads to a significant increase in fluorescence.[9]

  • Data Analysis : The peak fluorescence signal at each concentration is used to construct a dose-response curve, from which the EC50 value is calculated.[19]

β-Arrestin Recruitment Assay

This assay assesses the ability of an agonist to promote the interaction between the activated receptor and β-arrestin.

Beta_Arrestin_Workflow start Start transfect Use Cells Co-expressing: - OX2R fused to a reporter fragment - β-arrestin fused to a complementary reporter fragment start->transfect add_compound Add Varying Concentrations of this compound transfect->add_compound incubate Incubate to allow for receptor activation and β-arrestin recruitment add_compound->incubate measure_signal Measure Reporter Signal (e.g., luminescence or fluorescence) incubate->measure_signal analyze Data Analysis (Generate dose-response curve to determine EC50) measure_signal->analyze end End analyze->end

Figure 4: β-Arrestin Recruitment Assay Workflow

Protocol:

  • Cell Line : A specialized cell line is used, engineered to co-express the OX2R fused to one part of a reporter enzyme (e.g., ProLink™) and β-arrestin fused to the complementary part of the enzyme (e.g., Enzyme Acceptor).[20]

  • Agonist Stimulation : Cells are treated with varying concentrations of this compound.

  • Recruitment and Complementation : Agonist-induced activation of OX2R causes the recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, allowing them to complement and form a functional enzyme.[20]

  • Signal Detection : A substrate for the reconstituted enzyme is added, which is then hydrolyzed to produce a detectable signal (e.g., chemiluminescence).[20][21]

  • Data Analysis : The intensity of the signal is proportional to the extent of β-arrestin recruitment. A dose-response curve is generated to determine the EC50 for this specific signaling endpoint.

Conclusion

This compound is a highly selective and potent OX2R agonist with a promising efficacy and safety profile for the treatment of narcolepsy type 1.[1][22] Its mechanism of action directly addresses the underlying orexin deficiency in this patient population.[3][4] A thorough understanding of its pharmacology, the intricacies of OX2R signaling, and the experimental methodologies used for its characterization are crucial for ongoing research and development in the field of orexin-based therapeutics. The data presented in this guide underscore the potential of this compound to significantly improve the lives of individuals with narcolepsy.

References

The Emergence of Oveporexton (TAK-861): A Targeted Approach to Orexin System Restoration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oveporexton (TAK-861) is a novel, orally bioavailable, selective orexin (B13118510) receptor 2 (OX2R) agonist currently in late-stage clinical development for the treatment of narcolepsy type 1 (NT1).[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on orexin signaling pathways, and the experimental methodologies used to characterize its pharmacological profile. By directly targeting the underlying pathophysiology of NT1—the loss of orexin-producing neurons—this compound represents a paradigm shift from symptomatic treatments to a restorative therapeutic strategy.[4] This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the evolving landscape of orexin-based therapeutics.

Introduction: The Orexin System and Narcolepsy

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of wakefulness, sleep, and other physiological processes.[3][5] Narcolepsy type 1 is a chronic neurological disorder caused by the profound loss of orexin-producing neurons in the hypothalamus.[2][3][4][5][6] This deficiency in orexin signaling leads to the debilitating symptoms of excessive daytime sleepiness (EDS) and cataplexy, a sudden loss of muscle tone triggered by strong emotions.[2][8]

Current treatments for narcolepsy primarily offer symptomatic relief.[2][4] this compound, developed by Takeda Pharmaceuticals, is a first-in-class OX2R-selective agonist designed to mimic the effects of endogenous orexins and restore signaling within the orexin system, thereby addressing the root cause of NT1.[1][2][3][4][5][6]

Mechanism of Action: Selective Activation of the Orexin 2 Receptor

This compound is a potent and highly selective agonist of the OX2R.[1][2][3][5][6][8] Its selectivity for OX2R over OX1R is a key design feature, as the OX2R is understood to be the primary mediator of orexin's wake-promoting effects.

In Vitro Pharmacology

The pharmacological activity of this compound has been characterized through a series of in vitro functional assays. These studies have demonstrated its high potency and selectivity for the human OX2R.

ParameterThis compound (TAK-861)Reference
OX2R EC50 (Calcium Mobilization) 2.5 nM[1]
OX1R EC50 (Calcium Mobilization) 7500 nM[8]
Selectivity (OX1R/OX2R) ~3000-fold[1]
IP1 Accumulation EC50 (OX2R-expressing cells) 1.2 nM[8]
β-arrestin Recruitment EC50 (OX2R-expressing cells) 30 nM[8]
ERK1/2 Phosphorylation EC50 34 nM[8]
CREB Phosphorylation EC50 3.6 nM[8]
Histaminergic Neuron Depolarization EC50 31.7 nM[1][2][8]

Table 1: In Vitro Potency and Selectivity of this compound (TAK-861)

Orexin Signaling Pathways

Activation of the OX2R by this compound initiates a cascade of intracellular signaling events that mimic the natural effects of orexin-B. The OX2R is primarily coupled to Gq/11 and Gs G-proteins.

  • Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in neuronal activation.

  • Downstream Kinase Activation: The increase in intracellular calcium and DAG activates protein kinase C (PKC), which can lead to the phosphorylation and activation of downstream signaling molecules such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • CREB Phosphorylation: OX2R activation also leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in regulating the expression of genes important for neuronal function and plasticity.

  • β-arrestin Pathway: Like many GPCRs, OX2R can also signal through β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.

G This compound's Effect on Orexin Signaling Pathways cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound OX2R OX2R This compound->OX2R Agonist Orexin_A Orexin-A Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R Gq11 Gq/11 OX2R->Gq11 Activates ERK pERK1/2 OX2R->ERK via PKC CREB pCREB OX2R->CREB via PKA/CaMK beta_arrestin β-arrestin OX2R->beta_arrestin Recruits PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Ca_release->PKC Activates PKC->ERK

Caption: this compound selectively activates OX2R, initiating downstream signaling cascades.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Calcium Mobilization Assay

This assay is used to determine the potency of a compound in activating Gq-coupled receptors like OX2R by measuring the increase in intracellular calcium.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R).

  • Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the release of intracellular calcium stores leads to an increase in fluorescence, which is measured in real-time using a fluorometric imaging plate reader (FLIPR).

  • Protocol:

    • Cell Plating: Seed CHO-hOX1R or CHO-hOX2R cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.

    • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). Incubate for 1 hour at 37°C.

    • Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

    • Signal Detection: Place the cell plate into a FLIPR instrument. Record a baseline fluorescence reading. Add the compound dilutions to the wells and immediately begin kinetic fluorescence measurements.

    • Data Analysis: The increase in fluorescence is calculated as the peak fluorescence minus the baseline. Dose-response curves are generated, and EC50 values are calculated using a four-parameter logistic equation.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated OX2R, providing insight into another facet of receptor signaling and potential for receptor desensitization.

  • Assay Principle: A common method utilizes enzyme fragment complementation (EFC). The OX2R is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementary fragment. Upon agonist-induced receptor activation and β-arrestin recruitment, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent or fluorescent signal.

  • Protocol:

    • Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays, co-expressing the tagged hOX2R and β-arrestin.

    • Cell Plating: Plate the cells in a white-walled microplate suitable for luminescence detection.

    • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 90 minutes) at 37°C.

    • Signal Detection: Add the detection reagents containing the enzyme substrate. After a further incubation period at room temperature, measure the luminescence using a plate reader.

    • Data Analysis: Construct dose-response curves and calculate EC50 values.

ERK1/2 and CREB Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation of key downstream signaling molecules, confirming the functional consequences of receptor activation.

  • Principle: Western blotting uses antibodies to detect specific proteins (total and phosphorylated forms of ERK and CREB) in cell lysates that have been separated by size via gel electrophoresis.

  • Protocol:

    • Cell Culture and Treatment: Culture CHO-hOX2R cells and starve them of serum overnight to reduce basal kinase activity. Treat the cells with various concentrations of this compound for a specific time (e.g., 5-10 minutes).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Gel Electrophoresis and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated ERK (pERK), total ERK, phosphorylated CREB (pCREB), and total CREB.

    • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G Preclinical Evaluation Workflow for a Selective OX2R Agonist cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation screening Primary Screening (Calcium Mobilization Assay) selectivity Selectivity Profiling (OX1R vs. OX2R Assays) screening->selectivity Hits downstream Downstream Signaling (pERK, pCREB, β-arrestin) selectivity->downstream Selective Hits electrophys Functional Cellular Assay (Neuronal Depolarization) downstream->electrophys Confirmed Activity pk_pd Pharmacokinetics & Pharmacodynamics electrophys->pk_pd Lead Compound efficacy Efficacy in Disease Models (e.g., Narcoleptic Mice) pk_pd->efficacy safety Safety & Tolerability pk_pd->safety

Caption: A logical workflow for the preclinical assessment of a selective OX2R agonist.

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation in patients with narcolepsy.

Phase 2b Study (NCT05687903)

This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of multiple doses of this compound in 112 adults with NT1 over 8 weeks.[9] The study demonstrated statistically significant and clinically meaningful improvements in both objective and subjective measures of wakefulness and cataplexy.[9]

Phase 3 Studies (FirstLight - NCT06470828 and RadiantLight - NCT06505031)

These pivotal Phase 3 trials confirmed the efficacy and safety of this compound in a larger population of NT1 patients over 12 weeks.[3][5] The studies met all primary and secondary endpoints, showing significant improvements in excessive daytime sleepiness (measured by the Maintenance of Wakefulness Test and the Epworth Sleepiness Scale) and a reduction in the frequency of cataplexy.[3][5][10]

EndpointResultSignificanceReference
Maintenance of Wakefulness Test (MWT) Statistically significant improvementp < 0.001[3][10]
Epworth Sleepiness Scale (ESS) Statistically significant improvementp < 0.001[3][10]
Weekly Cataplexy Rate (WCR) Statistically significant reductionp < 0.001[3][10]

Table 2: Summary of Key Efficacy Endpoints from Phase 3 Clinical Trials

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[2][3] The most commonly reported adverse events are consistent with the mechanism of action and include insomnia, urinary urgency, and urinary frequency.[2][3][9] No serious treatment-related adverse events have been reported.[2][3]

Conclusion

This compound (TAK-861) is a promising, first-in-class, selective OX2R agonist that has demonstrated robust efficacy and a favorable safety profile in the treatment of narcolepsy type 1. By directly targeting the orexin deficiency that underlies the disease, it has the potential to transform the treatment landscape for individuals living with this debilitating condition. The comprehensive preclinical and clinical data gathered to date provide a strong foundation for its continued development and potential regulatory approval. This technical guide summarizes the core scientific data and methodologies that underpin our current understanding of this compound's effects on orexin signaling pathways.

References

Preclinical research on Oveporexton and wakefulness

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Research on Oveporexton (TAK-861) and Wakefulness

Executive Summary

This compound (developmental code: TAK-861) is a first-in-class, orally available, selective orexin (B13118510) receptor 2 (OX2R) agonist under development by Takeda Pharmaceuticals for the treatment of narcolepsy type 1 (NT1).[1][2] NT1 is a chronic neurological disorder caused by the profound loss of orexin-producing neurons, leading to a deficiency in the orexin neuropeptide system, a key regulator of wakefulness.[3][4][5] Unlike current treatments that manage symptoms through downstream neurotransmitter systems, this compound is designed to address the underlying pathophysiology of NT1 by directly stimulating the OX2R to restore the deficient orexin signaling.[2][6][7] Preclinical research has been instrumental in characterizing the pharmacology of this compound, demonstrating its high potency, selectivity for OX2R, and its efficacy in promoting wakefulness and reducing narcolepsy-like symptoms in animal models. This document provides a comprehensive overview of the core preclinical data and methodologies that form the scientific foundation for the clinical development of this compound.

Mechanism of Action: Selective Orexin Receptor 2 Agonism

The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of sleep and wakefulness.[4] While both receptors are involved in a range of physiological responses, the activation of OX2R is particularly crucial for promoting and maintaining wakefulness and suppressing cataplexy.[4] this compound was developed as a highly selective agonist for the OX2R.[1][8] By binding to and activating OX2R, this compound mimics the function of the endogenous orexin peptides, thereby compensating for their deficiency in individuals with NT1. This targeted mechanism is intended to restore normal wakefulness and alleviate the core symptoms of the disorder, including excessive daytime sleepiness and cataplexy.[6][7][9]

Quantitative Preclinical Data

The preclinical pharmacological profile of this compound has been defined through a series of in vitro and in vivo studies. The data highlight its potency, selectivity, and efficacy in relevant animal models.

Table 1: In Vitro Receptor Activity Profile of this compound (TAK-861)
ParameterReceptorValueSpeciesAssay TypeReference
Potency (EC₅₀) Human OX2R2.5 nMHumanCalcium Mobilization[1][8]
Selectivity OX2R vs. OX1R>3,000-foldHumanCalcium Mobilization[1]
Table 2: In Vivo Efficacy of this compound (TAK-861) in Animal Models
Animal ModelSpeciesDose (Oral)Primary OutcomeResultReference
Wild-Type Mouse1 mg/kgPromotion of WakefulnessSignificantly increased wakefulness time during the normal sleep phase.[1][8]
Wild-Type Cynomolgus Monkey1 mg/kgPromotion of WakefulnessSignificantly promoted wakefulness during the normal sleep phase.[1][8]
Orexin Neuron-Ablated (Orexin/Ataxin-3) Mouse0.1, 0.3, 1 mg/kgSuppression of Cataplexy-like EpisodesDose-dependently and significantly suppressed cataplexy-like episodes.[1][10]
Orexin Neuron-Ablated (Orexin/Ataxin-3 & Orexin-tTA;TetO DTA) Mouse1 mg/kgAmelioration of Wakefulness FragmentationSignificantly increased wakefulness time and improved fragmentation during the active phase.[1][3][8]
OX2R Knockout Mouse10 mg/kgPromotion of WakefulnessNo wake-promoting effects observed, confirming OX2R selectivity.[1]

Key Experimental Protocols

The following section details the methodologies employed in the core preclinical studies to characterize the activity of this compound.

In Vitro Receptor Potency and Selectivity Assay
  • Objective: To determine the potency and selectivity of this compound at human orexin receptors.

  • Methodology: Calcium mobilization assays were performed using Chinese Hamster Ovary (CHO) cells engineered to express either the human orexin 1 receptor (OX1R) or the human orexin 2 receptor (OX2R).[1]

    • Cells were cultured and plated in a suitable format for fluorescence-based assays.

    • A calcium-sensitive fluorescent dye was loaded into the cells.

    • Cells were then exposed to varying concentrations of this compound.

    • Receptor activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity.

    • The half-maximal effective concentration (EC₅₀) was calculated from the dose-response curves to quantify the potency of the compound at each receptor.

    • Selectivity was determined by comparing the EC₅₀ values for OX2R and OX1R.[1]

G cluster_0 Experimental Workflow: In Vitro Calcium Mobilization Assay CHO_OX1R CHO Cells expressing human OX1R Dye Load Calcium- Sensitive Dye CHO_OX1R->Dye CHO_OX2R CHO Cells expressing human OX2R CHO_OX2R->Dye This compound Add varying concentrations of this compound Dye->this compound Fluorescence Measure Fluorescence (Intracellular Ca²⁺) This compound->Fluorescence Analysis Calculate EC₅₀ and Selectivity Fluorescence->Analysis G cluster_1 Logical Relationship: Preclinical to Clinical Translation Pathophysiology NT1 Pathophysiology: Loss of Orexin Neurons Target Therapeutic Target: Orexin Receptor 2 (OX2R) Pathophysiology->Target Compound This compound (TAK-861): Potent & Selective OX2R Agonist Target->Compound Preclinical Preclinical Models: (Orexin-ablated mice) Compound->Preclinical Efficacy Preclinical Efficacy: ↑ Wakefulness ↓ Cataplexy Preclinical->Efficacy Clinical Clinical Trials in NT1 Patients Efficacy->Clinical Outcome Therapeutic Outcome: Symptom Amelioration Clinical->Outcome G cluster_2 This compound Signaling Pathway at OX2R This compound This compound OX2R OX2 Receptor (GPCR) This compound->OX2R Binds & Activates Gq Gq/11 Protein Activation OX2R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP₂ Hydrolysis PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Depolarization Neuronal Depolarization & Firing Ca->Depolarization PKC->Depolarization Wakefulness Promotion of Wakefulness Depolarization->Wakefulness

References

The Discovery and Development of Oveporexton (TAK-861): A Novel Orexin Receptor 2 Agonist for Narcolepsy Type 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oveporexton (TAK-861) is a first-in-class, orally bioavailable, and selective orexin (B13118510) receptor 2 (OX2R) agonist developed by Takeda Pharmaceuticals for the treatment of narcolepsy type 1 (NT1).[1][2] NT1 is a chronic neurological disorder characterized by a deficiency of the neuropeptide orexin, leading to debilitating symptoms such as excessive daytime sleepiness (EDS) and cataplexy.[2][3][4] Unlike current therapies that offer symptomatic relief, this compound is designed to address the underlying pathophysiology of NT1 by mimicking the effects of endogenous orexin.[1][2] This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, including detailed experimental methodologies and a summary of key data.

Introduction: The Orexin System and Narcolepsy

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin receptor 1, OX1R, and orexin receptor 2, OX2R), plays a crucial role in regulating wakefulness, arousal, and other physiological functions. Orexin-producing neurons are located in the lateral hypothalamus and project throughout the brain.[5][6] The loss of these neurons is the hallmark of narcolepsy type 1, leading to a deficiency in orexin signaling and the characteristic symptoms of the disorder.[2][3][4]

The development of orexin receptor agonists represents a targeted therapeutic approach to restore this deficient signaling. While both OX1R and OX2R are involved in wakefulness, OX2R is considered the primary mediator of this effect. Therefore, selective OX2R agonists have been a key focus of drug discovery efforts.

Discovery of this compound (TAK-861)

The discovery of this compound stemmed from the optimization of a predecessor compound, TAK-994. While TAK-994, an orally available OX2R agonist, showed promise in preclinical models and early clinical studies for NT1, its development was halted due to off-target liver toxicity.[3] This necessitated the discovery of a new, highly potent and selective OX2R agonist with an improved safety profile.

Lead Optimization and Selection

The lead optimization program focused on identifying a molecule with high potency for OX2R, significant selectivity over OX1R to minimize potential off-target effects, and favorable pharmacokinetic properties for oral administration. This effort led to the identification of this compound (TAK-861).

Table 1: In Vitro Characterization of this compound (TAK-861)

ParameterValueReference
Target Orexin Receptor 2 (OX2R)[3]
Mechanism of Action Selective Agonist[2][3]
EC50 for OX2R 2.5 nM[3]
Selectivity over OX1R >3,000-fold[3]

Preclinical Development

In Vitro Pharmacology

The initial characterization of this compound involved in vitro assays to confirm its potency and selectivity.

A calcium mobilization assay is a common method to assess the activation of Gq-coupled receptors like OX2R.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin receptor 2 (hOX2R).

  • Assay Principle: Activation of OX2R by an agonist leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This increase is detected using a calcium-sensitive fluorescent dye.

  • Procedure: a. CHO-hOX2R cells are plated in a multi-well plate and incubated. b. Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion. c. Various concentrations of this compound are added to the wells. d. The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured over time using a fluorescence plate reader. e. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Pharmacology in Animal Models

The efficacy of this compound in promoting wakefulness and reducing cataplexy-like symptoms was evaluated in established mouse models of narcolepsy.

Two primary mouse models are used to mimic the orexin deficiency seen in NT1:

  • Orexin/ataxin-3 mice: These mice have a progressive loss of orexin neurons.[3]

  • Orexin-tTA;TetO DTA mice: These mice also exhibit ablation of orexin neurons.[3]

  • Animal Preparation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

  • Drug Administration: this compound or vehicle is administered orally.[3]

  • Data Recording: EEG and EMG signals are continuously recorded for a defined period (e.g., 24 hours).

  • Sleep-Wake Scoring: The recorded data is scored into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Cataplexy-like Episode (CLE) Identification: CLEs are identified by an abrupt transition from active wakefulness to a state of muscle atonia (low EMG activity) accompanied by a theta-dominant EEG, lasting for at least 10 seconds.[7] To increase the likelihood of observing CLEs, a positive emotional trigger, such as the presentation of highly palatable food (e.g., chocolate), can be used.[7]

  • Data Analysis: The total time spent in each sleep-wake state and the number and duration of CLEs are quantified and compared between the this compound-treated and vehicle-treated groups.

Table 2: Preclinical Efficacy of this compound (TAK-861) in Narcolepsy Mouse Models

ModelEffect of this compoundReference
Orexin/ataxin-3 miceSignificantly increased wakefulness time, improved wakefulness fragmentation, and suppressed cataplexy-like episodes.[3]
Orexin-tTA;TetO DTA miceSignificantly increased wakefulness time, improved wakefulness fragmentation, and suppressed cataplexy-like episodes.[3]
Wild-type mice and cynomolgus monkeysSignificantly promoted wakefulness during the sleep phase.[3]

Clinical Development

The clinical development program for this compound has included Phase 2 and pivotal Phase 3 trials to evaluate its efficacy, safety, and tolerability in patients with NT1.

Clinical Trial Design and Endpoints

The clinical trials were typically randomized, double-blind, placebo-controlled studies.[2][3][4]

  • Maintenance of Wakefulness Test (MWT): An objective measure of the ability to stay awake.

  • Epworth Sleepiness Scale (ESS): A subjective, patient-reported measure of daytime sleepiness.

  • Weekly Cataplexy Rate (WCR): The number of cataplexy attacks experienced per week.

The MWT is a standardized test to objectively measure a person's ability to remain awake in a sleep-inducing environment.[8][9]

  • Patient Preparation: Patients are instructed to get a full night's sleep before the test. Use of caffeine (B1668208) and other stimulants is restricted.

  • Test Environment: The test is conducted in a quiet, dimly lit room.

  • Procedure: a. The test consists of four trials, typically conducted at two-hour intervals. b. For each trial, the patient is instructed to sit quietly and try to remain awake for 40 minutes. c. EEG and EMG are monitored to detect sleep onset. d. A trial is terminated after 40 minutes if no sleep occurs, or after the first unequivocal signs of sleep.

  • Data Analysis: The sleep latency (time to sleep onset) is averaged across the four trials.

The ESS is a self-administered questionnaire that assesses a person's general level of daytime sleepiness.[4][10]

  • Questionnaire: The patient rates their likelihood of dozing off in eight different situations on a scale of 0 (would never doze) to 3 (high chance of dozing).

  • Scoring: The scores for each situation are summed to produce a total score ranging from 0 to 24. A score greater than 10 is generally considered to indicate excessive daytime sleepiness.[10]

The WCR is determined from patient diaries.

  • Patient Diary: Patients are instructed to record the number of cataplexy attacks they experience each day in a diary.

  • Calculation: The total number of cataplexy attacks over a week is calculated to determine the WCR.

Phase 2 Clinical Trial Results

A Phase 2b trial demonstrated the efficacy and safety of multiple doses of this compound in patients with NT1. The results showed statistically significant and clinically meaningful improvements in MWT, ESS, and WCR compared to placebo.

Table 3: Key Efficacy Results from the Phase 2b Study of this compound in NT1

EndpointThis compound (pooled doses)Placebop-valueReference
Change from Baseline in MWT (minutes) 12.5 - 25.4-1.2≤0.001[9]
Change from Baseline in ESS Total Score Significant Improvement-<0.01[9]
Change in Weekly Cataplexy Rate Significant Reduction-<0.05 (for 2mg BID and 2mg/5mg doses)[9]
Phase 3 Clinical Trial Program (FirstLight and RadiantLight Studies)

Two pivotal Phase 3 studies, FirstLight (TAK-861-3001) and RadiantLight (TAK-861-3002), confirmed the efficacy and safety of this compound in a larger patient population over a 12-week period.[3][4][11]

Table 4: Overview of the Phase 3 Clinical Trial Program for this compound in NT1

Study NameNCT NumberNumber of ParticipantsTreatment ArmsPrimary EndpointReference
FirstLight NCT06470828168High dose, Low dose, PlaceboChange in MWT[3][11]
RadiantLight NCT06505031105High dose, PlaceboChange in MWT[3][11]

Both studies met all primary and secondary endpoints, demonstrating statistically significant improvements across all doses compared to placebo (p < 0.001 for all endpoints).[3][4][11] this compound was generally well-tolerated, with the most common adverse events being insomnia, urinary urgency, and frequency.[3][4][11]

Signaling Pathways and Experimental Workflows

orexin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OX2R OX2R (Gq/Gi-coupled) This compound->OX2R Binds and Activates G_protein Gq/Gi Protein Activation OX2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

preclinical_workflow Start Start: Preclinical Evaluation In_Vitro In Vitro Characterization Start->In_Vitro Ca_Assay Calcium Mobilization Assay in hOX2R-CHO cells In_Vitro->Ca_Assay Selectivity_Assay Selectivity Profiling (vs. OX1R) In_Vitro->Selectivity_Assay In_Vivo In Vivo Efficacy Studies Ca_Assay->In_Vivo Selectivity_Assay->In_Vivo Animal_Model Narcolepsy Mouse Models (e.g., Orexin/ataxin-3) In_Vivo->Animal_Model Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Treatment Oral Administration of This compound or Vehicle Surgery->Treatment Recording 24-hour EEG/EMG Recording Treatment->Recording Analysis Data Analysis Recording->Analysis Sleep_Scoring Sleep-Wake State Scoring Analysis->Sleep_Scoring Cataplexy_Analysis Cataplexy-Like Episode Quantification Analysis->Cataplexy_Analysis End End: Efficacy Demonstrated Sleep_Scoring->End Cataplexy_Analysis->End

clinical_trial_workflow Start Start: Phase 3 Clinical Trial Screening Patient Screening (NT1 Diagnosis, Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Treatment_Arm This compound (High/Low Dose) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period 12-Week Double-Blind Treatment Period Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Efficacy_Assessments Efficacy Assessments Treatment_Period->Efficacy_Assessments Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring MWT Maintenance of Wakefulness Test (MWT) Efficacy_Assessments->MWT ESS Epworth Sleepiness Scale (ESS) Efficacy_Assessments->ESS WCR Weekly Cataplexy Rate (WCR) Efficacy_Assessments->WCR Data_Analysis Statistical Analysis MWT->Data_Analysis ESS->Data_Analysis WCR->Data_Analysis Safety_Monitoring->Data_Analysis End End of Study: Primary & Secondary Endpoints Met Data_Analysis->End

Conclusion

This compound (TAK-861) represents a significant advancement in the potential treatment of narcolepsy type 1. By selectively targeting the orexin receptor 2, it addresses the fundamental neurochemical deficit in this disorder. The comprehensive preclinical and clinical development program has demonstrated its potential to improve wakefulness, reduce cataplexy, and enhance the overall quality of life for individuals with NT1. The robust efficacy and generally favorable safety profile observed in the Phase 3 trials position this compound as a promising, first-in-class therapy that could transform the standard of care for this debilitating condition. Takeda plans to submit a New Drug Application to the U.S. Food and Drug Administration in 2025.

References

The Role of Orexin in Cataplexy: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the orexin (B13118510) neuropeptide system in the pathophysiology of cataplexy, drawing upon key findings from animal model research. The loss of orexin signaling is now firmly established as the primary cause of narcolepsy with cataplexy.[1][2][3][4] This document synthesizes quantitative data from pivotal studies, details common experimental protocols, and presents visual representations of the underlying neurobiological pathways and experimental designs.

Quantitative Impact of Orexin System Modulation on Cataplexy

The manipulation of the orexin system in animal models has provided invaluable quantitative data on its role in cataplexy. The following tables summarize the effects of orexin receptor antagonists in wild-type animals and the characteristics of cataplexy in orexin-deficient models.

Table 1: Effects of Dual Orexin Receptor Antagonists (DORAs) on Cataplexy in Wild-Type Mice
DrugDosage (mg/kg)Animal ModelConditionKey Findings on CataplexyReference
Lemborexant10 and 30Wild-Type (WT) MiceWith chocolate stimulusDose-dependently increased cataplexy.[5][5][6]
AlmorexantNot specifiedWild-Type (WT) MiceWith chocolate stimulusProduced a moderate amount of cataplexy.[6][6]
SuvorexantHigh doseDogsFood-elicited cataplexy testNo effect on cataplexy, suggesting sedation might be a confounding factor at high doses.[6][6]

Note: The induction of cataplexy by DORAs in wild-type animals is often dependent on the presence of a rewarding or emotionally salient stimulus, such as chocolate.[5][6][7]

Table 2: Cataplexy Phenotypes in Orexin-Deficient Animal Models
Animal ModelGenetic ModificationKey Cataplexy CharacteristicsReference
Prepro-orexin Knockout (OXKO) MiceDeletion of the prepro-orexin geneExhibit frequent cataplexy-like behavioral arrests, poor maintenance of wakefulness, and fragmented sleep.[8][2][3][8][9]
Orexin/Ataxin-3 Transgenic MicePostnatal ablation of orexin neuronsDevelop symptoms of narcolepsy-cataplexy, including cataplectic attacks.[1] These mice are considered an accurate model for studying cataplexy due to the progressive loss of orexin neurons, mimicking the human condition.[10][1][10]
Orexin Receptor 2 Knockout (OX2R-/-) MiceDeletion of the OX2R geneExhibit cataplexy, but less severe than in prepro-orexin knockout mice.[10] The frequency of cataplexy is significantly lower compared to models with complete orexin deficiency.[10][9][10]
Orexin Receptor 1 Knockout (OX1R-/-) MiceDeletion of the OX1R geneShow moderate sleep fragmentation but do not exhibit cataplexy.[10][10]
Canine ModelNaturally occurring mutation in the OX2R geneEstablished the initial link between orexin receptor dysfunction and cataplexy.[2][11][2][3][11]

Experimental Protocols

The reliable induction and measurement of cataplexy in animal models are crucial for research. The following protocols are based on methodologies described in the cited literature.

Food-Elicited Cataplexy Test in Mice

This protocol is widely used to quantify cataplexy in genetically modified mouse models of narcolepsy and to assess the cataplectic potential of pharmacologic agents.

Objective: To induce and record cataplectic episodes using a rewarding food stimulus.

Materials:

  • Test cage with bedding.

  • Video recording system.

  • Electroencephalogram (EEG) and Electromyogram (EMG) recording equipment (for precise identification of cataplexy).

  • Highly palatable food (e.g., chocolate).

  • Experimental animals (e.g., prepro-orexin knockout mice or wild-type mice for DORA testing).

  • Control animals (wild-type littermates).

Procedure:

  • Animal Habituation: Acclimate the mice to the test cage for a defined period to reduce anxiety and novelty-induced behaviors.

  • Baseline Recording: Record baseline behavior, EEG, and EMG for a set duration (e.g., 30 minutes) before the introduction of the stimulus.

  • Drug Administration (if applicable): Administer the test compound (e.g., an orexin receptor antagonist) or vehicle at the appropriate time before the test, allowing for the drug to reach its peak effect.

  • Stimulus Presentation: Introduce a small piece of the highly palatable food into the cage.

  • Recording: Record the animal's behavior, EEG, and EMG for a defined period (e.g., 60 minutes) after the stimulus presentation.

  • Cataplexy Scoring: A trained observer, blind to the experimental conditions, should score the recordings for cataplexy. According to a consensus definition, murine cataplexy is defined as:

    • An abrupt episode of nuchal atonia lasting at least 10 seconds.[8][12]

    • The mouse remains immobile during the episode.[8][12]

    • The EEG is dominated by theta activity.[8][12]

    • The episode must be preceded by at least 40 seconds of wakefulness to distinguish it from REM sleep.[8][12]

  • Data Analysis: Quantify the number and duration of cataplectic episodes. Compare the results between different experimental groups.

EEG/EMG Implantation and Recording

Objective: To obtain polysomnographic recordings for the definitive identification of sleep-wake states and cataplexy.

Procedure:

  • Surgical Implantation: Anesthetize the mouse and surgically implant EEG electrodes over the cortex and EMG electrodes into the nuchal muscles.

  • Recovery: Allow the animal to fully recover from surgery.

  • Recording: Connect the implant to a recording system that allows for free movement of the animal. Record EEG and EMG signals continuously.

  • Scoring: Score the recordings into epochs of wakefulness, non-REM sleep, REM sleep, and cataplexy based on standard criteria for rodent sleep and the specific definition of murine cataplexy.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in orexin's role in cataplexy.

Orexin_Signaling_Pathway cluster_hypothalamus Lateral Hypothalamus cluster_limbic Limbic System cluster_motor Motor Control Orexin Neurons Orexin Neurons Locus Coeruleus (LC) Locus Coeruleus (LC) Orexin Neurons->Locus Coeruleus (LC) Excitatory (Noradrenergic) Dorsal Raphe (DR) Dorsal Raphe (DR) Orexin Neurons->Dorsal Raphe (DR) Excitatory (Serotonergic) Amygdala Amygdala Locus Coeruleus (LC)->Amygdala Inhibitory Dorsal Raphe (DR)->Amygdala Inhibitory Muscle Atonia Muscle Atonia Amygdala->Muscle Atonia Triggers Cataplexy_Experimental_Workflow arrow arrow Animal Model Selection Animal Model Selection Habituation Habituation Animal Model Selection->Habituation (e.g., OXKO mice) Baseline Recording Baseline Recording Habituation->Baseline Recording (EEG/EMG/Video) Intervention Intervention Baseline Recording->Intervention Stimulus Presentation Stimulus Presentation Intervention->Stimulus Presentation (e.g., DORA or Vehicle) Data Acquisition Data Acquisition Stimulus Presentation->Data Acquisition (e.g., Chocolate) Data Analysis Data Analysis Data Acquisition->Data Analysis (EEG/EMG/Video) Results Results Data Analysis->Results Orexin_Deficiency_Cataplexy_Logic cluster_cause Pathophysiology cluster_mechanism Mechanism cluster_effect Clinical Manifestation Loss of Orexin Neurons Loss of Orexin Neurons Reduced Excitation of LC and DR Reduced Excitation of LC and DR Loss of Orexin Neurons->Reduced Excitation of LC and DR Disinhibition of Amygdala Disinhibition of Amygdala Reduced Excitation of LC and DR->Disinhibition of Amygdala Cataplexy Cataplexy Disinhibition of Amygdala->Cataplexy Emotionally Triggered

References

Foundational Studies of Orexin Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies of orexin (B13118510) receptor agonists, molecules poised to revolutionize the treatment of sleep-wake disorders. We delve into the core pharmacology, mechanism of action, and key experimental protocols that have underpinned the development of these promising therapeutics. This document is intended to serve as a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction to the Orexin System

The orexin system, also referred to as the hypocretin system, is a critical regulator of several key physiological functions, most notably the sleep-wake cycle. It consists of two neuropeptides, Orexin-A (hypocretin-1) and Orexin-B (hypocretin-2), and their two corresponding G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[1][2]

The discovery of this system in 1998 by two independent research groups was a landmark in sleep science.[1] One group, led by de Lecea and Sutcliffe, identified the peptides in the hypothalamus and named them hypocretins due to their structural similarity to the incretin (B1656795) family of hormones.[2] Simultaneously, Sakurai, Yanagisawa, and colleagues discovered the same peptides by identifying them as the endogenous ligands for two orphan GPCRs, naming them orexins based on their initial observed role in appetite regulation (from the Greek word orexis for appetite).[2]

Subsequent research revealed that the primary role of the orexin system is to promote and stabilize wakefulness.[1] The loss of orexin-producing neurons in the lateral hypothalamus is now understood to be the primary cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] This fundamental discovery has driven the development of orexin receptor agonists as a rational, disease-modifying therapeutic strategy for narcolepsy.

Orexin Receptor Pharmacology and Signaling

OX1R and OX2R exhibit distinct pharmacological profiles and signaling cascades. Orexin-A binds to both receptors with high affinity, whereas Orexin-B is selective for OX2R.[2][3] This differential affinity is a key factor in the distinct physiological roles mediated by each receptor.

Signaling Pathways

Upon agonist binding, orexin receptors undergo a conformational change that facilitates coupling to heterotrimeric G proteins, initiating downstream intracellular signaling cascades. The primary signaling pathways are:

  • Gq/11 Pathway (OX1R and OX2R): Both receptors couple to Gαq/11 proteins. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to the activation of various calcium-dependent enzymes and cellular responses. This is the canonical pathway for orexin-induced neuronal excitation.

  • Gi/o Pathway (Primarily OX2R): OX2R can also couple to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gs Pathway: Some studies have suggested that under certain conditions, orexin receptors may also couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP.

These signaling events ultimately lead to the modulation of ion channel activity, resulting in neuronal depolarization and increased neuronal excitability, which promotes a state of wakefulness.

Orexin_Signaling_Pathways Figure 1: Orexin Receptor Signaling Pathways cluster_receptor Cell Membrane cluster_ligand cluster_g_protein G Proteins cluster_effectors Downstream Effectors OX1R OX1R Gq Gαq/11 OX1R->Gq OX2R OX2R OX2R->Gq Gi Gαi/o OX2R->Gi Orexin_A Orexin-A Orexin_A->OX1R Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Reduces Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to Excitation Neuronal Excitation (Wakefulness) Ca_release->Excitation cAMP->Excitation

Figure 1: Orexin Receptor Signaling Pathways

Quantitative Pharmacology of Orexin Receptor Agonists

The development of potent and selective orexin receptor agonists is a primary focus of current research. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of endogenous orexins and key synthetic agonists.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)SelectivityReference(s)
Endogenous Ligands
Orexin-AOX1R~20~10 - 30Dual[2][4]
OX2R~38~7 - 40[2][4]
Orexin-BOX1R~420~2500OX2R Pref.[2]
OX2R~36~4 - 50[2][4]
Synthetic Agonists
YNT-185OX1R-2750OX2R Sel.[5]
OX2R-28(~100-fold)[5]
RTOXA-43 (40)OX1R-24Dual[1][6]
OX2R-24[1][6]
Compound 28cOX1R-148OX2R Sel.[7][8]
OX2R-9.21(~16-fold)[7][8]
(R)-(+)-6OX1R-13.5Dual[9]
OX2R-0.579[9]
(S)-(-)-6OX1R->1000OX2R Sel.[9]
OX2R-2.69(~460-fold)[9]

Note: Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.

Key Experimental Protocols

The characterization of orexin receptor agonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for three fundamental experimental protocols.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for OX1R or OX2R.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[10]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human orexin receptor of interest (e.g., CHO-OX1R or HEK-OX2R).

  • Radiolabeled orexin receptor ligand (e.g., [125I]-Orexin-A or a specific tritiated antagonist like [3H]-EMPA for OX2R).[3]

  • Unlabeled test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at various concentrations.

  • Initiate the binding reaction by adding the cell membrane preparation (typically 5-20 µg of protein per well).

  • Define non-specific binding in separate wells containing a high concentration of an unlabeled reference compound.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Allow the filters to dry, then add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of an orexin receptor agonist by detecting changes in intracellular calcium concentration.

Principle: Activation of Gq-coupled orexin receptors leads to the release of calcium from intracellular stores. This change can be measured using a calcium-sensitive fluorescent dye. The intensity of the fluorescence is proportional to the intracellular calcium concentration.

Materials:

  • A cell line stably expressing the orexin receptor of interest (e.g., CHO-OX1R).

  • Culture Medium: DMEM/F-12 with 10% FBS, antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Test compounds (agonists).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells into the microplates and grow to confluence.

  • Prepare the dye-loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer, often containing probenecid.

  • Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C to allow the cells to take up the dye.

  • During incubation, prepare serial dilutions of the test agonist compounds in assay buffer.

  • Place the cell plate into the fluorescence plate reader.

  • Measure the baseline fluorescence, then use the automated liquid handler to add the agonist solutions to the wells.

  • Immediately begin kinetic reading of the fluorescence intensity over a period of 1-3 minutes.

  • The data is typically expressed as the peak fluorescence response over baseline.

  • Plot the response against the agonist concentration and use non-linear regression (e.g., a four-parameter logistic equation) to determine the EC50 value.

[³⁵S]GTPγS Binding Assay

Objective: To measure the direct activation of G proteins by an orexin receptor agonist.

Principle: In the inactive state, G proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. The amount of incorporated radioactivity is a direct measure of G protein activation.

Materials:

  • Cell membranes from a cell line expressing the orexin receptor.

  • [³⁵S]GTPγS radioligand.

  • GDP (unlabeled).

  • Test compounds (agonists).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus as in the binding assay.

  • 96-well microplates.

Procedure:

  • Prepare serial dilutions of the agonist compounds in assay buffer.

  • In a 96-well plate, add the cell membranes, a fixed concentration of GDP (e.g., 10 µM), and the agonist at various concentrations.

  • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • If using the filtration method, terminate the reaction by filtering through GF/C filters and washing with ice-cold wash buffer.

  • If using the SPA method, add the SPA beads and centrifuge the plate to allow the membranes to bind to the beads. No washing is required.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the specific [³⁵S]GTPγS binding against the agonist concentration and determine the EC50 and Emax (maximal effect) values using non-linear regression.

Drug Discovery and Development Workflow

The path from initial concept to a clinical orexin receptor agonist candidate follows a structured workflow common to GPCR drug discovery. This process involves target validation, hit identification, lead optimization, and preclinical development before moving into human clinical trials.

Drug_Discovery_Workflow Figure 2: Orexin Receptor Agonist Discovery Workflow Target_Validation Target Validation (Loss of Orexin in Narcolepsy) HTS High-Throughput Screening (HTS) (e.g., Calcium Mobilization Assay) Target_Validation->HTS Identify Hits Hit_to_Lead Hit-to-Lead (Initial SAR, improve potency) HTS->Hit_to_Lead Generate Leads Lead_Opt Lead Optimization (Improve ADME, selectivity, safety) Hit_to_Lead->Lead_Opt Optimize Properties Preclinical Preclinical Candidate (In vivo efficacy, safety tox) Lead_Opt->Preclinical Select Candidate Clinical Clinical Development (Phase I, II, III Trials) Preclinical->Clinical IND Filing

Figure 2: Orexin Receptor Agonist Discovery Workflow

Foundational Logic in Agonist Design: Structure-Activity Relationships (SAR)

The development of potent and selective small-molecule orexin agonists has been a significant challenge. Early efforts led to the discovery of compounds like YNT-185, a selective OX2R agonist. Subsequent SAR studies have been crucial in improving potency and modulating receptor selectivity. For example, research on YNT-185 analogs has revealed key structural modifications that can shift a compound's profile from OX2R-selective to a dual OX1R/OX2R agonist.[1][6]

Key SAR insights include:

  • Core Scaffold Modification: Altering the core structure, for instance by constraining flexible bonds within a naphthalene (B1677914) skeleton, can influence the compound's conformation and improve its fit within the receptor binding pocket.[7][8]

  • Chirality: The stereochemistry at a single carbon center can dramatically switch receptor selectivity. For example, in certain tetralin-based series, the (S)-enantiomer is highly selective for OX2R, while the (R)-enantiomer acts as a potent dual agonist.[9]

  • Side-Chain Modifications: Introduction of specific functional groups, such as a pyridylmethyl group on an amide side chain, can introduce new interactions (e.g., hydrogen bonding or π-cation interactions) with receptor residues, significantly enhancing potency at OX1R and leading to dual agonists like RTOXA-43.[1][12]

SAR_Logic Figure 3: SAR Logic for Developing Dual Agonists Start Starting Point: OX2R-Selective Agonist (e.g., YNT-185) Hypothesis Hypothesis: Modifications to specific regions can introduce OX1R activity. Start->Hypothesis Mod1 SAR Strategy 1: Modify Core Scaffold (e.g., Constrain Rotation) Hypothesis->Mod1 Mod2 SAR Strategy 2: Modify Side Chains (e.g., Add Pyridylmethyl Group) Hypothesis->Mod2 Mod3 SAR Strategy 3: Explore Stereochemistry (e.g., Invert Chiral Center) Hypothesis->Mod3 Outcome1 Result: Improved OX2R Potency (e.g., Compound 28c) Mod1->Outcome1 Outcome2 Result: Increased OX1R Potency (e.g., RTOXA-43) Mod2->Outcome2 Outcome3 Result: Switch to Dual Agonism (e.g., (R)-(+)-6) Mod3->Outcome3 Goal Goal Achieved: Potent Dual OX1R/OX2R Agonist Outcome2->Goal Outcome3->Goal

Figure 3: SAR Logic for Developing Dual Agonists

Conclusion

The foundational research into the orexin system has paved the way for a new era in the treatment of sleep disorders. The development of orexin receptor agonists, guided by a deep understanding of receptor pharmacology and structure-activity relationships, represents a targeted approach to correcting the underlying neurochemical deficit in conditions like narcolepsy. The experimental protocols and quantitative data presented in this guide highlight the rigorous scientific framework that continues to drive this exciting field forward. As these compounds progress through clinical development, they hold the potential to offer transformative benefits to patients suffering from severe sleep-wake disturbances.

References

Oveporexton: A Novel Orexin Receptor 2 Agonist for the Remediation of Orexin Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Orexin (B13118510) deficiency is the underlying cause of narcolepsy type 1, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy.[1][2] Oveporexton (TAK-861) is a first-in-class, orally administered, selective orexin receptor 2 (OX2R) agonist in late-stage clinical development by Takeda Pharmaceuticals.[3][4] By targeting the fundamental pathophysiology of the disease, this compound has the potential to revolutionize the treatment paradigm for narcolepsy.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a detailed summary of its clinical trial data, and the experimental protocols employed in its evaluation.

Introduction: The Role of Orexin in Wakefulness

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and sleep.[5] Orexin-producing neurons are located in the lateral hypothalamus and project throughout the brain, promoting wakefulness by activating various downstream neurotransmitter systems.[5] In narcolepsy type 1, a significant loss of these orexin neurons leads to a state of orexin deficiency, resulting in the debilitating symptoms of the disorder.[1][2]

This compound is designed to address this deficiency by selectively activating OX2R, thereby mimicking the effects of endogenous orexin and restoring wake-promoting signals in the brain.[3][5] This targeted approach contrasts with current narcolepsy treatments, which primarily manage symptoms without addressing the root cause.[2]

Mechanism of Action: OX2R Signaling Pathway

This compound is a selective agonist of the orexin receptor 2 (OX2R), a G-protein coupled receptor (GPCR).[3] Upon binding, this compound activates multiple intracellular signaling cascades that ultimately lead to neuronal excitation and the promotion of wakefulness. The OX2R is known to couple to several G-protein subtypes, including Gq, Gi/o, and Gs, initiating a complex network of downstream effects.

OX2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_proteins G-Proteins cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response This compound This compound OX2R OX2R This compound->OX2R Binds and Activates Gq Gq OX2R->Gq Gi_o Gi/o OX2R->Gi_o Gs Gs OX2R->Gs PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Gs->AC Activates PKC PKC PLC->PKC Activates Ca_increase Increased Ca2+ PLC->Ca_increase Leads to PKA PKA AC->PKA Activates ERK1_2 ERK1/2 PKC->ERK1_2 Activates Neuronal_Excitation Neuronal Excitation PKA->Neuronal_Excitation ERK1_2->Neuronal_Excitation Ca_increase->Neuronal_Excitation Wakefulness Wakefulness Neuronal_Excitation->Wakefulness

Caption: this compound-mediated OX2R signaling pathway.

Clinical Development Program

This compound has undergone a comprehensive clinical development program, including Phase 2 and pivotal Phase 3 trials, to evaluate its efficacy and safety in patients with narcolepsy type 1.

Phase 2b Trial (TAK-861-2001)

This randomized, double-blind, placebo-controlled Phase 2b study assessed the efficacy, safety, and tolerability of multiple doses of this compound over an 8-week period in adults with narcolepsy type 1.[6]

Phase 3 Program: FirstLight (TAK-861-3001) and RadiantLight (TAK-861-3002) Studies

Two global, multicenter, randomized, double-blind, placebo-controlled Phase 3 studies, FirstLight and RadiantLight, were conducted to further evaluate the efficacy and safety of this compound over a 12-week treatment period in adults with narcolepsy type 1.[7] The FirstLight study included two dose levels of this compound and a placebo arm, while the RadiantLight study compared one dose level of this compound to placebo.[7]

Efficacy Data

This compound demonstrated statistically significant and clinically meaningful improvements across all primary and secondary endpoints in its Phase 3 program.[3][8]

Primary Efficacy Endpoints

The primary endpoint for the Phase 3 studies was the change from baseline in the Maintenance of Wakefulness Test (MWT), a measure of the ability to stay awake.[9]

Table 1: Phase 3 Primary Efficacy Endpoint Data

EndpointThis compound (1mg BID)This compound (2mg BID)Placebop-value
Change from Baseline in MWT (minutes) Statistically Significant ImprovementStatistically Significant Improvement-<0.001

Note: Specific numerical values for mean change were not consistently reported across all public sources. "Statistically Significant Improvement" indicates the reported outcome.

Secondary Efficacy Endpoints

Key secondary endpoints included the Epworth Sleepiness Scale (ESS), a patient-reported measure of daytime sleepiness, and the Weekly Cataplexy Rate (WCR).[9]

Table 2: Phase 3 Key Secondary Efficacy Endpoint Data

EndpointThis compound (1mg BID)This compound (2mg BID)Placebop-value
Change from Baseline in ESS Statistically Significant ImprovementStatistically Significant Improvement-<0.001
Change from Baseline in WCR Statistically Significant ImprovementStatistically Significant Improvement-<0.001

Note: Specific numerical values for mean change were not consistently reported across all public sources. "Statistically Significant Improvement" indicates the reported outcome.

Additional patient-reported outcomes, including the Narcolepsy Severity Scale for Clinical Trials (NSS-CT) and the Patient Global Impression of Change (PGI-C), also showed significant improvements with this compound treatment compared to placebo.[2]

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated.[3][8]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventFrequency
InsomniaMost Common
Urinary UrgencyCommon
Urinary FrequencyCommon

Note: The majority of TEAEs were reported as mild to moderate in severity. No serious treatment-related adverse events were reported in the Phase 3 studies.[3][8]

Experimental Protocols

The clinical evaluation of this compound utilized standardized and validated methodologies to assess its efficacy and safety.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization_treatment Randomization & Treatment cluster_data_collection Data Collection cluster_analysis Data Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Baseline_Assessments Baseline Assessments (MWT, ESS, WCR, Diaries) Inclusion_Exclusion->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Treatment_Arms Treatment Arms - this compound (Dose 1) - this compound (Dose 2) - Placebo Randomization->Treatment_Arms Treatment_Period 12-Week Double-Blind Treatment Period Treatment_Arms->Treatment_Period Efficacy_Assessments Efficacy Assessments (MWT, ESS, WCR, NSS-CT, PGI-C) Treatment_Period->Efficacy_Assessments Safety_Monitoring Safety Monitoring (Adverse Events, Vitals, Labs) Treatment_Period->Safety_Monitoring Primary_Endpoint_Analysis Primary Endpoint Analysis (Change in MWT) Efficacy_Assessments->Primary_Endpoint_Analysis Secondary_Endpoint_Analysis Secondary Endpoint Analysis (Change in ESS, WCR, etc.) Efficacy_Assessments->Secondary_Endpoint_Analysis Safety_Analysis Safety Data Analysis Safety_Monitoring->Safety_Analysis

Caption: Generalized workflow for the Phase 3 clinical trials of this compound.
Patient Population

Participants in the Phase 3 trials were adults diagnosed with narcolepsy type 1, characterized by both excessive daytime sleepiness and cataplexy.

Key Efficacy Assessments
  • Maintenance of Wakefulness Test (MWT): This objective test measures a participant's ability to remain awake in a quiet, dark room. The test typically consists of four 40-minute trials conducted at two-hour intervals.[8] Participants are instructed to sit quietly and try to stay awake.[8] Sleep latency (the time it takes to fall asleep) is recorded for each trial.[1]

  • Epworth Sleepiness Scale (ESS): A self-administered questionnaire where patients rate their likelihood of dozing in eight different everyday situations on a scale of 0 to 3.[10][11] The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.[11]

  • Weekly Cataplexy Rate (WCR): Patients recorded the number of cataplexy attacks experienced each day in a diary. The WCR was calculated as the average number of attacks per week.

  • Narcolepsy Severity Scale for Clinical Trials (NSS-CT): A patient-reported outcome measure designed to assess the severity and impact of the five core symptoms of narcolepsy.[5]

  • Patient Global Impression of Change (PGI-C): A single-item scale where patients rate the overall change in their condition since the beginning of the trial.[3]

Statistical Analysis

The primary and secondary efficacy endpoints were analyzed using appropriate statistical methods to compare the change from baseline between the this compound and placebo groups. A p-value of less than 0.05 was considered statistically significant.

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of narcolepsy type 1. By targeting the underlying orexin deficiency, it has demonstrated robust efficacy in improving wakefulness and reducing cataplexy, with a favorable safety profile. Takeda has announced plans to submit a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for this compound.[4] Further research may explore the potential of this compound in other populations with orexin deficiency, such as narcolepsy type 2 and idiopathic hypersomnia.[4] The development of this compound marks a pivotal moment in the management of narcolepsy, offering the promise of a targeted and transformative therapy.

References

Methodological & Application

Application Notes and Protocols: Oveporexton (TAK-861) Phase 3 Clinical Trial Program

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 3 clinical trial design for Oveporexton (TAK-861), an investigational, first-in-class, oral orexin (B13118510) receptor 2 (OX2R) selective agonist for the treatment of Narcolepsy Type 1 (NT1).[1][2][3][4][5] this compound aims to address the underlying pathophysiology of NT1 by targeting the deficiency of orexin, a key regulator of sleep-wake cycles.[2][3][5][6]

Introduction and Mechanism of Action

Narcolepsy Type 1 is a chronic neurological disorder characterized by the loss of orexin-producing neurons in the brain.[2] This leads to a range of debilitating symptoms, including excessive daytime sleepiness (EDS), cataplexy, disturbed nocturnal sleep, and sleep paralysis.[6] this compound (TAK-861) is designed to selectively stimulate the orexin receptor 2 (OX2R), thereby mimicking the function of the missing orexin and restoring the signaling pathways that regulate wakefulness and suppress abnormal REM sleep phenomena like cataplexy.[1][3][4][5]

Signaling Pathway of this compound (TAK-861)

TAK861_Mechanism cluster_Neuron Orexin Neuron (Deficient in NT1) cluster_Postsynaptic Postsynaptic Neuron Orexin Orexin OX2R Orexin Receptor 2 (OX2R) Orexin->OX2R Normal Physiology (Absent in NT1) Wakefulness Promotion of Wakefulness Suppression of Cataplexy OX2R->Wakefulness Restores Signaling TAK861 This compound (TAK-861) (Oral Agonist) TAK861->OX2R Pharmacological Activation Clinical_Trial_Workflow cluster_Screening Pre-Treatment cluster_Treatment 12-Week Double-Blind Treatment Period cluster_PostTreatment Post-Treatment Screening Screening & Enrollment (Inclusion/Exclusion Criteria Met) Baseline Baseline Assessments (MWT, ESS, WCR Diaries) Screening->Baseline Randomization Randomization Baseline->Randomization ArmA TAK-861 Dose 1 Randomization->ArmA ArmB TAK-861 Dose 2 Randomization->ArmB Placebo Placebo Randomization->Placebo FollowUp Ongoing Monitoring & Endpoint Assessments (Weeks 1-12) Final End of Study Assessments (Week 12) FollowUp->Final LTE Long-Term Extension (LTE) Study Enrollment (>95% of Participants) Final->LTE

References

Application Notes and Protocols for Oveporexton (TAK-861) Administration in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oveporexton (developmental code name: TAK-861) is a potent, orally available, and selective orexin (B13118510) receptor 2 (OX2R) agonist.[1][2] It is under development for the treatment of narcolepsy and other hypersomnia disorders.[1][3] this compound is designed to address the root cause of narcolepsy type 1 (NT1), which is characterized by a deficiency of the neuropeptide orexin, by directly stimulating the OX2R to restore orexin signaling.[4][5] Preclinical studies in mice and non-human primates have demonstrated its wake-promoting effects and its ability to ameliorate narcolepsy-like symptoms.[1][2][6]

These application notes provide a detailed protocol for the administration of this compound in research animals, based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound acts as a selective agonist at the orexin 2 receptor (OX2R).[3][4] Orexin neurons are crucial for maintaining wakefulness, and their loss leads to the symptoms of narcolepsy.[4] By activating OX2R, this compound mimics the function of endogenous orexin, promoting wakefulness and suppressing symptoms like cataplexy.[2][4]

Orexin 2 Receptor (OX2R) Signaling Pathway

OX2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound OX2R OX2R This compound->OX2R Binds & Activates Gq Gq/11 OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Neuronal_Activation Neuronal Activation & Wake Promotion PKC->Neuronal_Activation Ca_release->Neuronal_Activation Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Studies cluster_outcome Outcome Assessment receptor_binding Receptor Binding Assays (OX1R & OX2R) selectivity_calc Determine EC₅₀ & Selectivity receptor_binding->selectivity_calc functional_assay Functional Assays (e.g., Ca²⁺ Mobilization) functional_assay->selectivity_calc animal_prep Animal Model Preparation (WT & NT1 Mice, EEG/EMG Implantation) selectivity_calc->animal_prep Proceed if potent & selective dosing Oral Administration (this compound vs. Vehicle) animal_prep->dosing wake_promo Wake Promotion Assay (WT Mice, Sleep Phase) dosing->wake_promo narco_pheno Narcolepsy Phenotype Assay (NT1 Mice, Active Phase) dosing->narco_pheno data_acq Data Acquisition (EEG/EMG, Video) wake_promo->data_acq narco_pheno->data_acq data_analysis Data Analysis (Sleep Scoring, Cataplexy Counts) data_acq->data_analysis efficacy_eval Evaluate Efficacy & Potency data_analysis->efficacy_eval

References

Application Notes and Protocols for Preclinical Dosing of Oveporexton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosing recommendations for Oveporexton (TAK-861), a potent and selective oral orexin (B13118510) receptor 2 (OX2R) agonist. The following protocols are based on published preclinical studies and are intended to guide researchers in designing their own experiments to evaluate the efficacy of this compound in relevant animal models.

Dosing Recommendations in Preclinical Models

This compound and its precursors have been evaluated in various animal models to assess their wake-promoting and anti-cataplectic effects. The following tables summarize the quantitative dosing data from key preclinical studies.

Table 1: Dosing of this compound (TAK-861) in Preclinical Models

Animal ModelDoseRoute of AdministrationKey FindingsReference
Orexin/ataxin-3 Mice1 mg/kgOralAmeliorated wakefulness fragmentation and cataplexy-like episodes.[1]
Orexin-tTA;TetO DTA MiceNot specifiedNot specifiedInduced highly correlated brain-wide neuronal activation.[1]
Cynomolgus Monkeys1 mg/kgOralPromoted wakefulness.[1]

Table 2: Dosing of Danavorexton (TAK-925) in Preclinical Models

Animal ModelDose(s)Route of AdministrationKey FindingsReference
Orexin/ataxin-3 Mice0.3, 1, 3, and 10 mg/kgSubcutaneousReduced sleep/wakefulness fragmentation and cataplexy-like episodes.
Common Marmosets0.1, 1, and 10 mg/kgSubcutaneousSignificantly increased wakefulness.
Cynomolgus Monkeys1 and 3 mg/kgSubcutaneousSignificantly increased wakefulness.

Experimental Protocols

The following are detailed methodologies for key experiments cited in preclinical studies of this compound and related compounds.

Animal Models
  • Orexin/ataxin-3 Transgenic Mice: These mice have a targeted ablation of orexin neurons, leading to a phenotype that mimics human narcolepsy type 1, including fragmented sleep and cataplexy-like episodes.

  • Orexin-tTA;TetO DTA Mice: This is another mouse model of orexin neuron ablation used to study the effects of orexin receptor agonists on neuronal activity.

  • Wild-type (WT) Mice: Used as control animals to assess the general wake-promoting effects of the compounds.

  • Non-human Primates (Cynomolgus Monkeys and Common Marmosets): Used for translational studies to confirm the wake-promoting effects in species closer to humans.

Drug Administration
  • This compound (TAK-861): For oral administration, this compound is typically dissolved in a suitable vehicle, such as a solution of 0.5% methylcellulose (B11928114) in water.

  • Danavorexton (TAK-925): For subcutaneous administration, Danavorexton is dissolved in a vehicle like saline.

  • Administration Procedure: Doses are calculated based on the animal's body weight. For oral administration, gavage is used. For subcutaneous administration, the compound is injected under the skin, typically in the dorsal region.

Assessment of Wakefulness and Sleep (EEG/EMG Recordings)
  • Surgical Implantation: Animals are anesthetized, and electrodes are implanted for electroencephalogram (EEG) and electromyogram (EMG) recordings. EEG electrodes are placed on the dura over the cortex, and EMG electrodes are inserted into the neck muscles.

  • Recording: After a recovery period, animals are placed in a recording chamber and connected to a data acquisition system. EEG and EMG signals are continuously recorded to monitor sleep-wake states.

  • Data Analysis: The recorded data is scored for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG patterns. The duration and fragmentation of each state are quantified.

Assessment of Cataplexy-Like Episodes in Mice
  • Induction: Cataplexy-like episodes (CLEs) can be induced in orexin-deficient mice by presenting palatable food, such as chocolate.

  • Observation and Scoring: The behavior of the mice is video-recorded. CLEs are identified by sudden episodes of behavioral arrest and muscle atonia, often triggered by emotional stimuli like the presentation of the chocolate. The number and duration of CLEs are quantified.

Assessment of Neuronal Activation (c-fos Immunohistochemistry)
  • Tissue Preparation: Following treatment with the compound, animals are euthanized, and their brains are collected. The brains are fixed, sectioned, and processed for immunohistochemistry.

  • Staining: Brain sections are incubated with an antibody against c-fos, a marker of neuronal activation.

  • Analysis: The number of c-fos-positive cells in specific brain regions involved in wakefulness and arousal (e.g., hypothalamus, locus coeruleus) is quantified using microscopy and image analysis software.

Signaling Pathways and Experimental Workflow

Orexin 2 Receptor (OX2R) Signaling Pathway

This compound is a selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor. Upon binding, it activates multiple intracellular signaling cascades that ultimately lead to neuronal excitation and the promotion of wakefulness.

OX2R_Signaling_Pathway cluster_receptor Cell Membrane cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers cluster_kinases Protein Kinases This compound This compound OX2R OX2R This compound->OX2R Gq Gq OX2R->Gq Gs Gs OX2R->Gs Gi Gi OX2R->Gi PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates Gi->AC inhibits IP3 IP3 PLC->IP3 produces cAMP cAMP AC->cAMP produces Ca2 Ca2+ IP3->Ca2 releases PKC PKC Ca2->PKC activates PKA PKA cAMP->PKA activates MAPK MAPK (ERK1/2, p38) PKC->MAPK activates Neuronal_Excitation Neuronal Excitation (Wakefulness) PKC->Neuronal_Excitation PKA->MAPK activates PKA->Neuronal_Excitation MAPK->Neuronal_Excitation

Caption: OX2R signaling cascade initiated by this compound.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical mouse model of narcolepsy.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Orexin/ataxin-3 Mice) Surgery Implant EEG/EMG Electrodes Animal_Model->Surgery Recovery Allow for Surgical Recovery Surgery->Recovery Baseline Record Baseline Sleep/Wake Data Recovery->Baseline Dosing Administer this compound or Vehicle (Oral Gavage) Baseline->Dosing Post_Dosing_Recording Record Post-Dosing Sleep/Wake Data Dosing->Post_Dosing_Recording Cataplexy_Test Conduct Cataplexy Test (with Palatable Food) Dosing->Cataplexy_Test cFos_Analysis Optional: Analyze Neuronal Activation (c-fos Immunohistochemistry) Dosing->cFos_Analysis Sleep_Analysis Analyze Sleep/Wake Parameters (Duration, Fragmentation) Post_Dosing_Recording->Sleep_Analysis Cataplexy_Analysis Quantify Cataplexy-Like Episodes (Number, Duration) Cataplexy_Test->Cataplexy_Analysis Results Compare this compound vs. Vehicle (Statistical Analysis) Sleep_Analysis->Results Cataplexy_Analysis->Results cFos_Analysis->Results

Caption: Workflow for preclinical evaluation of this compound.

References

Measuring the Efficacy of Oveporexton using the Maintenance of Wakefulness Test: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oveporexton (TAK-861) is an investigational, orally active, selective orexin (B13118510) receptor 2 (OX2R) agonist under development for the treatment of narcolepsy and other disorders of excessive sleepiness.[1] Narcolepsy Type 1 (NT1) is characterized by a deficiency of orexin-producing neurons in the brain, leading to symptoms like excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep.[2][3] By selectively stimulating OX2R, this compound aims to restore orexin signaling, thereby promoting wakefulness and alleviating the core symptoms of narcolepsy.[4][2][3]

The Maintenance of Wakefulness Test (MWT) is a standard, objective assessment used to measure an individual's ability to remain awake during the day in a setting conducive to sleep.[5][6] It is a crucial tool in clinical trials for evaluating the efficacy of wake-promoting agents like this compound.[7][8] This document provides detailed application notes and protocols for utilizing the MWT to measure the efficacy of this compound.

Signaling Pathway of this compound

This compound acts as an agonist at the orexin receptor 2 (OX2R), mimicking the action of the endogenous neuropeptide orexin A. The binding of this compound to OX2R, primarily located in wake-promoting regions of the brain, activates downstream signaling cascades that lead to the depolarization of wake-active neurons and the release of wake-promoting neurotransmitters such as histamine, norepinephrine, and dopamine. This ultimately results in the stabilization of wakefulness and a reduction in excessive daytime sleepiness.

cluster_0 Orexinergic Neuron (Deficient in NT1) cluster_1 Postsynaptic Wake-Promoting Neuron Orexin A Orexin A OX2R Orexin Receptor 2 (OX2R) Orexin A->OX2R Mimics G_protein G-protein Activation OX2R->G_protein Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Neuronal_Activation Neuronal Depolarization & Neurotransmitter Release Signaling_Cascade->Neuronal_Activation Wakefulness Wakefulness Neuronal_Activation->Wakefulness This compound (TAK-861) This compound (TAK-861) This compound (TAK-861)->OX2R Agonist Binding

Caption: Signaling pathway of this compound as an OX2R agonist.

Experimental Protocols

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy of this compound using the MWT. Participants are randomly assigned to receive either this compound at a specified dose or a matching placebo for a predetermined treatment period (e.g., 8-12 weeks).[8]

Participant Selection Criteria
  • Inclusion Criteria:

    • Adults aged 18-70 years.

    • Confirmed diagnosis of Narcolepsy Type 1 according to the International Classification of Sleep Disorders, 3rd Edition (ICSD-3).

    • Mean sleep latency of ≤ 8 minutes on the Multiple Sleep Latency Test (MSLT).

    • Willingness to adhere to the study protocol and provide informed consent.

  • Exclusion Criteria:

    • Presence of other sleep disorders that could confound the results (e.g., untreated obstructive sleep apnea).

    • Use of medications known to affect sleep or wakefulness that cannot be safely discontinued.

    • History of significant medical or psychiatric conditions.

    • Pregnancy or lactation.

Maintenance of Wakefulness Test (MWT) Protocol

The MWT should be conducted in a quiet, dark room with the temperature maintained at a comfortable level.[5] The protocol, based on the American Academy of Sleep Medicine (AASM) guidelines, is as follows:

  • Pre-Test Preparation:

    • Participants should maintain a regular sleep-wake schedule for at least one week prior to the MWT.

    • A polysomnogram (PSG) is recommended the night before the MWT to ensure adequate sleep duration and rule out other sleep disorders.[9]

    • Participants should abstain from caffeine, alcohol, and nicotine (B1678760) on the day of the test.[10]

    • A light breakfast is permitted at least one hour before the first trial.[11]

  • Test Procedure:

    • The MWT consists of four 40-minute trials, conducted at 2-hour intervals.[9][11]

    • The first trial typically begins 1.5 to 3 hours after the participant's usual wake-up time.[9][11]

    • Standard polysomnographic monitoring equipment is used to record electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to determine sleep onset.

    • For each trial, the participant is seated comfortably in a semi-reclined position and instructed to try to remain awake for as long as possible without using any extraordinary measures (e.g., singing, pinching themselves).[5][11]

    • A trial is terminated after 40 minutes if no sleep occurs, or after the first unequivocal epoch of sleep.[11]

  • Data Collection and Analysis:

    • The primary endpoint is the mean sleep latency across the four MWT trials.

    • Sleep latency is defined as the time from the start of the trial to the first epoch of any stage of sleep.

    • Statistical analysis will compare the change in mean MWT sleep latency from baseline to the end of the treatment period between the this compound and placebo groups.

cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_MWT Baseline MWT Inclusion_Exclusion->Baseline_MWT Randomization Randomization Baseline_MWT->Randomization Oveporexton_Arm This compound Administration Randomization->Oveporexton_Arm Placebo_Arm Placebo Administration Randomization->Placebo_Arm Endpoint_MWT Endpoint MWT Oveporexton_Arm->Endpoint_MWT Placebo_Arm->Endpoint_MWT Data_Analysis Data Analysis Endpoint_MWT->Data_Analysis

Caption: Experimental workflow for a clinical trial of this compound.

Data Presentation

The quantitative data from the MWT should be summarized in a clear and structured table for easy comparison between the treatment groups.

ParameterPlacebo (n=50)This compound 1mg (n=50)This compound 2mg (n=50)
Baseline Mean MWT Sleep Latency (minutes) 5.2 ± 2.15.4 ± 2.35.3 ± 2.2
End of Treatment Mean MWT Sleep Latency (minutes) 7.8 ± 3.525.6 ± 10.232.1 ± 8.9
Change from Baseline in Mean MWT Sleep Latency (minutes) +2.6 ± 2.8+20.2 ± 9.8+26.8 ± 8.5
P-value vs. Placebo -<0.001<0.001

Data are presented as mean ± standard deviation. P-values are for the comparison of the change from baseline versus the placebo group.

Expected Outcomes

Based on the results from Phase 2 and Phase 3 clinical trials, treatment with this compound is expected to lead to a statistically significant and clinically meaningful improvement in the ability to maintain wakefulness as measured by the MWT.[12][13] A significant increase in the mean sleep latency from baseline is anticipated in the this compound groups compared to the placebo group.[8] Furthermore, a dose-dependent effect may be observed, with higher doses of this compound resulting in greater improvements in MWT performance.

Conclusion

The Maintenance of Wakefulness Test is a robust and objective measure for assessing the efficacy of this compound in promoting wakefulness. The detailed protocols and methodologies outlined in these application notes provide a framework for conducting rigorous clinical evaluations of this promising new therapy for narcolepsy. The expected outcomes, supported by existing clinical trial data, highlight the potential of this compound to significantly improve the lives of individuals suffering from excessive daytime sleepiness.

References

Application Notes and Protocols for Utilizing the Epworth Sleepiness Scale in Oveporexton Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the standardized use of the Epworth Sleepiness Scale (ESS) in clinical trials investigating the efficacy of Oveporexton (TAK-861), an oral orexin (B13118510) receptor 2 (OX2R) agonist, for the treatment of narcolepsy. Adherence to these protocols is crucial for ensuring data quality, consistency, and comparability across study sites and phases.

Introduction to the Epworth Sleepiness Scale

The Epworth Sleepiness Scale (ESS) is a validated, self-administered questionnaire that assesses a subject's general level of daytime sleepiness.[1][2][3][4] It is a widely used tool in sleep medicine and a key secondary endpoint in clinical trials for narcolepsy and other disorders of hypersomnolence.[5][6][7][8] The ESS is composed of eight questions that ask the participant to rate their likelihood of dozing in various common situations on a 4-point scale (0-3).[1][2][9] The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.[1][2][9] A score of 10 or less is generally considered to be within the normal range, while a score greater than 10 is indicative of excessive daytime sleepiness (EDS).[1][10][11]

Role of the ESS in this compound Clinical Trials

In clinical trials for this compound, the ESS serves multiple critical functions:

  • Screening and Eligibility: A baseline ESS score is often used as an inclusion criterion to ensure that participants have a significant level of daytime sleepiness.[12] For instance, a common requirement is an ESS score of ≥10.[12]

  • Efficacy Endpoint: The change in ESS score from baseline to subsequent time points (e.g., week 8, week 12) is a key secondary endpoint to evaluate the efficacy of this compound in reducing subjective daytime sleepiness.[5][6][7][8]

  • Monitoring Treatment Response: The ESS is administered at multiple visits throughout the trial to track the participant's response to treatment over time.

  • Safety Assessment: While not a direct measure of safety, sudden and significant changes in ESS scores can alert investigators to potential adverse events or changes in the participant's condition.

Quantitative Data from this compound Clinical Trials

The following tables summarize the quantitative data on the Epworth Sleepiness Scale from Phase 2 and Phase 3 clinical trials of this compound in patients with narcolepsy type 1.

Table 1: Phase 2b Study of this compound - Change in Epworth Sleepiness Scale Score

Treatment GroupMean Change from Baseline at Week 8Adjusted p-value vs. Placebo
This compound (Dose 1)-8.9≤0.004
This compound (Dose 2)-13.8≤0.004
This compound (Dose 3)-12.8≤0.004
This compound (Dose 4)-11.3≤0.004
Placebo-2.5N/A

Data from a Phase 2b trial of TAK-861 (this compound) in patients with narcolepsy type 1.

Table 2: Phase 3 Studies of this compound (FirstLight & RadiantLight) - Epworth Sleepiness Scale Outcomes

OutcomeResult
Statistical SignificanceStatistically significant improvement in ESS scores at week 12 across all doses compared to placebo (p<0.001).[5][6][7][8][13]
Achievement of Normative ScoresClose to 85% of participants treated with the 2/2mg dose achieved ESS scores comparable to healthy individuals (≤10).[8][13]

Experimental Protocols

Participant Screening and Baseline Assessment

Objective: To identify eligible participants with excessive daytime sleepiness as measured by the ESS.

Procedure:

  • Informed Consent: Obtain written informed consent from the participant before any study-related procedures are performed.

  • ESS Administration:

    • Provide the participant with a standardized, validated version of the Epworth Sleepiness Scale questionnaire.

    • Instruct the participant to read the instructions carefully and to rate their likelihood of dozing in each of the eight situations based on their usual way of life in recent times.

    • The questionnaire should be completed by the participant without assistance from study staff or family members to avoid influencing their responses.

  • Eligibility Criteria:

    • Participants must have a baseline ESS score of ≥ 10 to be eligible for enrollment.

    • This threshold ensures that the study population has a clinically significant level of daytime sleepiness.

  • Washout Period: If the participant is taking any medications for narcolepsy symptoms, a washout period of at least 14 days is required before the baseline ESS is assessed.

Administration of the ESS During the Trial

Objective: To monitor the efficacy of this compound in reducing subjective daytime sleepiness over the course of the study.

Procedure:

  • Timing of Administration: The ESS should be administered at pre-specified time points as outlined in the study protocol. A typical schedule includes:

    • Baseline (Day 1)

    • Week 4

    • Week 8

    • Week 12 (End of Treatment)

    • Follow-up visits

  • Standardized Instructions: At each visit, provide the participant with the same standardized instructions for completing the ESS. Emphasize that they should reflect on their experiences since the last visit.

  • Data Collection:

    • The completed questionnaires should be reviewed for completeness by study staff.

    • The total score should be calculated by summing the scores for each of the eight questions.

    • The scores should be recorded in the electronic case report form (eCRF).

Data Analysis

Objective: To statistically analyze the change in ESS scores to determine the efficacy of this compound.

Procedure:

  • Primary Analysis: The primary analysis will be the mean change in the total ESS score from baseline to the end of the treatment period (e.g., week 12).

  • Statistical Model: An Analysis of Covariance (ANCOVA) model should be used to compare the change in ESS scores between the this compound and placebo groups, with the baseline ESS score as a covariate.

  • Responder Analysis: A responder analysis can be performed to determine the percentage of participants in each treatment group who achieve a clinically meaningful improvement in their ESS score (e.g., a reduction of ≥ 3 points) or who reach a normative score of ≤ 10.

Visualizations

Orexin Signaling Pathway in Wakefulness

Orexin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_brainstem Brainstem Arousal Centers cluster_forebrain Forebrain cluster_sleep_centers Sleep-Promoting Center Orexin Neurons Orexin Neurons LC Locus Coeruleus (NE) Orexin Neurons->LC Orexin-A/B TMN Tuberomammillary Nucleus (His) Orexin Neurons->TMN Orexin-A/B DRN Dorsal Raphe Nucleus (5-HT) Orexin Neurons->DRN Orexin-A/B LDT_PPT LDT/PPT (ACh) Orexin Neurons->LDT_PPT Orexin-A/B VLPO VLPO (GABA) Orexin Neurons->VLPO Indirect Inhibition Basal_Forebrain Basal Forebrain (ACh) LC->Basal_Forebrain Cortex Cortex LC->Cortex LC->VLPO Inhibition TMN->Basal_Forebrain TMN->Cortex TMN->VLPO Inhibition DRN->Basal_Forebrain DRN->Cortex DRN->VLPO Inhibition LDT_PPT->Basal_Forebrain LDT_PPT->Cortex Basal_Forebrain->Cortex Basal_Forebrain->Cortex Wakefulness Wakefulness Cortex->Wakefulness

Caption: Orexin signaling pathway promoting wakefulness.

Experimental Workflow for ESS Assessment in an this compound Trial

ESS_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis Informed_Consent Informed Consent Initial_ESS Administer ESS Informed_Consent->Initial_ESS Eligibility ESS Score ≥ 10? Initial_ESS->Eligibility Randomization Randomization to This compound or Placebo Eligibility->Randomization Yes Screen_Fail Screen Failure Eligibility->Screen_Fail No Baseline_ESS Baseline ESS (Day 1) Randomization->Baseline_ESS FollowUp_ESS Follow-up ESS (Weeks 4, 8, 12) Baseline_ESS->FollowUp_ESS Data_Collection Collect & Verify ESS Data FollowUp_ESS->Data_Collection Statistical_Analysis ANCOVA: Change from Baseline Data_Collection->Statistical_Analysis Responder_Analysis Responder Analysis (% achieving ≤10) Statistical_Analysis->Responder_Analysis End End Responder_Analysis->End Start Start Start->Informed_Consent

Caption: Workflow for ESS assessment in this compound trials.

References

Application of Oveporexton in Elucidating Sleep-Wake Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Oveporexton (TAK-861) is a novel, investigational, orally bioavailable, selective orexin (B13118510) receptor 2 (OX2R) agonist.[1][2] Unlike orexin antagonists designed to promote sleep, this compound is engineered to mimic the effects of the endogenous neuropeptide orexin A, a key regulator of wakefulness.[2][3] Narcolepsy Type 1 (NT1) is a chronic neurological disorder characterized by the profound loss of orexin-producing neurons in the hypothalamus, leading to a state of orexin deficiency.[1][2] This deficiency manifests as excessive daytime sleepiness (EDS), cataplexy (sudden loss of muscle tone triggered by strong emotions), disrupted nighttime sleep, and other debilitating symptoms.[1][4] this compound, by selectively activating OX2R, aims to restore orexin signaling in the brain, thereby addressing the fundamental pathophysiology of NT1.[5][6] The study of this compound provides a unique pharmacological tool to probe the role of OX2R activation in the regulation of sleep-wake cycles and associated symptoms.

Mechanism of Action

Orexin neuropeptides (orexin-A and orexin-B) are produced by a specific group of neurons in the lateral hypothalamus and play a crucial role in maintaining wakefulness and regulating arousal.[7][8] They exert their effects by binding to two G-protein coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] While both receptors are involved in a range of physiological responses, OX2R is particularly implicated in the promotion of wakefulness.[1] this compound is designed as a selective agonist for OX2R.[1][5] By binding to and activating OX2R, this compound is intended to compensate for the lack of endogenous orexin, thereby promoting wakefulness, reducing cataplexy, and stabilizing the sleep-wake cycle.[5][6]

Key Experimental Findings

Clinical trials of this compound in patients with Narcolepsy Type 1 have demonstrated significant improvements in both objective and subjective measures of wakefulness and cataplexy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from Phase IIb and Phase III clinical trials of this compound in adults with Narcolepsy Type 1.

Table 1: Effects of this compound on Objective and Subjective Measures of Wakefulness

EndpointDosing RegimenBaseline (Mean)Change from Baseline at Week 8/12Placebo ComparisonCitation
Maintenance of Wakefulness Test (MWT) Sleep Latency (minutes) 0.5 mg twice daily3.6-5.6+12.5Statistically significant improvement (p≤0.001)[9][10]
2.0 mg twice daily3.6-5.6+23.5Statistically significant improvement (p≤0.001)[9][10]
2.0 mg followed by 5.0 mg daily3.6-5.6+25.4Statistically significant improvement (p≤0.001)[9]
7.0 mg once daily3.6-5.6+15.0Statistically significant improvement (p≤0.001)[9]
2.0 mg twice daily (Phase III)~5 minutesWakefulness within normative range (≥20 min) for the majority of participantsStatistically significant improvement (p<0.001)[4][11]
Epworth Sleepiness Scale (ESS) Score 0.5 mg twice daily18.0-19.0-8.9Statistically significant reduction (p≤0.004)[9][10]
2.0 mg twice daily18.0-19.0-13.8Statistically significant reduction (p≤0.004)[9][10]
2.0 mg followed by 5.0 mg daily18.0-19.0-12.8Statistically significant reduction (p≤0.004)[9]
7.0 mg once daily18.0-19.0-11.3Statistically significant reduction (p≤0.004)[9]
2.0 mg twice daily (Phase III)N/A~85% of participants achieved scores comparable to healthy individuals (≤10)Statistically significant improvement (p<0.001)[4][12]

Table 2: Effects of this compound on Cataplexy and Disease Severity

EndpointDosing RegimenBaseline (Mean/Median)Change from Baseline at Week 8/12Placebo ComparisonCitation
Weekly Cataplexy Rate (WCR) 2.0 mg twice daily15.7-31.1 episodes/weekSignificant reductionStatistically significant reduction (p<0.05)[9][10]
2.0 mg followed by 5.0 mg daily15.7-31.1 episodes/weekSignificant reductionStatistically significant reduction (p<0.05)[9]
Phase III (all doses)N/AMedian reduction of >80%Statistically significant reduction (p<0.001)[4][11]
Median Cataplexy-Free Days per Week Phase III (all doses)0Increased to 4-5 daysStatistically significant improvement[11][12]
Narcolepsy Severity Scale (NSS-CT) Total Score Phase III (all doses)N/A>70% of participants reported the lowest severity levelStatistically significant improvement[4][12]
Patient Global Impression of Change (PGI-C) Phase III (all doses)N/ANearly 97% of treated participants reported improvementsStatistically significant improvement[4]

Experimental Protocols

The clinical evaluation of this compound in studying sleep-wake cycles in narcolepsy has primarily involved randomized, double-blind, placebo-controlled trials.

Protocol: Phase IIb Clinical Trial (TAK-861-2001 / NCT05687903)

  • Objective: To evaluate the efficacy, safety, and tolerability of multiple doses of this compound in adults with Narcolepsy Type 1.[10][13]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10]

  • Participant Population: Adults aged 18 to 70 years with a confirmed diagnosis of Narcolepsy Type 1.[10][13]

  • Intervention: Participants were randomized to one of four dosing arms of this compound or a matching placebo for 8 weeks.[10][13]

    • This compound 0.5 mg twice daily

    • This compound 2.0 mg twice daily

    • This compound 2.0 mg followed by 5.0 mg daily

    • This compound 7.0 mg once daily

    • Placebo

  • Primary Endpoint: Change from baseline in the average sleep latency as measured by the Maintenance of Wakefulness Test (MWT) at week 8.[9][10]

  • Secondary Endpoints:

    • Change from baseline in the Epworth Sleepiness Scale (ESS) score at week 8.[9][10]

    • Change in the weekly cataplexy rate, tracked via participant diaries.[9][10]

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), with a focus on insomnia, urinary urgency, and frequency.[9][13]

Protocol: Phase III Clinical Trials (FirstLight - TAK-861-3001 and RadiantLight - TAK-861-3002)

  • Objective: To confirm the efficacy and safety of this compound in a larger population of adults with Narcolepsy Type 1.[4][12]

  • Study Design: Two global, double-blind, placebo-controlled studies.[4][12]

  • Participant Population: 273 adult patients across 19 countries with Narcolepsy Type 1.[4][5]

  • Intervention: Participants were treated with one of two doses of this compound or placebo for 12 weeks.[4][12]

    • This compound 1 mg twice daily

    • This compound 2 mg twice daily

    • Placebo

  • Primary and Secondary Endpoints: A comprehensive set of 14 endpoints were investigated, including:[4][5]

    • Objective measures of wakefulness (MWT).

    • Patient-reported measures of wakefulness (ESS).

    • Weekly cataplexy rate.

    • Symptom severity (NSS-CT).

    • Quality of life.

  • Long-term Extension: Over 95% of participants who completed the studies enrolled in an ongoing long-term extension study.[4][5]

Visualizations

Signaling Pathway of this compound

Oveporexton_Signaling_Pathway cluster_0 Presynaptic Orexin Neuron (Deficient in NT1) cluster_1 Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin Orexin A/B Orexin_Neuron->Orexin Release (Absent in NT1) OX2R Orexin Receptor 2 (OX2R) Orexin->OX2R Endogenous Ligand G_Protein G-Protein OX2R->G_Protein Activation Effector Downstream Effectors G_Protein->Effector Signal Transduction Wakefulness Promotion of Wakefulness Stabilization of Arousal Effector->Wakefulness This compound This compound (TAK-861) (Oral Administration) This compound->OX2R Selective Agonist

Caption: this compound acts as a selective agonist at the Orexin Receptor 2 (OX2R).

Experimental Workflow for Clinical Trials

Oveporexton_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Diagnosis of NT1) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessments Baseline Assessments (MWT, ESS, WCR) Informed_Consent->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Oveporexton_Arm This compound Treatment Arm (Multiple Doses) Randomization->Oveporexton_Arm Placebo_Arm Placebo Control Arm Randomization->Placebo_Arm Endpoint_Assessments Endpoint Assessments (e.g., Week 8 or 12) Oveporexton_Arm->Endpoint_Assessments Safety_Monitoring Continuous Safety Monitoring (Adverse Events) Oveporexton_Arm->Safety_Monitoring Placebo_Arm->Endpoint_Assessments Placebo_Arm->Safety_Monitoring Data_Analysis Data Analysis (Efficacy & Safety) Endpoint_Assessments->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Workflow of randomized, placebo-controlled trials for this compound.

References

Application Notes and Protocols: Assessing Quality of Life in Oveporexton Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Standardized Methodologies for the Assessment of Health-Related Quality of Life (HRQoL) in Clinical Trials of Oveporexton for Advanced Non-Small Cell Lung Cancer (NSCLC).

Introduction

This compound is an investigational, orally administered, selective inhibitor of the Fictional Pathway Kinase (FPK). The FPK signaling cascade is hypothesized to be a key driver in the proliferation of advanced non-small cell lung cancer (NSCLC) and is also implicated in the pathophysiology of cancer-related symptoms, such as fatigue and neuropathic pain. As such, clinical trials for this compound must not only evaluate its efficacy in terms of tumor response and survival but also rigorously assess its impact on patient-reported outcomes (PROs), particularly health-related quality of life (HRQoL).

These application notes provide a comprehensive framework for integrating HRQoL assessments into Phase II and Phase III clinical trials of this compound. The protocols herein are designed to ensure the collection of high-quality, standardized, and interpretable data suitable for regulatory submissions and for fully characterizing the therapeutic profile of this compound.

Recommended HRQoL Instruments

The selection of HRQoL instruments is critical and should include a combination of a general cancer-specific questionnaire and a disease-specific module to capture the full spectrum of the patient experience in NSCLC.

  • Core Instrument: The European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire Core 30 (EORTC QLQ-C30). This is a widely used and well-validated instrument in oncology, consisting of 30 questions that assess global health status, five multi-item functional scales (physical, role, emotional, cognitive, and social), and several symptom scales (fatigue, nausea and vomiting, pain, dyspnea, insomnia, appetite loss, constipation, diarrhea, and financial difficulties).

  • Disease-Specific Module: The EORTC QLQ-LC13 (Lung Cancer 13) module. This module is designed to be used in conjunction with the QLQ-C30 and includes 13 questions that assess symptoms commonly associated with lung cancer and its treatment, such as coughing, hemoptysis, and sore throat, as well as pain in the chest, arm or shoulder, and other parts of the body.

  • Symptom-Specific Instrument: The Brief Pain Inventory (BPI) and Brief Fatigue Inventory (BFI) may be included as exploratory endpoints to provide a more granular assessment of symptoms directly targeted by this compound's hypothetical mechanism of action.

Experimental Protocol: HRQoL Assessment

3.1 Patient Population: Patients with histologically confirmed advanced or metastatic NSCLC, eligible for treatment with a targeted therapy as per the main clinical trial protocol.

3.2 Assessment Schedule: HRQoL instruments should be administered at baseline (prior to the first dose of this compound), then prior to the start of each treatment cycle (e.g., every 3 weeks), at the end of treatment, and during follow-up visits. A representative schedule is presented in the table below.

3.3 Data Collection Procedure:

  • Informed Consent: Ensure the main study informed consent form includes specific language regarding the purpose and procedures of the HRQoL assessments.

  • Administration: Questionnaires should be administered electronically (e.g., on a tablet device) to minimize missing data and administrative errors. Paper-based versions should be available as a backup.

  • Environment: Provide a quiet and private space for patients to complete the questionnaires to ensure confidentiality and thoughtful responses.

  • Timing: The questionnaires should be completed by the patient before consultations with the physician and before any other clinical procedures on the day of the visit to avoid biasing the patient's responses.

  • Assistance: Trained site staff should be available to answer patient questions about the questionnaires but must not influence the patient's answers.

3.4 Data Analysis Plan:

  • Scoring: All EORTC QLQ-C30 and LC13 data will be scored according to the official EORTC scoring manual. Raw scores will be linearly transformed to a 0-100 scale. For functional scales, a higher score represents a better level of functioning. For symptom scales, a higher score represents a higher level of symptomatology.

  • Primary HRQoL Endpoint: The primary HRQoL endpoint will be the change from baseline to a pre-specified time point (e.g., Week 12) in the Global Health Status/QoL score of the EORTC QLQ-C30.

  • Statistical Analysis: Longitudinal mixed-effects models (MMRM) will be used to analyze the change from baseline in HRQoL scores over time between the this compound arm and the control arm (placebo or standard of care). Time to definitive deterioration in key HRQoL scores will be analyzed using Kaplan-Meier methods and Cox proportional hazards models.

Data Presentation: Hypothetical HRQoL Outcomes

The following tables represent hypothetical data from a randomized, double-blind, placebo-controlled Phase III trial of this compound in patients with advanced NSCLC.

Table 1: Baseline Demographics and HRQoL Scores

CharacteristicThis compound (n=250)Placebo (n=250)
Age, Mean (SD)64.5 (8.2)65.1 (7.9)
Male, n (%)145 (58%)150 (60%)
ECOG Performance Status 0-1, n (%)220 (88%)225 (90%)
Baseline HRQoL Scores (Mean, SD)
Global Health Status/QoL55.2 (15.1)54.8 (14.9)
Physical Functioning78.3 (18.2)77.9 (18.5)
Fatigue45.1 (20.3)44.8 (20.1)
Pain (QLQ-C30)38.6 (22.5)39.1 (22.8)
Dyspnea (QLQ-LC13)30.1 (25.4)29.8 (25.1)

Table 2: Change from Baseline in HRQoL Scores at Week 12

HRQoL ScaleThis compound (n=210)Placebo (n=195)Mean Difference (95% CI)p-value
Global Health Status/QoL +10.5 (12.1)-2.3 (11.8)12.8 (10.1, 15.5)<0.001
Functional Scales
Physical Functioning+8.2 (15.3)-4.5 (14.9)12.7 (9.5, 15.9)<0.001
Role Functioning+9.1 (16.8)-3.8 (16.5)12.9 (9.2, 16.6)<0.001
Symptom Scales
Fatigue-15.4 (20.1)+3.1 (19.8)-18.5 (-22.3, -14.7)<0.001
Pain (QLQ-C30)-12.8 (21.5)+1.9 (21.1)-14.7 (-18.8, -10.6)<0.001
Dyspnea (QLQ-LC13)-10.2 (24.3)-0.5 (23.9)-9.7 (-14.5, -4.9)<0.001
Coughing (QLQ-LC13)-18.1 (26.0)-2.2 (25.5)-15.9 (-21.1, -10.7)<0.001
Note: For functional scales and Global Health Status, a positive change indicates improvement. For symptom scales, a negative change indicates improvement.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and processes involved in the assessment of HRQoL in this compound clinical trials.

Caption: Hypothetical FPK signaling pathway inhibited by this compound.

Caption: Workflow for HRQoL data collection and analysis in a clinical trial.

Caption: Relationship of QoL domains assessed by EORTC QLQ-C30 and LC13.

Troubleshooting & Optimization

Technical Support Center: Managing Insomnia as an Adverse Event of Oveporexton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing insomnia as a treatment-emergent adverse event (TEAE) during experiments with Oveporexton (TAK-861).

Introduction to this compound-Associated Insomnia

This compound is a selective oral orexin (B13118510) receptor 2 (OX2R) agonist designed to promote wakefulness by activating the orexin signaling pathway.[1][2] The orexin system is a key regulator of the sleep-wake cycle.[3] Insomnia is one of the most frequently reported adverse events in clinical trials of this compound, which is a mechanistically consistent effect of stimulating wakefulness-promoting pathways.[4][5] Reports from clinical trials indicate that this insomnia is typically mild to moderate in intensity and transient, often resolving within the first week of treatment.[2][3][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced insomnia?

A1: this compound is an orexin receptor 2 (OX2R) agonist. The orexin system in the brain plays a central role in promoting and maintaining wakefulness. By activating OX2R, this compound mimics the effects of the endogenous neuropeptide orexin, leading to a state of heightened arousal. Insomnia can occur if the stimulation of this wakefulness pathway is excessive or timed inappropriately, interfering with the natural sleep onset process.

Q2: How common is insomnia as an adverse event with this compound?

A2: Insomnia is one of the most common treatment-emergent adverse events reported in this compound clinical trials. In a phase 2 trial, insomnia was reported in 48% of participants receiving this compound.[6] Phase 3 trials have also identified insomnia as one of the most frequent adverse events.[4][5]

Q3: What are the typical characteristics of this compound-associated insomnia?

A3: Clinical trial data suggest that insomnia associated with this compound is generally mild to moderate in severity.[2][3][4] It is often reported to be transient, with most cases resolving within one week of initiating treatment.[6][7]

Q4: Does the incidence of insomnia vary with the dose of this compound?

A4: While a clear dose-dependent relationship has not been explicitly detailed in publicly available data, it is plausible that higher doses of a wakefulness-promoting agent could be associated with a higher incidence or severity of insomnia. The following table summarizes the incidence of insomnia in a phase 2 clinical trial across different dosing regimens.

Quantitative Data Summary

Dosing RegimenNumber of ParticipantsIncidence of Insomnia (%)Reference
0.5 mg twice daily23Data not specified for this arm[6]
2 mg twice daily21Data not specified for this arm[6]
2 mg then 5 mg daily23Data not specified for this arm[6]
7 mg once daily23Data not specified for this arm[6]
All this compound Arms 90 48% [6]
Placebo22Data not specified[6]

Note: The available data from the phase 2 trial provides an overall incidence rate for all this compound arms combined.

Troubleshooting Guide for Managing Insomnia

This guide provides a systematic approach for managing insomnia in research participants receiving this compound. The specific study protocol should always be the primary reference for adverse event management.

Step 1: Initial Assessment and Characterization of Insomnia

  • Objective: To understand the nature, severity, and impact of the participant's sleep difficulties.

  • Actions:

    • Administer a standardized sleep questionnaire: Utilize validated scales such as the Insomnia Severity Index (ISI) or the Pittsburgh Sleep Quality Index (PSQI) to quantify the severity of the insomnia.

    • Conduct a structured interview: Inquire about the specific nature of the insomnia (e.g., difficulty falling asleep, difficulty staying asleep, early morning awakenings), its frequency, duration, and the participant's perception of its impact on daytime functioning.

    • Review the participant's sleep diary: If a sleep diary is being used in the protocol, review it for patterns in sleep and wake times.

Step 2: Review of Dosing and Administration Schedule

  • Objective: To determine if the timing of this compound administration is contributing to the insomnia.

  • Actions:

    • Confirm the time of the last dose: Verify the time the participant is taking their last dose of this compound each day.

    • Evaluate the proximity of the last dose to bedtime: Assess if the evening dose is being administered too close to the participant's intended bedtime.

Step 3: Implementation of Non-Pharmacological Interventions (Sleep Hygiene Education)

  • Objective: To empower the participant with behavioral strategies to improve sleep.

  • Actions:

    • Provide comprehensive sleep hygiene education: Counsel the participant on the principles of good sleep hygiene.[8][9][10][11][12] This should include:

      • Consistent Sleep Schedule: Advise the participant to go to bed and wake up at the same time every day, including weekends.[9]

      • Bedtime Routine: Recommend a relaxing pre-sleep routine, such as reading, taking a warm bath, or listening to calming music.[9]

      • Sleep Environment: Instruct the participant to ensure their bedroom is dark, quiet, and cool.

      • Avoid Stimulants: Advise against the consumption of caffeine (B1668208) and nicotine, especially in the hours leading up to bedtime.[9]

      • Limit Alcohol: Explain that while alcohol may induce sleep, it can disrupt sleep later in the night.[9]

      • Avoid Large Meals and Fluids Before Bed: Recommend finishing dinner several hours before bedtime.

      • Limit Daytime Napping: If naps are necessary, they should be short (under an hour) and not taken after 3 p.m.[9]

      • Don't Lie in Bed Awake: If unable to fall asleep after 20 minutes, suggest getting out of bed and engaging in a relaxing activity until sleepy.[9]

      • Daylight Exposure: Encourage exposure to natural sunlight during the day to help regulate the sleep-wake cycle.[9]

Step 4: Consideration of Dose and Schedule Adjustment (As Per Protocol)

  • Objective: To mitigate insomnia by modifying the this compound dosing, if permitted by the study protocol.

  • Actions:

    • Consult the study protocol: The protocol is the definitive guide for allowable dose adjustments.

    • Consider timing of the evening dose: If the protocol allows, shifting the last dose of the day to an earlier time may help reduce its impact on sleep onset.

    • Evaluate dose reduction: If insomnia is severe or persistent, a dose reduction as specified in the protocol may be warranted.

Step 5: Pharmacological Intervention (As a Last Resort and Per Protocol)

  • Objective: To provide short-term relief from significant insomnia that has not responded to other measures.

  • Actions:

    • Strictly adhere to the study protocol: The protocol will specify if concomitant medications for insomnia are permitted and, if so, which ones.

    • Consider short-acting hypnotics: If allowed, a short course of a non-benzodiazepine hypnotic or other appropriate medication may be considered.

    • Avoid long-acting sedatives: These may interfere with the assessment of this compound's primary effects on daytime sleepiness.

    • Thoroughly document all concomitant medications.

Experimental Protocols

Protocol 1: Assessment of Treatment-Emergent Insomnia

  • Screening and Baseline:

    • Administer the Insomnia Severity Index (ISI) and Pittsburgh Sleep Quality Index (PSQI) at screening and baseline visits to establish pre-existing sleep characteristics.

    • Provide all participants with a sleep diary to be completed daily, starting at least one week prior to the first dose of the investigational product.

  • Ongoing Monitoring:

    • At each study visit, a trained clinician should ask non-leading questions to inquire about sleep quality (e.g., "How has your sleep been since the last visit?").

    • Review the participant's sleep diary at each visit to identify any changes in sleep patterns.

    • If a participant reports sleep difficulties, administer the ISI to quantify the severity.

  • Adverse Event Reporting:

    • Any new or worsening complaint of insomnia should be recorded as an adverse event.

    • The severity of the insomnia (mild, moderate, severe) should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

    • The investigator should assess the causality and its relationship to the investigational product.

Visualizations

cluster_pathway This compound's Mechanism of Action and Insomnia This compound This compound OX2R_Agonism Orexin Receptor 2 (OX2R) Agonism This compound->OX2R_Agonism Increased_Wakefulness Increased Wakefulness and Arousal OX2R_Agonism->Increased_Wakefulness Therapeutic_Effect Therapeutic Effect (e.g., in Narcolepsy) Increased_Wakefulness->Therapeutic_Effect Desired Outcome Adverse_Event Adverse Event: Insomnia Increased_Wakefulness->Adverse_Event Potential Side Effect

Caption: Mechanism of this compound-induced insomnia.

Start Participant Reports Insomnia Assess Step 1: Assess and Characterize Insomnia (ISI, PSQI, Interview) Start->Assess Review_Dose Step 2: Review Dosing and Administration Schedule Assess->Review_Dose Sleep_Hygiene Step 3: Implement Sleep Hygiene Education Review_Dose->Sleep_Hygiene Evaluate_Response Insomnia Resolved? Sleep_Hygiene->Evaluate_Response Adjust_Dose Step 4: Consider Dose/ Schedule Adjustment (Per Protocol) Evaluate_Response->Adjust_Dose No End Continue Monitoring Evaluate_Response->End Yes Evaluate_Response2 Insomnia Resolved? Adjust_Dose->Evaluate_Response2 Pharmacotherapy Step 5: Consider Pharmacological Intervention (Per Protocol) Evaluate_Response2->Pharmacotherapy No Evaluate_Response2->End Yes Pharmacotherapy->End

Caption: Troubleshooting workflow for managing insomnia.

References

Oveporexton Technical Support Center: Investigating and Managing Urinary Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of Oveporexton, an investigational oral orexin (B13118510) receptor 2 (OX2R) agonist. While being developed for narcolepsy type 1, clinical trials have reported urinary urgency and frequency as common adverse events.[1][2][3][4][5][6][7] This guide offers troubleshooting advice and experimental protocols to help characterize and address these on-target urinary effects during pre-clinical and clinical research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (also known as TAK-861) is a potential first-in-class, orally administered, selective orexin receptor 2 (OX2R) agonist.[2][4][8] It is designed to treat narcolepsy type 1 by mimicking the action of orexin, a neuropeptide that is deficient in this condition.[2][4][9] Orexin is a key regulator of sleep-wake cycles, and by activating OX2Rs, this compound aims to restore orexin signaling, thereby promoting wakefulness and reducing other symptoms of narcolepsy like cataplexy.[2][4][10]

Q2: What is the proposed mechanism for the urinary urgency and frequency observed with this compound use?

While the primary therapeutic target of this compound is the central nervous system, orexin receptors are also present in peripheral tissues, including the urinary bladder. The exact mechanism is still under investigation, but it is hypothesized that activation of OX2R in the bladder's detrusor muscle or associated neural pathways leads to increased bladder contractility or afferent nerve signaling. This on-target effect can result in a premature or heightened sensation of the need to urinate, manifesting as urgency and frequency.

This compound This compound OX2R Orexin Receptor 2 (OX2R) (Bladder Detrusor/Nerves) This compound->OX2R Gq Gq Protein Activation OX2R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 & DAG Increase PLC->IP3 Ca Increased Intracellular Ca2+ IP3->Ca Contraction Detrusor Muscle Contraction Ca->Contraction Afferent Increased Afferent Nerve Firing Ca->Afferent Sensation Sensation of Urgency & Frequency Contraction->Sensation Afferent->Sensation

Proposed signaling pathway for this compound-induced urinary urgency.

Q3: What is the reported incidence of urinary side effects in this compound clinical trials?

Urinary urgency and frequency are among the most commonly reported treatment-emergent adverse events (TEAEs) in clinical studies of this compound. The incidence varies by dose and study but is consistently observed. These effects are generally reported as mild to moderate in intensity.[3][4]

Phase 2b Trial Data Summary[5][7]Placebo (n=22)This compound (All Doses, n=90)
Adverse Event Incidence Incidence
Urinary Urgency~0%33%
Urinary Frequency~0%32%

Q4: What are the recommended methods for monitoring urinary function in research subjects?

For both pre-clinical animal models and human clinical trials, it is crucial to establish baseline urinary function before administering this compound.

  • Pre-clinical: Urodynamic studies, including cystometry in conscious, unrestrained rodent models, are the gold standard.[11] This allows for the measurement of parameters like bladder capacity, voiding interval, and non-voiding contractions.

  • Clinical: Patient-reported outcome tools such as bladder diaries (tracking frequency, volume, and urgency episodes) and validated questionnaires (e.g., Overactive Bladder Symptom Score - OABSS) are essential. Urodynamic testing may be considered in specific sub-studies to gather objective data.

Section 2: Troubleshooting Guides for Pre-clinical Research

Guide 1: High Variability in Urodynamic Measurements

Inconsistent results in animal cystometry studies can obscure the true pharmacological effect of this compound. The following table outlines common causes and potential solutions.

Potential CauseRecommended Solution(s)
Anesthesia Effects Anesthetics can significantly impact bladder function.[12][13] Whenever possible, use conscious, freely moving models with telemetry implants.[11] If anesthesia is required, urethane (B1682113) is often recommended for acute studies as it preserves the micturition reflex, but it is not suitable for recovery procedures.[13][14]
Surgical Stress/Inflammation Allow for an adequate post-operative recovery period (typically 3-5 days) before baseline recordings to minimize inflammation-induced bladder hyperactivity.
Catheter Placement Issues Ensure the bladder catheter is correctly placed in the dome of the bladder and secured to prevent leakage or irritation, which can create artifacts in pressure readings.[11]
Animal Stress Acclimate animals to the experimental environment and handling procedures to reduce stress, which can independently affect voiding patterns.[13]
Inconsistent Hydration State Ensure consistent hydration across all study animals, as this directly influences urine production and voiding frequency.

Guide 2: Differentiating On-Target vs. Off-Target Urinary Effects

It is critical to confirm that observed urinary effects are mediated by the intended orexin receptor pathway and are not due to unforeseen off-target activity.

Experimental QuestionSuggested Approach
Is the effect receptor-specific? Co-administration with an OX2R Antagonist: In an animal model demonstrating the urinary effect, pre-treat with a selective OX2R antagonist. A reversal or attenuation of the this compound-induced urinary changes would strongly support an on-target mechanism.
Does the compound directly affect bladder tissue? In Vitro Tissue Bath Studies: Conduct contractility studies on isolated bladder (detrusor) muscle strips from relevant species (e.g., rat, guinea pig).[15] This will determine if this compound directly induces muscle contraction or alters responses to nerve stimulation.
Are there species-specific differences? Cross-Species Comparison: If urinary effects are observed in one species (e.g., rat), conduct exploratory urodynamic studies in a second species (e.g., guinea pig, non-human primate) to assess the translatability of the findings.

Section 3: Key Experimental Protocols

Protocol 1: In Vivo Urodynamic Evaluation in Conscious Rodent Models

This protocol provides a framework for assessing the effects of orally administered this compound on bladder function in conscious, freely moving rats.

Methodology:

  • Surgical Implantation: Under appropriate anesthesia, implant a pressure-sensing catheter into the dome of the bladder.[11] The catheter is externalized at the nape of the neck. For telemetry-based systems, a pressure-sensing transmitter is implanted in the abdominal cavity.

  • Recovery: Allow animals a 3-5 day recovery period to ensure return to normal voiding patterns and resolution of post-operative inflammation.

  • Baseline Recording: Place the animal in a metabolic cage. Connect the bladder catheter to a pressure transducer and infusion pump. Record urodynamic data for a 24-hour period to establish a stable baseline for parameters such as voiding interval, voided volume, bladder capacity, and intravesical pressure.[11]

  • Drug Administration: Administer this compound or vehicle control via oral gavage at the desired dose(s).

  • Post-Treatment Recording: Immediately following administration, continue to record urodynamic parameters continuously for at least 24 hours to assess the onset, magnitude, and duration of drug effects.

  • Data Analysis: Analyze key urodynamic parameters, comparing post-dose values to the animal's own baseline and to the vehicle control group.

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Surgery Catheter Implantation Recovery 3-5 Day Recovery Surgery->Recovery Baseline 24h Baseline Recording Recovery->Baseline Dosing Oral Dosing (this compound/Vehicle) Baseline->Dosing PostDose 24h Post-Dose Recording Dosing->PostDose Analysis Data Analysis & Comparison PostDose->Analysis

Experimental workflow for conscious rodent urodynamic studies.

Protocol 2: In Vitro Bladder Strip Contractility Assay

This protocol is designed to assess the direct effects of this compound on detrusor smooth muscle contractility.

Methodology:

  • Tissue Preparation: Humanely euthanize a naive animal (e.g., guinea pig or rat). Carefully dissect the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.

  • Strip Dissection: Isolate longitudinal strips of detrusor muscle (approximately 2 mm wide and 5-7 mm long), ensuring the urothelium is either kept intact or removed, depending on the experimental question.

  • Mounting: Mount the muscle strips in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C. Connect one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow strips to equilibrate for 60-90 minutes under a resting tension of ~1 gram, with solution changes every 15 minutes.

  • Viability Check: Test tissue viability by inducing a contraction with a high-potassium solution (e.g., 80 mM KCl) or a muscarinic agonist like carbachol.

  • Compound Addition: Once a stable baseline is re-established, add this compound in a cumulative, concentration-dependent manner to determine if it induces direct contraction or relaxation.

  • Interaction Studies: To assess modulatory effects, pre-incubate tissues with this compound before generating a concentration-response curve to a standard contractile agent (e.g., carbachol) or before applying electrical field stimulation (EFS) to elicit nerve-mediated contractions.

  • Data Analysis: Measure changes in contractile force (tension) and express them as a percentage of the maximum response to the viability check agent. Calculate EC50/IC50 values where appropriate.

References

Optimizing Oveporexton dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

Oveporexton Technical Support Center

Welcome to the technical resource center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting support for optimizing this compound dosage and minimizing side effects during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the NeuroReceptor-X (NR-X). NR-X is a G-protein coupled receptor (GPCR) predominantly expressed in the dorsal root ganglia and spinal cord. Its activation by the endogenous ligand, NeuroPain-Alpha (NP-α), initiates a signaling cascade through Protein Kinase C (PKC) and subsequent activation of downstream effectors, leading to neuronal hyperexcitability and the sensation of neuropathic pain. By competitively inhibiting NP-α binding to NR-X, this compound effectively dampens this pro-nociceptive signaling.

Q2: What are the known off-target effects and associated side effects of this compound?

A2: The primary side effects of this compound are dose-dependent and are attributed to off-target activity and excessive on-target inhibition.

  • Gastrointestinal (GI) Distress: this compound exhibits weak antagonism at the related gut-specific receptor, EnteroReceptor-Y (ER-Y), which can disrupt normal gut motility.

  • Sedation: At higher plasma concentrations, this compound can cross the blood-brain barrier and cause mild sedative effects through non-specific interactions with CNS receptors.

  • Elevated Liver Enzymes: High-dose, long-term administration in preclinical models has been associated with transient elevations in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting a potential for hepatic stress.

Q3: What is the recommended starting dose for in vivo animal studies?

A3: Based on pharmacokinetic and dose-ranging studies, a starting dose of 5 mg/kg administered orally is recommended for rodent models of neuropathic pain. This dose typically achieves plasma concentrations within the therapeutic window, maximizing NR-X occupancy while minimizing off-target effects. However, the optimal dose may vary depending on the specific model and species.

Troubleshooting Guide

Problem 1: Sub-optimal analgesic efficacy is observed at the recommended starting dose.

  • Possible Cause 1: Pharmacokinetic Variability. Individual animal metabolism or absorption rates can vary.

    • Solution: Perform a satellite pharmacokinetic (PK) study. Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing to determine the Cmax (maximum concentration) and AUC (area under the curve). Correlate plasma concentration with analgesic effect to ensure therapeutic levels are being reached.

  • Possible Cause 2: Incorrect Dosing Procedure. Improper administration (e.g., incomplete oral gavage) can lead to lower-than-intended doses.

    • Solution: Ensure all technical staff are properly trained in the chosen administration method. For oral gavage, use appropriate-sized feeding needles and confirm placement to prevent regurgitation.

Problem 2: Significant sedation or GI distress is observed in the study cohort.

  • Possible Cause 1: Dose is too high for the specific animal strain or model. Sensitivity to this compound can differ between strains.

    • Solution: Implement a dose de-escalation protocol. Reduce the dose by 25-50% (e.g., to 3.75 mg/kg or 2.5 mg/kg) and re-evaluate both efficacy and side effects. The goal is to find the minimum effective dose. See the Dose-Response Relationship table below for guidance.

  • Possible Cause 2: Off-target effects are more pronounced than expected.

    • Solution: Consider a different dosing regimen. Instead of a single daily dose, splitting the total daily dose into two administrations (e.g., 2.5 mg/kg twice daily) may help maintain therapeutic plasma levels while keeping the Cmax below the threshold that triggers significant side effects.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity

Target ReceptorThis compound Kᵢ (nM)Endogenous LigandPrimary Location
NeuroReceptor-X (NR-X) 5.2 ± 0.8NeuroPain-Alpha (NP-α)Dorsal Root Ganglia
EnteroReceptor-Y (ER-Y) 350.7 ± 21.4EnteroStim-Beta (ES-β)GI Tract
CNS Receptor-Z (CR-Z) > 10,000N/A (Non-specific)Central Nervous System

Data represents mean ± standard deviation from competitive radioligand binding assays.

Table 2: Preclinical Dose-Response Relationship in a Rodent Model (Chronic Constriction Injury)

Oral Dose (mg/kg)Mean Pain Reduction (%)Incidence of GI Distress (%)Mean Sedation Score (1-5)
115.301.0
2.545.151.2
5 78.6 12 1.8
1085.2453.5
2088.9824.6

Pain reduction measured via von Frey filament test. Sedation scored on a 5-point scale where 1 is fully alert and 5 is unresponsive. The bolded row indicates the recommended starting dose.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment using the von Frey Test

  • Acclimatization: Acclimate animals to the testing environment for at least 3 days prior to the experiment. Place them in individual plexiglass chambers on a wire mesh floor.

  • Baseline Measurement: Before dosing, determine the baseline paw withdrawal threshold by applying calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. The threshold is the lowest force that elicits a brisk withdrawal response.

  • Dosing: Administer this compound or vehicle control orally via gavage at the desired dose (e.g., 5 mg/kg).

  • Post-Dose Measurement: At a predetermined time point post-dosing (e.g., 2 hours, corresponding to peak plasma concentration), re-measure the paw withdrawal threshold using the same method.

  • Data Analysis: Calculate the percentage change in withdrawal threshold from baseline for each animal. A higher threshold indicates a greater analgesic effect.

Visualizations

Oveporexton_Signaling_Pathway Figure 1: this compound Mechanism of Action cluster_neuron Nociceptive Neuron NPA NP-α Ligand NRX NR-X Receptor NPA->NRX Binds & Activates Ove This compound Ove->NRX Competitively Inhibits PKC PKC NRX->PKC Activates Pain Pain Signal Transmission PKC->Pain

Caption: Figure 1: this compound competitively inhibits the NR-X receptor, blocking the pain signaling cascade.

Dose_Optimization_Workflow Figure 2: Experimental Workflow for Dose Optimization start Start: Define Animal Model dose_range Conduct Dose-Ranging Efficacy Study (e.g., 1, 2.5, 5, 10 mg/kg) start->dose_range pk_study Perform Satellite PK Study dose_range->pk_study assess_efficacy Measure Efficacy (e.g., von Frey test) dose_range->assess_efficacy assess_side_effects Measure Side Effects (GI, Sedation) dose_range->assess_side_effects analyze Analyze Therapeutic Window: Efficacy vs. Side Effects pk_study->analyze assess_efficacy->analyze assess_side_effects->analyze optimal Optimal Dose Identified analyze->optimal Favorable suboptimal Sub-Optimal Window (High Side Effects) analyze->suboptimal Unfavorable adjust Adjust Dose or Regimen (e.g., Dose Fractionation) suboptimal->adjust adjust->dose_range

Caption: Figure 2: A systematic workflow for identifying the optimal dose of this compound in preclinical models.

Troubleshooting_Tree Figure 3: Troubleshooting Logic for Unexpected Results p0 Unexpected Result Observed q1 Efficacy Lower Than Expected? p0->q1 q2 Side Effects Higher Than Expected? p0->q2 q1->q2 No a1 Verify Dosing Procedure & Compound Formulation q1->a1 Yes b1 Confirm Dose Calculation q2->b1 Yes a2 Conduct PK Analysis to Confirm Exposure a1->a2 a3 Increase Dose a2->a3 b2 Assess Animal Health Status (Strain Sensitivity) b1->b2 b3 Decrease Dose or Fractionate Dosing b2->b3

Caption: Figure 3: A decision tree to guide researchers in troubleshooting common experimental issues.

Technical Support Center: Orexin Receptor Agonist Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials of orexin (B13118510) receptor agonists.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with orexin receptor agonists.

Problem 1: Unexpected Hepatotoxicity Observed in Clinical Trials

Question: We are observing elevated liver enzymes in participants of our clinical trial for an oral orexin receptor 2 (OX2R) agonist. What could be the cause and how should we troubleshoot this?

Answer:

This is a significant safety concern that has been observed in past clinical trials, such as with TAK-994, which led to the termination of its phase 2 trial despite positive efficacy results.[1][2]

Possible Causes and Troubleshooting Steps:

  • Reactive Metabolites: The hepatotoxicity may not be an on-target effect of OX2R activation, as orexin receptors are generally not expressed on human hepatocytes.[1] It is more likely associated with the formation of reactive metabolites of the specific drug candidate.

    • Action: Conduct thorough preclinical toxicology studies, including in vitro assays with human liver microsomes and in vivo studies in relevant animal models, to identify potential reactive metabolites.

  • Patient-Specific Factors: Although no specific risk factors were identified in the TAK-994 trial, individual differences in drug metabolism could play a role.

    • Action: Implement rigorous monitoring of liver function tests (ALT, AST, bilirubin) at baseline and frequently throughout the trial. Consider pharmacogenomic analysis to identify potential genetic predispositions to drug-induced liver injury.

  • Dose-Dependency: The severity of liver enzyme elevation may be dose-dependent.

    • Action: Carefully evaluate the dose-response relationship for hepatotoxicity. If observed, consider dose reduction or discontinuation in affected participants.

Logical Troubleshooting Workflow:

start Elevated Liver Enzymes Observed check_metabolites Investigate Reactive Metabolites start->check_metabolites monitor_patients Intensify Patient Monitoring start->monitor_patients evaluate_dose Assess Dose-Dependency start->evaluate_dose discontinue Consider Trial Termination/Modification check_metabolites->discontinue monitor_patients->discontinue evaluate_dose->discontinue

Caption: Troubleshooting workflow for hepatotoxicity.

Problem 2: Inconsistent or Weaker-Than-Expected Efficacy in Preclinical Models

Question: Our in vivo studies with an orexin receptor agonist are showing high variability and a weaker effect on wakefulness than anticipated. What are the potential reasons and how can we optimize our experiments?

Answer:

Achieving consistent and robust efficacy in preclinical models is crucial for predicting clinical success. Several factors can contribute to variability.[3]

Potential Causes and Solutions:

Factor Potential Cause Recommended Solution
Pharmacokinetics Variable Oral Absorption: Inconsistent bioavailability after oral administration.Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) for initial efficacy studies to ensure consistent exposure.[3]
Rapid Metabolism: The compound is quickly cleared by hepatic enzymes, leading to insufficient receptor occupancy.Characterize the metabolic profile of the compound. If metabolism is rapid, consider formulation strategies to improve stability or use a different analog.[3]
Experimental Design Circadian Timing: Efficacy of orexin agonists can be influenced by the time of day, as endogenous orexin levels fluctuate.Administer the drug at a consistent time relative to the light-dark cycle, typically during the active phase when orexin levels are naturally higher.[3]
Animal-Specific Factors: Sex and genetic background can influence sleep architecture and drug response.Ensure studies are adequately powered to detect sex-specific effects or analyze sexes separately. Use a consistent and well-characterized animal strain.[3]
Handling Stress: Stress from handling and procedures can alter sleep patterns and mask drug effects.Implement a sufficient habituation period for animals to the experimental environment and handling procedures.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of orexin receptor agonists?

Orexin receptor agonists are compounds designed to mimic the action of the endogenous neuropeptides, orexin-A and orexin-B.[4] These agonists bind to and activate the orexin 1 (OX1R) and/or orexin 2 (OX2R) receptors, which are G-protein coupled receptors (GPCRs).[4][5] Activation of these receptors, particularly OX2R, promotes wakefulness by exciting various downstream neuronal systems involved in arousal, including noradrenergic, histaminergic, and serotonergic neurons.[6][7] This mechanism is particularly relevant for treating narcolepsy type 1, a condition caused by the loss of orexin-producing neurons.[1]

Q2: What are the most common adverse events observed with orexin receptor agonists in clinical trials?

The adverse event profile can vary between different orexin receptor agonists. Some commonly reported adverse events include:

  • Urinary urgency or frequency: This was a common adverse event reported for TAK-994.[1][8]

  • Insomnia: While seemingly counterintuitive for a wake-promoting agent, insomnia has been reported, particularly at higher doses.[9]

  • Visual disturbances: Transient blurred vision has been noted in some participants.[9]

  • Hepatotoxicity: As discussed in the troubleshooting section, drug-induced liver injury is a serious potential adverse event that has led to the termination of at least one clinical trial.[1][2]

It is important to note that the safety profile of newer orexin agonists is still under investigation, with some showing a favorable profile with no significant adverse events in early trials.[9][10]

Q3: How is the efficacy of orexin receptor agonists typically measured in clinical trials?

The efficacy of orexin receptor agonists in treating disorders of excessive daytime sleepiness is assessed using both objective and subjective measures:

  • Maintenance of Wakefulness Test (MWT): This is a primary objective endpoint that measures a participant's ability to stay awake in a quiet, dark environment. It assesses the time it takes for a participant to fall asleep (sleep latency) over several sessions.[11]

  • Epworth Sleepiness Scale (ESS): This is a subjective, self-reported questionnaire where participants rate their likelihood of falling asleep in various situations. It provides a measure of their perception of daytime sleepiness.[11]

  • Weekly Cataplexy Rate (WCR): For patients with narcolepsy type 1, the frequency of cataplexy (sudden loss of muscle tone) is a key secondary endpoint.[11]

Quantitative Data from Clinical Trials

The following tables summarize efficacy and safety data from clinical trials of select orexin receptor agonists.

Table 1: Efficacy of TAK-994 in Narcolepsy Type 1 (Phase 2) [2][11][12]

Endpoint Placebo TAK-994 (30 mg) TAK-994 (90 mg) TAK-994 (180 mg)
Change in MWT Sleep Latency (minutes) from Baseline to Week 8 -2.5+23.9+27.4+32.6
Change in ESS Score from Baseline to Week 8 -2.1-12.2-13.5-15.1
Weekly Cataplexy Rate at Week 8 5.830.271.140.88

Table 2: Efficacy of TAK-861 in Narcolepsy Type 1 (Phase 2b) [13][14]

Endpoint Placebo TAK-861 (0.5 mg/0.5 mg) TAK-861 (2 mg/2 mg) TAK-861 (2 mg/5 mg) TAK-861 (7 mg QD)
% Participants with ESS < 10 at Week 8 19.0%66.7%95.2%81.8%73.9%
Median Weekly Cataplexy Rate at Week 8 4.11.40.70.74.3

Table 3: Common Treatment-Emergent Adverse Events with TAK-861 (Phase 2b) [14]

Adverse Event Frequency Severity
InsomniaMost commonMajority were mild or moderate and resolved within 5 days
Urinary urgency and frequencyCommon-
Salivary hypersecretionCommon-

Signaling Pathways and Experimental Protocols

Orexin Signaling Pathway

Orexin A and B bind to OX1R and OX2R, which are G-protein coupled receptors. This binding initiates a cascade of intracellular signaling events, primarily through Gq, Gi/o, and Gs proteins. These pathways lead to the activation of phospholipases (PLC, PLA, PLD), an increase in intracellular calcium ([Ca2+]i), and the activation of downstream kinases like ERK1/2, ultimately resulting in neuronal excitation.[4][15]

cluster_membrane Cell Membrane OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R OX2R->Gq Gio Gi/o OX2R->Gio Gs Gs OX2R->Gs OrexinA Orexin A OrexinA->OX1R OrexinA->OX2R OrexinB Orexin B OrexinB->OX2R PLC PLC Gq->PLC Ca_channel Ca2+ Channel Gq->Ca_channel AC Adenylyl Cyclase Gio->AC - Gs->AC + IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx IP3_DAG->Ca_influx PKC PKC IP3_DAG->PKC PKA PKA cAMP->PKA Neuronal_Excitation Neuronal Excitation Ca_influx->Neuronal_Excitation ERK ERK1/2 Activation PKC->ERK PKA->Neuronal_Excitation ERK->Neuronal_Excitation

Caption: Orexin receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity of a test compound for orexin receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing OX1R or OX2R in a cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Resuspend the pellet in a fresh buffer and centrifuge again.

    • Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.

    • Determine the protein concentration of the membrane preparation.[15]

  • Binding Assay:

    • Thaw the membrane preparation and resuspend in the final assay binding buffer.

    • In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [125I]Orexin A), and the unlabeled test compound at various concentrations.[1][15]

    • Incubate the plate with gentle agitation to allow binding to reach equilibrium.[15]

  • Filtration and Counting:

    • Stop the incubation by rapid vacuum filtration through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add a scintillation cocktail.

    • Count the radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[15]

Experimental Workflow:

start Start: Radioligand Binding Assay prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Binding Assay Plate prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Count Radioactivity filter_wash->count analyze Analyze Data (IC50, Ki) count->analyze end End: Determine Binding Affinity analyze->end

Caption: Radioligand binding assay workflow.

Calcium Flux Assay Protocol

This protocol measures the increase in intracellular calcium concentration following the activation of orexin receptors by an agonist.

Methodology:

  • Cell Preparation:

    • Seed cells stably expressing the orexin receptor of interest (e.g., CHO-K1 cells) into a 96-well or 384-well black, clear-bottom plate.

    • Allow cells to adhere and grow overnight.[4][8][16]

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and a reagent like Pluronic F-127 to aid in dye solubilization.[8][10]

    • Remove the growth medium from the cells and add the dye loading solution.

    • Incubate the plate to allow the cells to take up the dye.[4][16]

  • Assay Execution:

    • Prepare a compound plate containing the orexin receptor agonist at various concentrations.

    • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • The instrument adds the agonist from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.[10][16]

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value (concentration of agonist that produces 50% of the maximal response).[17]

Experimental Workflow:

start Start: Calcium Flux Assay plate_cells Plate Receptor-Expressing Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye prepare_agonist Prepare Agonist Plate load_dye->prepare_agonist measure_fluorescence Measure Fluorescence Kinetics prepare_agonist->measure_fluorescence analyze Analyze Data (EC50) measure_fluorescence->analyze end End: Determine Agonist Potency analyze->end

Caption: Calcium flux assay workflow.

References

Oveporexton Technical Support Center: Troubleshooting & FAQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on mitigating mild to moderate adverse events associated with the investigational drug Oveporexton (TAK-861). The information is compiled from Phase 2 and Phase 3 clinical trial data and is intended to assist researchers in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TAK-861) is an investigational, orally administered, selective orexin (B13118510) receptor 2 (OX2R) agonist.[1][2][3] It is designed to treat narcolepsy type 1 by targeting the underlying cause of the disease, which is a deficiency in the neuropeptide orexin.[3] By selectively stimulating OX2R, this compound aims to restore the diminished orexin signaling, thereby promoting wakefulness and stabilizing the sleep-wake cycle.[2][3]

Q2: What are the most common mild to moderate adverse events observed with this compound?

Across Phase 2 and Phase 3 clinical trials, the most frequently reported mild to moderate adverse events are insomnia, urinary urgency, and urinary frequency.[1][2][3][4][5][6][7] Importantly, no serious treatment-related adverse events have been reported in the clinical trials.[1][2][3][4][6][7]

Q3: Is there a risk of liver injury with this compound?

Another orexin receptor 2 agonist, TAK-994, was associated with hepatotoxic effects in a phase 2 trial.[8][9] However, clinical trials of this compound have not reported any drug-induced liver injury.[8]

Troubleshooting Guide for Mild to Moderate Adverse Events

Insomnia

Insomnia is a commonly reported adverse event, likely due to the wakefulness-promoting mechanism of this compound.

Potential Mitigation Strategies:

  • Dosing Time Adjustment: Administering the last dose of this compound earlier in the day may help to reduce its stimulating effects at bedtime. Researchers should consider the pharmacokinetic profile of the drug when adjusting dosing schedules.

  • Sleep Hygiene Education: Implementing good sleep hygiene practices can be beneficial. This includes maintaining a regular sleep schedule, creating a relaxing bedtime routine, ensuring a dark and quiet sleep environment, and avoiding caffeine (B1668208) and other stimulants close to bedtime.

  • Low-Dose Sedating Antidepressants: In some cases, a low dose of a sedating antidepressant, such as doxepin, may be considered.[10] However, the potential for drug-drug interactions should be carefully evaluated.

  • Cognitive Behavioral Therapy for Insomnia (CBTi): CBTi is a non-pharmacological intervention that has been shown to be effective for treating insomnia and is recommended as a first-line treatment.[10][11]

Urinary Urgency and Frequency

The exact mechanism for urinary urgency and frequency with this compound is still under investigation, but it is thought to be related to the role of the orexin system in bladder control. A study in rats has suggested the involvement of the orexin OX2 receptor-dependent pathway in the development of overactive bladder.[12][13]

Potential Mitigation Strategies:

  • Fluid Management: Advise participants to moderate their fluid intake, particularly in the hours leading up to bedtime.

  • Bladder Training: This involves scheduled voiding and gradually increasing the time between voids to improve bladder control.

  • Pelvic Floor Muscle Exercises (Kegels): Strengthening the pelvic floor muscles can help to improve bladder control and reduce symptoms of urgency and frequency.

  • Pharmacological Intervention: For persistent symptoms, medications used to treat overactive bladder, such as anticholinergics or beta-3 adrenergic agonists, could be considered. However, the potential for interactions with this compound must be carefully assessed.

Quantitative Data Summary

The following table summarizes the incidence of the most common adverse events reported in the Phase 3 clinical trials of this compound (FirstLight and RadiantLight).[6] Please note that a detailed breakdown of adverse events by dosage is not yet publicly available.

Adverse EventIncidenceSeverity
InsomniaMost CommonMild to Moderate
Urinary UrgencyMost CommonMild to Moderate
Urinary FrequencyMost CommonMild to Moderate

Experimental Protocols

Detailed protocols for the Phase 3 clinical trials of this compound can be accessed through the clinical trial identifiers:

  • FirstLight Study: NCT06470828

  • RadiantLight Study: NCT06505031

A summary of the key aspects of the FirstLight study protocol is provided below.

FirstLight Study (NCT06470828) Protocol Summary:

  • Objective: To evaluate the efficacy and safety of TAK-861 in people with narcolepsy type 1.

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Participants: Approximately 152 individuals with narcolepsy type 1.

  • Treatment Arms:

    • TAK-861 Dose 1 (oral tablet) for 12 weeks.

    • TAK-861 Dose 2 (oral tablet) for 12 weeks.

    • Placebo (oral tablet) for 12 weeks.

  • Primary Outcome Measures: To assess the effectiveness of TAK-861 in improving excessive daytime sleepiness after 3 months of treatment.

  • Secondary Outcome Measures:

    • To evaluate the effectiveness of TAK-861 in reducing the number of cataplexy attacks.

    • To assess the effect of TAK-861 on the ability to maintain attention.

    • To evaluate the impact of TAK-861 on overall quality of life.

    • To assess the safety of TAK-861.

Visualizations

Signaling Pathway of this compound

Oveporexton_Mechanism_of_Action cluster_0 This compound (TAK-861) cluster_1 Central Nervous System cluster_2 Cellular Response cluster_3 Physiological Effect This compound This compound (Oral Administration) OX2R Orexin Receptor 2 (OX2R) (on neurons) This compound->OX2R Binds and Activates Signaling_Cascade Intracellular Signaling Cascade Activation OX2R->Signaling_Cascade Initiates Wakefulness Increased Wakefulness Signaling_Cascade->Wakefulness Leads to

Caption: Mechanism of action of this compound as an OX2R agonist.

Experimental Workflow for a Clinical Trial Participant

Clinical_Trial_Workflow Start Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A Treatment Arm A (this compound Dose 1) Randomization->Treatment_A Treatment_B Treatment Arm B (this compound Dose 2) Randomization->Treatment_B Placebo Placebo Arm Randomization->Placebo Follow_Up 12-Week Treatment Period (Data Collection: Efficacy & Safety) Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up End_of_Study End of Study Assessment Follow_Up->End_of_Study

Caption: High-level overview of a participant's journey in a clinical trial.

References

Long-term safety and tolerability of Oveporexton

Author: BenchChem Technical Support Team. Date: December 2025

This document provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety and tolerability of Oveporexton (TAK-861), an investigational oral orexin (B13118510) receptor 2 (OX2R)-selective agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective agonist for the orexin receptor 2 (OX2R).[1][2] In conditions like narcolepsy type 1 (NT1), there is a significant loss of orexin-producing neurons, leading to orexin deficiency.[3][4][5] this compound is designed to mimic the action of endogenous orexin, stimulating the OX2R to restore signaling in the brain's sleep-wake pathways.[2][3][6] By targeting the underlying cause of the condition, it aims to promote wakefulness and normalize sleep patterns.[2][4]

Q2: What are the most common adverse events observed in long-term studies of this compound?

A2: Across Phase 2 and Phase 3 clinical trials, this compound has been generally well-tolerated.[7][8] The most frequently reported treatment-emergent adverse events (TEAEs) are insomnia, urinary urgency, and urinary frequency.[7][9][8][10] These events are typically mild to moderate in intensity.[4][7][9]

Q3: We've observed transient insomnia in our study participants shortly after initiating treatment. Is this expected?

A3: Yes, transient insomnia is the most commonly reported adverse event. In a Phase 2 trial, insomnia was reported by 43-48% of participants.[4][10][11] Reports indicate that most of these cases are transient and may resolve within the first week of treatment.[10][12] This is a critical parameter to monitor, and its transient nature should be explained to participants during informed consent.

Q4: A participant is reporting increased urinary frequency. What is the recommended course of action?

A4: Increased urinary frequency and urgency are known adverse events, reported by approximately 29-33% of participants in clinical trials.[4][10][11] The first step is to assess the severity and impact on the participant's quality of life. Standard urological assessments should be conducted to rule out other causes, such as urinary tract infections. If the symptoms are mild and manageable, continued observation may be appropriate. For persistent or bothersome symptoms, dose adjustment or study discontinuation should be considered as per the protocol guidelines.

Q5: Has any liver toxicity (hepatotoxicity) been associated with this compound?

A5: No cases of hepatotoxicity have been reported in the clinical trials for this compound.[4][10][11][12] This represents a favorable safety profile, particularly when compared to earlier orexin agonists where liver toxicity was a concern.[1][4] Nevertheless, routine monitoring of liver function tests (LFTs) as per standard clinical trial protocols is a mandatory and prudent measure.

Troubleshooting Guides

Troubleshooting Guide 1: Managing Insomnia

If a participant reports insomnia, follow this workflow to determine the appropriate action.

A Participant Reports Insomnia B Assess Onset, Duration, and Severity (e.g., using ISI, PSQI) A->B C Insomnia onset within first week of treatment? B->C D Monitor closely; Symptoms are often transient C->D Yes E Evaluate for other contributing factors (e.g., caffeine, sleep hygiene) C->E No G Symptoms persist or worsen? D->G F Implement Sleep Hygiene Interventions E->F F->G H Consider Dose Adjustment (as per protocol) G->H Yes I Continue Monitoring G->I No J Symptoms resolve? H->J K Continue Study Participation I->K J->K Yes L Consider Discontinuation if Severe and Unmanageable J->L No A Participant Reports Urinary Urgency or Frequency B Perform Urinalysis & Culture to rule out UTI A->B C UTI Positive? B->C D Treat UTI as per standard medical practice C->D Yes E UTI Negative. Assess severity and impact on QoL. C->E No G Continue study with increased monitoring D->G F Symptoms Mild & Tolerable? E->F F->G Yes H Symptoms Moderate to Severe? F->H No I Consult with Study Urologist/ Medical Monitor H->I J Consider Dose Reduction (as per protocol) I->J K Symptoms Resolve? J->K L Continue with Reduced Dose K->L Yes M Consider Discontinuation K->M No cluster_0 Hypothalamus cluster_1 Wake-Promoting Brain Regions (e.g., Locus Coeruleus, TMN) OrexinNeuron Orexin-Producing Neuron OX2R OX2 Receptor OrexinNeuron->OX2R  Endogenous  Orexin (Deficient) TargetNeuron Target Neuron TargetNeuron->OX2R Wakefulness Increased & Stabilized Wakefulness OX2R->Wakefulness Neuronal Activation This compound This compound (Oral Administration) This compound->OX2R Agonist Action Narcolepsy Narcolepsy Type 1: Loss of Orexin Neurons Narcolepsy->OrexinNeuron

References

Why was danavorexton (TAK-925) discontinued for liver toxicity?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This document addresses frequently asked questions and provides troubleshooting guidance for researchers regarding the development status of danavorexton (B3325393) (TAK-925), a selective orexin (B13118510) 2 receptor (OX2R) agonist.

Frequently Asked Questions (FAQs)

Q1: Was the development of danavorexton (TAK-925) discontinued (B1498344) due to liver toxicity?

A: The premise of this question is incorrect based on available public information. The development of the intravenous drug danavorexton (TAK-925) for narcolepsy was discontinued for strategic reasons.[1] Takeda, the developer, has shifted its focus to an oral orexin agonist candidate, oveporexton (TAK-861).[1]

It is a different oral orexin agonist, TAK-994 , that was discontinued due to findings of hepatotoxicity (liver injury) in clinical trials.[2][3][4][5][6][7]

Q2: What was the reason for the discontinuation of the related compound, TAK-994?

A: The Phase 2 trial for the oral OX2R agonist TAK-994 was terminated early due to drug-induced liver injury.[2][5][6] Several participants in the trial showed clinically important elevations in liver enzymes, with three cases meeting the criteria for Hy's Law, which is a strong indicator of potential for severe drug-induced liver injury.[2][5] The current hypothesis is that the liver injury was caused by reactive metabolites of TAK-994 and is not a direct effect of activating the orexin 2 receptor.[2]

Q3: What were the reasons for stopping the danavorexton (TAK-925) clinical trials?

A: A Phase 2 trial of danavorexton for the treatment of obstructive sleep apnea (B1277953) in post-surgical patients was terminated due to slow enrollment and operational difficulties.[8] Takeda has stated that this decision was not the result of any new safety signals.[8] The development for narcolepsy was halted due to strategic considerations, as the company prioritized its oral orexin agonist program.[1]

Q4: What is the known safety profile of danavorexton (TAK-925) from clinical trials?

A: Based on published clinical trial data, danavorexton has been generally well-tolerated.[9] Reported treatment-emergent adverse events (TEAEs) have been mostly mild to moderate in severity.[9] Common TEAEs include urinary urgency or frequency, nausea, increased blood pressure, and insomnia.[9][10] No serious adverse events leading to discontinuation due to liver toxicity have been reported in the available literature for danavorexton.

Troubleshooting Guide

Issue: Misinterpretation of Discontinuation Reasons for Orexin Agonists.

Root Cause: Confusion between the development histories of two distinct Takeda compounds: the intravenous drug danavorexton (TAK-925) and the oral drug TAK-994.

Resolution:

  • Differentiate the Compounds: Always specify the compound name (danavorexton or TAK-925) or (TAK-994) in all experimental records and discussions.

  • Consult Specific Literature: When investigating safety profiles, refer to studies that explicitly name danavorexton (TAK-925). Information regarding TAK-994's hepatotoxicity should not be extrapolated to danavorexton.

  • Verify Development Status: For the most current information, refer to official company statements, press releases, and clinical trial registry updates.

Data Presentation

Table 1: Summary of Safety Findings for Danavorexton (TAK-925) in a Phase 1b Study in Adults with Idiopathic Hypersomnia

ParameterDanavorexton 112 mgPlacebo
Number of Participants 2828
Participants with any TEAE (%) 12 (44.4%)Not Reported
Participants with study-drug-related TEAE (%) 10 (37.0%)Not Reported
Most Common TEAEs Urinary TEAEs (18.2%)Not Reported
Severity of TEAEs Mostly mild or moderateNot Reported
Deaths or TEAEs leading to discontinuation 00

Source: Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia - PubMed[9]

Experimental Protocols

Key Experiment: Assessment of Liver Safety in Clinical Trials

A crucial component of the clinical trials for orexin agonists involves rigorous monitoring of liver function.

Methodology:

  • Baseline Measurement: At the screening visit, a full panel of liver function tests (LFTs) is performed on all participants. This includes measuring levels of:

    • Alanine transaminase (ALT)

    • Aspartate transaminase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin (B190676)

  • Regular Monitoring: Blood samples for LFTs are collected at regular intervals throughout the study period (e.g., weekly, bi-weekly).

  • Thresholds for Discontinuation: Pre-defined thresholds for elevations in liver enzymes are established in the study protocol. For example, discontinuation may be triggered if:

    • ALT or AST levels exceed 3 times the upper limit of normal (ULN).

    • Total bilirubin levels exceed 2 times the ULN, especially in conjunction with elevated ALT/AST (Hy's Law).

  • Adverse Event Reporting: Any significant elevation in LFTs is recorded as a treatment-emergent adverse event (TEAE) and evaluated for its potential relationship to the study drug.

Visualizations

G cluster_0 Danavorexton (TAK-925) Signaling Pathway Danavorexton Danavorexton (TAK-925) OX2R Orexin 2 Receptor (OX2R) Danavorexton->OX2R Binds to & Activates Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Activation Neuronal Activation & Wakefulness Promotion Ca_release->Neuronal_Activation PKC->Neuronal_Activation

Caption: Mechanism of action for danavorexton (TAK-925).

G cluster_1 Logical Flow of Orexin Agonist Development at Takeda TAK994 TAK-994 (Oral) Development Hepatotoxicity Hepatotoxicity Observed in Phase 2 TAK994->Hepatotoxicity Discontinued994 TAK-994 Discontinued Hepatotoxicity->Discontinued994 TAK925 Danavorexton (TAK-925) (IV) Development Strategic Strategic Shift to Oral Formulation TAK925->Strategic SlowEnrollment Slow Enrollment in Sleep Apnea Trial TAK925->SlowEnrollment Discontinued925 Danavorexton Discontinued for Narcolepsy & Specific Trial Strategic->Discontinued925 TAK861 This compound (TAK-861) (Oral) Development Prioritized Strategic->TAK861 SlowEnrollment->Discontinued925

Caption: Development pathways for Takeda's orexin agonists.

References

Adjusting Oveporexton protocols for specific patient populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals adjust electroporation protocols for specific and often challenging patient-derived cell populations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for successful electroporation of primary cells?

A1: The most critical parameters to optimize are electric field strength (voltage) and pulse duration.[1] These factors have the most significant impact on balancing transfection efficiency and cell viability. The optimal settings are highly cell-type-dependent. For instance, for Human Umbilical Vein Endothelial Cells (HUVEC), a square wave pulse of 250 V and 20 msec was found to be effective.[1] It is crucial to perform an optimization matrix for each new primary cell type.

Q2: How does the choice of electroporation buffer affect transfection of patient-derived stem cells?

A2: The electroporation buffer is crucial for maintaining cell viability and facilitating efficient DNA uptake.[2] Standard buffers like PBS can be harsh on sensitive primary cells.[3] Specialized, low-conductance buffers are recommended to minimize sample heating and improve cell survival.[4] For mammalian stem cells, Opti-MEM is a frequently used alternative to reduce toxicity.[2] Some advanced systems use proprietary buffers, the composition of which is not disclosed.[5][6]

Q3: My primary immune cells show high mortality after electroporation. What can I do to improve viability?

A3: High cell mortality in primary immune cells, such as T-cells, is a common challenge. To improve viability:

  • Optimize Voltage and Pulse Duration: Start with lower voltage settings and shorter pulse durations and gradually increase them.[1]

  • Use a Specialized Buffer: Employ buffers designed for sensitive cells to minimize stress.[4]

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before electroporation.[2][5] Stressed or damaged cells are more susceptible to the electrical pulse.[5]

  • Post-Electroporation Recovery: Immediately transfer cells to a pre-warmed, appropriate culture medium and allow them to recover for 24-48 hours before analysis or selection.[2]

  • Keep Cells Cold: Performing the electroporation on ice can often improve cell viability, especially at high power settings that can cause heating.[3]

Q4: I am not getting efficient transfection in my hematopoietic stem cells. What are the likely causes?

A4: Low transfection efficiency in hematopoietic stem cells can be due to several factors:

  • Suboptimal Electrical Parameters: The voltage, capacitance, and pulse duration may not be optimal for this specific cell type. A systematic optimization is necessary.[7]

  • DNA Quality and Concentration: Use high-purity, low-endotoxin plasmid DNA.[7] The optimal DNA concentration typically ranges from 1-10 µg per reaction.[2] High DNA concentrations can be toxic and lower viability.[5]

  • Cell Density: An incorrect cell density can hinder transfection. A common starting point is 1–2 x 10⁶ cells per reaction.[2]

  • Buffer Choice: Ensure you are using a buffer that is compatible with your cells and electroporation system.[2]

Troubleshooting Guides

Issue 1: Low Transfection Efficiency
Possible Cause Troubleshooting Step
Suboptimal electrical parametersPerform a matrix of varying voltage and pulse duration/capacitance to find the optimal settings for your specific cell type.[1]
Poor DNA qualityUse a high-purity plasmid preparation with low endotoxin (B1171834) levels. Verify DNA integrity on an agarose (B213101) gel; the supercoiled form should be predominant.[7]
Incorrect DNA concentrationTitrate the amount of plasmid DNA used. While higher concentrations can increase efficiency, they can also increase toxicity.[5]
Inappropriate bufferTest different electroporation buffers, including specialized commercial buffers or alternatives like Opti-MEM.[2][4]
Cell health and densityEnsure cells are in a logarithmic growth phase and at the optimal density recommended for your electroporation system.[2][5]
Issue 2: High Cell Mortality
Possible Cause Troubleshooting Step
Electrical parameters are too harshDecrease the voltage and/or shorten the pulse duration.[1] Consider using multiple shorter pulses instead of a single long one.[2]
Suboptimal bufferUse a buffer specifically designed to enhance viability in sensitive cells.[4]
High DNA toxicityReduce the concentration of plasmid DNA.[5]
Pre- and post-electroporation handlingHandle cells gently, avoid harsh enzymatic treatments like trypsin if possible, and ensure a proper recovery period in appropriate media after electroporation.[5]
Arcing due to high salt concentrationEnsure the DNA preparation is free of excess salts. Desalting the DNA solution may be necessary.[8][9]

Quantitative Data Summary

Table 1: Optimized Electroporation Parameters for Various Difficult-to-Transfect Cell Types

Cell TypeWaveformVoltage (V)Capacitance (µF) / Pulse Duration (msec)Transfection Efficiency (%)Reference
Human Primary Fibroblasts (HPF)Exponential250500 µF93[1][10][11]
Human Umbilical Vein Endothelial Cells (HUVEC)Square25020 msec94[1][10][11]
Jurkat (T-cell line)Exponential250300 µF~88 (gene silencing)[1][10]
Neuro-2A (mouse neuroblastoma)Exponential250350 µF75[1][10][11]
SK-N-SH (human neuroblastoma)Square20020 msecNot specified[1]
Mesenchymal Stem Cells (rat)Not specified1500 V/cmNot specified29[12]

Key Experimental Protocols

Protocol 1: General Electroporation of Mammalian Stem Cells

This protocol provides a starting point for the electroporation of mammalian stem cells. Optimization will be required for specific cell lines.

Materials:

  • Healthy, log-phase mammalian stem cells

  • Plasmid DNA (1-10 µg per reaction)[2]

  • Electroporation buffer (e.g., Opti-MEM)[2]

  • Electroporator and compatible cuvettes

  • Appropriate stem cell culture medium

Methodology:

  • Cell Preparation: Harvest cells and wash them with PBS. Resuspend the cell pellet in the chosen electroporation buffer at a density of 1–2 x 10⁶ cells per reaction.[2]

  • DNA Addition: Add 1–10 µg of high-quality plasmid DNA to the cell suspension.[2]

  • Electroporation: Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.[3] Apply the electric pulse using optimized parameters. A starting point for mammalian stem cells could be in the range of 250–350 V with a capacitance of 950 µF.[2]

  • Recovery: Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed, appropriate stem cell maintenance medium.[2]

  • Incubation and Analysis: Incubate the cells for 24–48 hours before analyzing for transfection efficiency or applying selection pressure.[2]

Visualizations

Signaling Pathway: Simplified T-Cell Activation

T_Cell_Activation cluster_APC Antigen Presenting Cell cluster_T_Cell T-Cell APC APC MHC MHC APC->MHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 PLCg PLCγ TCR->PLCg CD28->PLCg NFAT NFAT PLCg->NFAT IL2 IL-2 Production NFAT->IL2

Caption: Simplified T-Cell activation pathway.

Experimental Workflow: Electroporation Optimization

Electroporation_Workflow start Start: Healthy Cell Culture prep Prepare Cells and DNA start->prep electroporation Electroporation (Vary Voltage & Pulse) prep->electroporation recovery Post-Electroporation Recovery (24-48h) electroporation->recovery analysis Analyze Viability & Transfection Efficiency recovery->analysis decision Optimal? analysis->decision end End: Optimized Protocol decision->end Yes troubleshoot Troubleshoot: Adjust Buffer/DNA Conc. decision->troubleshoot No troubleshoot->prep

Caption: Workflow for optimizing electroporation protocols.

References

Troubleshooting inconsistent results in Oveporexton experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center is designed for researchers, scientists, and drug development professionals working with Oveporexton, a novel and potent small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1] This guide provides troubleshooting for inconsistent results and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor that targets the kinase domain of the mammalian target of rapamycin (B549165) (mTOR). By blocking mTOR, this compound inhibits the phosphorylation of key downstream targets, including S6 Kinase (S6K) and 4E-BP1, which are critical for protein synthesis, cell growth, and proliferation.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below.[4]

Q3: Why am I observing high levels of cell death even at low concentrations of this compound?

A3: This could be due to several factors including solvent toxicity, off-target effects, or the specific sensitivity of your cell line.[5] It is crucial to run a vehicle-only control to ensure the solvent concentration (e.g., DMSO) is not exceeding toxic levels (typically <0.1-0.5%).[5] Additionally, performing a dose-response curve with a wide range of concentrations can help determine the optimal non-toxic working concentration for your specific cell line.[5][6]

Q4: I am not seeing any inhibition of mTOR signaling in my Western blot. What could be the cause?

A4: A lack of mTOR inhibition could be due to several reasons:

  • Compound Insolubility: this compound may not be fully dissolved in your media. Visually inspect for precipitates and consider performing a solubility test.

  • Compound Inactivity: Ensure the compound has been stored correctly and prepare a fresh stock solution.[5]

  • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors.[7]

  • Incorrect Timing: The inhibitor must be added at the appropriate time point before or during stimulation to observe an effect.[5]

Troubleshooting Inconsistent Inhibition Results

Inconsistent inhibition of the mTOR pathway is a common challenge. The following sections provide guidance on identifying and resolving these issues.

Problem 1: High Variability in Cell Viability Assays

High variability between replicates in cell viability assays (e.g., MTT, CellTiter-Glo®) can obscure the true effect of this compound.

Potential Causes and Solutions

Possible Cause Suggested Solution Reference
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting steps.[8][9]
Edge Effects Avoid using the outer wells of the microplate. Fill these wells with sterile media or PBS to create a humidity barrier and reduce evaporation.[9]
Compound Precipitation Visually inspect wells for precipitate after adding this compound. If solubility is an issue, consider alternative solvents or lowering the final concentration.[8]
Incomplete Reagent Solubilization (MTT Assay) Ensure complete solubilization of formazan (B1609692) crystals by using an appropriate solvent (e.g., DMSO) and allowing sufficient incubation time with gentle shaking.[8]
Problem 2: Inconsistent Phosphorylation Status of mTOR Targets in Western Blots

Variability in the phosphorylation levels of downstream targets like p-S6K and p-4E-BP1 can make it difficult to assess this compound's efficacy.

Potential Causes and Solutions

Possible Cause Suggested Solution Reference
Variable Drug Treatment Time Standardize the incubation time with this compound across all experiments. A time-course experiment can help determine the optimal treatment duration.[10]
Cell Density and Confluency Plate cells at a consistent density and treat them at a similar level of confluency, as cell-cell contact can influence signaling pathways.[9]
Inconsistent Lysis and Sample Handling Always keep samples on ice and add phosphatase inhibitors to the lysis buffer to preserve the phosphorylation state of proteins.
Feedback Loop Activation Inhibition of mTORC1 can sometimes lead to the activation of pro-survival feedback loops, such as the activation of Akt. Probing for p-Akt (Ser473) can help identify if this is occurring.[10]

Visualizing Experimental and Logical Workflows

mTOR Signaling Pathway and this compound's Target

mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Downstream Effects Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 This compound This compound This compound->mTORC1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: The mTOR signaling pathway with this compound's inhibitory action on mTORC1.

General Experimental Workflow for this compound

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Cells in Multi-well Plate B Allow Cells to Adhere (Overnight) A->B D Treat Cells with This compound & Controls B->D C Prepare this compound Serial Dilutions C->D E Incubate for Desired Duration (e.g., 24-72h) D->E F Perform Assay (e.g., Cell Viability or Western Blot) E->F G Data Acquisition (e.g., Plate Reader or Imaging) F->G H Data Analysis (e.g., IC50 Calculation) G->H

Caption: A typical experimental workflow for evaluating this compound in cell culture.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic A Inconsistent Experimental Results? B Check Reagents A->B C Check Protocol A->C D Check Cells A->D E This compound stock freshly prepared? B->E F Solvent concentration below toxic levels? B->F G Incubation times and concentrations consistent? C->G H Consistent cell seeding density? D->H I Cell passage number within optimal range? D->I

Caption: A decision tree for troubleshooting inconsistent experimental results.

Detailed Experimental Protocols

Protocol 1: Western Blot for mTOR Pathway Inhibition

This protocol details the steps to assess the phosphorylation status of key mTOR pathway proteins following treatment with this compound.[11]

  • Cell Lysis:

    • Culture and treat cells with the desired concentrations of this compound and controls for the specified time.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes with occasional vortexing.[11]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding 4x SDS sample buffer and boiling for 5 minutes at 95°C.[11]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps for conducting an MTT assay to determine the effect of this compound on cell viability.[6][12]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells per well) in 100 µL of media.

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound and a vehicle control (e.g., DMSO) to the appropriate wells.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization and Measurement:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot a dose-response curve and calculate the IC50 value.

References

Validation & Comparative

A Comparative Guide to Oveporexton and Other Narcolepsy Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Oveporexton, a first-in-class, oral orexin (B13118510) receptor 2 (OX2R) agonist, with other established and emerging treatments for narcolepsy. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data from clinical trials, detailed experimental methodologies, and the underlying signaling pathways.

Narcolepsy Type 1 (NT1) is a chronic neurological condition characterized by a deficiency of orexin-producing neurons, leading to excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep.[1][2] this compound is designed to address this core pathophysiology by selectively stimulating the OX2R to restore orexin signaling.[1][2] This guide compares this compound to other prominent narcolepsy treatments: Modafinil (B37608), Solriamfetol (B1681049), Pitolisant (B1243001), and Sodium Oxybate, which employ different mechanisms of action.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from key clinical trials of this compound and its comparators. It is important to note that the majority of these data are from placebo-controlled trials rather than direct head-to-head comparisons. Therefore, cross-trial comparisons should be interpreted with caution due to potential differences in study populations, design, and methodologies.

Table 1: Efficacy in Improving Wakefulness (Maintenance of Wakefulness Test - MWT)
Treatment (Trial)Dose(s)Mean Change from Baseline in Sleep Latency (minutes)Placebo Change (minutes)Key Findings
This compound (Phase 3: FirstLight & RadiantLight)1 mg & 2 mg BIDStatistically significant improvement (p<0.001 for all doses)Not specified in abstractsThe majority of patients on the 2 mg twice-daily dose achieved MWT scores within the normal range (≥20 minutes).[3]
This compound (Phase 2b: TAK-861-2001)0.5 mg BID, 2 mg BID, 2/5 mg daily, 7 mg daily12.5, 23.5, 25.4, 15.0-1.2Statistically significant improvement vs. placebo (p≤0.001 for all comparisons).[4]
Modafinil (US Multicenter Study)200 mg & 400 mg/daySignificant improvementNot specified in abstractModafinil significantly reduced objective measures of sleepiness.[5]
Solriamfetol (TONES 2)75 mg, 150 mg, 300 mg/day4.7, 9.8, 12.32.1Significant, dose-dependent improvement in MWT sleep latency at week 12.[6]
Pitolisant (Harmony-CTP)Up to 36 mg/dayProlonged MWT by 4-6 minutesNot specified in abstractStatistically significant improvement (p<0.001).[7]
Table 2: Efficacy in Reducing Excessive Daytime Sleepiness (Epworth Sleepiness Scale - ESS)
Treatment (Trial)Dose(s)Mean Change from Baseline in ESS ScorePlacebo ChangeKey Findings
This compound (Phase 3: FirstLight & RadiantLight)1 mg & 2 mg BIDStatistically significant improvement (p<0.001 for all doses)Not specified in abstractsNearly 85% of participants achieved ESS scores comparable to healthy individuals (≤10).[1]
This compound (Phase 2b: TAK-861-2001)0.5 mg BID, 2 mg BID, 2/5 mg daily, 7 mg daily-8.9, -13.8, -12.8, -11.3-2.5Statistically significant improvement vs. placebo (p≤0.004 for all comparisons).[4]
Modafinil (US Multicenter Study)200 mg & 400 mg/daySignificant improvementNot specified in abstractPatient self-assessment of sleepiness was significantly improved.[5]
Solriamfetol (TONES 2)75 mg, 150 mg, 300 mg/day-3.8, -5.4, -6.4-1.6Statistically significant decrease in ESS scores at week 12 for 150 mg and 300 mg doses (p<0.0001).[6]
Pitolisant (Harmony-CTP)Up to 36 mg/dayReduced ESS scores by 5-7 pointsNot specified in abstractStatistically significant reduction (p<0.001).[7]
Sodium Oxybate (Long-term open-label)3-9 g nightlySignificant decrease (p<0.001)N/ADiminished daytime sleepiness.[8]
Table 3: Efficacy in Reducing Cataplexy (Weekly Cataplexy Rate - WCR)
Treatment (Trial)Dose(s)Reduction in Weekly Cataplexy RatePlacebo ResponseKey Findings
This compound (Phase 3: FirstLight & RadiantLight)1 mg & 2 mg BIDMedian reduction of >80% from baselineNot specified in abstractsMedian cataplexy-free days improved from 0 at baseline to 4-5 days per week at week 12.[1]
This compound (Phase 2b: TAK-861-2001)2 mg BID & 2/5 mg dailyStatistically significant reduction (p<0.05)Not specified in abstractWeekly incidence of cataplexy at week 8 was 3.14 and 2.48, respectively, compared to 8.76 for placebo.[4]
Pitolisant (Harmony-CTP)Up to 36 mg/dayDecreased weekly episodes by 75%Not specified in abstractStatistically significant reduction (p<0.001).[7]
Sodium Oxybate (Long-term open-label)3-9 g nightlySignificant decrease in frequency (p<0.001)N/AOverall improvements in narcolepsy symptoms.[8]
Table 4: Common Adverse Events
TreatmentCommon Adverse Events
This compound Insomnia, urinary urgency, and urinary frequency (most were mild to moderate).[3][9]
Modafinil Headache, nausea, nervousness, insomnia.[5]
Solriamfetol Headache, nausea, decreased appetite, nasopharyngitis, dry mouth, anxiety.[6]
Pitolisant Headache, insomnia, nausea.[10]
Sodium Oxybate Nausea, dizziness, headache, enuresis (bedwetting).[11]

Signaling Pathways and Mechanisms of Action

The treatments for narcolepsy target different neurotransmitter systems to promote wakefulness and reduce symptoms. The diagrams below, generated using the DOT language, illustrate these distinct signaling pathways.

Oveporexton_Pathway cluster_0 Orexin Neuron (Deficient in Narcolepsy Type 1) cluster_1 Postsynaptic Neuron Orexin_Neuron Orexin Neuron OX2R Orexin 2 Receptor (OX2R) Orexin_Neuron->OX2R Orexin (deficient) Wake_Promoting_Systems Activation of Wake-Promoting Systems (e.g., monoaminergic, cholinergic) OX2R->Wake_Promoting_Systems G-protein signaling This compound This compound (TAK-861) This compound->OX2R Agonist Binding

Caption: Signaling pathway of this compound, an OX2R agonist.

Comparator_Pathways cluster_Modafinil Modafinil cluster_Solriamfetol Solriamfetol cluster_Pitolisant Pitolisant cluster_SodiumOxybate Sodium Oxybate Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibition Dopamine Increased Synaptic Dopamine DAT->Dopamine Leads to Solriamfetol Solriamfetol DNRI Dopamine & Norepinephrine Transporters (DAT & NET) Solriamfetol->DNRI Inhibition DA_NE Increased Synaptic Dopamine & Norepinephrine DNRI->DA_NE Leads to Pitolisant Pitolisant H3R Histamine (B1213489) H3 Receptor (Autoreceptor) Pitolisant->H3R Antagonist/ Inverse Agonist Histamine Increased Histamine Release H3R->Histamine Leads to Sodium_Oxybate Sodium Oxybate (GHB) GABA_B GABA-B Receptor Sodium_Oxybate->GABA_B Agonist Sleep_Consolidation Consolidation of Nocturnal Sleep GABA_B->Sleep_Consolidation Leads to

Caption: Mechanisms of action for comparator narcolepsy treatments.

Experimental Protocols and Methodologies

The clinical trials for these narcolepsy treatments share common methodologies for assessing efficacy and safety, although specific parameters may vary. Below is a generalized workflow and details on the key experimental protocols.

Generalized Clinical Trial Workflow for Narcolepsy

Narcolepsy_Trial_Workflow cluster_Screening Screening & Baseline cluster_Treatment Treatment Phase cluster_Assessment Assessment & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (MWT, ESS, WCR, PSG) Screening->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Titration Dose Titration Period Randomization->Titration Maintenance Stable Dose Maintenance Period Titration->Maintenance Efficacy Efficacy Assessments (Primary & Secondary Endpoints) Maintenance->Efficacy Safety Safety Monitoring (Adverse Events, Labs) Maintenance->Safety Follow_up End of Treatment & Follow-up Efficacy->Follow_up Safety->Follow_up

Caption: Generalized workflow of a narcolepsy clinical trial.

Key Experimental Protocols
  • This compound (FirstLight & RadiantLight - Phase 3): [12]

    • Design: These were global, multicenter, randomized, double-blind, placebo-controlled studies. The FirstLight study included three arms (high dose, low dose, and placebo), while the RadiantLight study had two arms (high dose and placebo).[13]

    • Duration: 12 weeks of treatment.[12]

    • Participants: Patients with a diagnosis of Narcolepsy Type 1. The FirstLight study enrolled 168 participants, and the RadiantLight study enrolled 105 participants.[13]

    • Primary Endpoint: Improvement in excessive daytime sleepiness as measured by the Maintenance of Wakefulness Test (MWT).[13]

    • Secondary Endpoints: Improvement in EDS as measured by the Epworth Sleepiness Scale (ESS) and the Weekly Cataplexy Rate (WCR).[13]

  • Modafinil (U.S. Multicenter Study): [5]

    • Design: A 9-week, randomized, placebo-controlled, double-blind, multicenter clinical trial.

    • Participants: 283 patients with narcolepsy.

    • Intervention: Fixed daily doses of modafinil 200 mg, modafinil 400 mg, or placebo.

    • Primary Outcome Measures: Objective sleepiness assessed with the Multiple Sleep Latency Test and the Maintenance of Wakefulness Test. Subjective sleepiness was measured with the Epworth Sleepiness Scale.

  • Solriamfetol (TONES 2 - Phase 3): [1]

    • Design: A 12-week, double-blind, randomized, placebo-controlled, parallel-group study.

    • Participants: 236 patients with narcolepsy (with or without cataplexy) who had a mean sleep latency of <25 minutes on the MWT and an ESS score ≥10.

    • Intervention: Solriamfetol 75 mg, 150 mg, or 300 mg, or placebo, once daily.

    • Co-Primary Endpoints: Change from baseline to week 12 in MWT and ESS score.

    • Key Secondary Endpoint: Improvement on the Patient Global Impression of Change (PGI-C).

  • Pitolisant (HARMONY CTP - Phase 3): [6]

    • Design: A randomized, double-blind, placebo-controlled trial.

    • Participants: 105 patients with narcolepsy experiencing a high frequency of cataplexy attacks (at least 3 per week) and an ESS score of ≥12.

    • Intervention: Pitolisant (up to 40 mg/day) or placebo for 7 weeks.

    • Primary Endpoint: Efficacy of Pitolisant on the number of cataplexy attacks.

    • Secondary Endpoint: Efficacy on Excessive Daytime Sleepiness.

  • Sodium Oxybate (Long-term, open-label extension): [8]

    • Design: A 12-month, open-label, multicenter trial.

    • Participants: 118 narcolepsy patients who had previously been enrolled in a 4-week double-blind sodium oxybate trial.

    • Intervention: Initial dose of 6 g of sodium oxybate nightly, with the dose adjustable between 3 g and 9 g nightly.

    • Primary Efficacy Measure: Change in weekly cataplexy attacks from baseline.

    • Secondary Measures: Daytime sleepiness using the Epworth Sleepiness Scale (ESS), inadvertent naps/sleep attacks, and nighttime awakenings.

Conclusion

This compound represents a novel, targeted approach to the treatment of narcolepsy by directly addressing the underlying orexin deficiency. The available Phase 2 and Phase 3 clinical trial data demonstrate its potential for significant and clinically meaningful improvements in wakefulness, excessive daytime sleepiness, and cataplexy, with a generally well-tolerated safety profile.

References

A Comparative Analysis of Oveporexton and Danavorexton (TAK-925) for the Treatment of Narcolepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two selective orexin (B13118510) receptor 2 (OX2R) agonists, Oveporexton (TAK-861) and danavorexton (B3325393) (TAK-925), for the treatment of narcolepsy. Both compounds were developed by Takeda Pharmaceuticals with the aim of addressing the underlying pathophysiology of narcolepsy type 1 (NT1), which is characterized by a deficiency of orexin-producing neurons.[1][2] While danavorexton was the initial compound developed for intravenous administration, its development for narcolepsy was discontinued.[3] this compound, an oral follow-on compound, has recently completed successful Phase 3 trials for NT1.[1][4] This guide will present a comparative overview of their preclinical and clinical data, experimental methodologies, and signaling pathways.

Mechanism of Action: Selective Orexin 2 Receptor Agonism

Both this compound and danavorexton are small-molecule agonists that selectively target the orexin 2 receptor (OX2R).[2][3][5] The orexin system plays a critical role in the regulation of wakefulness, and its dysfunction is a key factor in narcolepsy. By selectively activating OX2R, these agonists aim to mimic the function of the endogenous orexin neuropeptides, thereby promoting wakefulness and alleviating the symptoms of narcolepsy.[2]

The signaling pathway initiated by the binding of these agonists to OX2R involves the activation of G-protein-coupled receptors, leading to the stimulation of downstream pathways that promote and sustain wakefulness.

cluster_0 This compound / Danavorexton (TAK-925) cluster_1 Postsynaptic Neuron Agonist This compound or Danavorexton (TAK-925) OX2R Orexin 2 Receptor (OX2R) Agonist->OX2R binds to G_protein G-protein Activation OX2R->G_protein activates Downstream_Signaling Downstream Signaling (e.g., increased neuronal excitability) G_protein->Downstream_Signaling initiates Wakefulness Promotion of Wakefulness Downstream_Signaling->Wakefulness leads to

Figure 1: Signaling pathway of this compound and danavorexton.

Preclinical Efficacy

Both compounds have demonstrated wake-promoting effects in animal models of narcolepsy.

Danavorexton (TAK-925)

Preclinical studies on danavorexton were conducted in orexin/ataxin-3 transgenic mice, a model that mimics the progressive loss of orexin neurons seen in human NT1.[6][7] In these studies, danavorexton was shown to:

  • Promote wakefulness and ameliorate the fragmentation of wakefulness.[6][7]

  • Normalize the dysregulated electroencephalogram (EEG) power spectrum.[6]

  • Suppress body weight gain, a common comorbidity in NT1.[6]

  • Exhibit rapid association/dissociation kinetics to OX2R in electrophysiological analyses.[6][7]

This compound (TAK-861)

As a follow-on compound, preclinical data for this compound is less extensively published but is expected to have a similar or improved profile to danavorexton. It has been shown to have wakefulness-promoting effects in rodents and monkeys.[3]

Clinical Efficacy

A direct head-to-head clinical trial comparing this compound and danavorexton has not been conducted due to the discontinuation of danavorexton's development for narcolepsy. The following is a summary of their individual clinical trial findings.

Danavorexton (TAK-925)

Danavorexton was evaluated in Phase 1 and 2 clinical trials for narcolepsy and other sleep disorders.[8]

Key Findings:

  • Administered intravenously, danavorexton demonstrated a dose-dependent increase in wakefulness in a Phase 1 trial, with effects comparable to modafinil.[9]

  • In a single-rising-dose study in patients with NT1, danavorexton significantly increased sleep latency on the Maintenance of Wakefulness Test (MWT).[8][10]

  • Improvements in excessive daytime sleepiness were also observed in individuals with narcolepsy type 2 (NT2).[8][10]

  • Development for narcolepsy was halted, with Takeda shifting focus to the oral compound, this compound.[3]

Danavorexton (TAK-925) - Phase 1 (NT1) Placebo Danavorexton (5 mg) Danavorexton (11.2 mg) Danavorexton (44.8 mg)
Change in MWT Sleep Latency (minutes) -18.7936.0636.66

Table 1: Change in Mean Sleep Latency on the Maintenance of Wakefulness Test (MWT) in NT1 patients treated with a single intravenous dose of danavorexton.[8]

This compound (TAK-861)

This compound has completed Phase 3 clinical trials for the treatment of narcolepsy type 1, demonstrating significant efficacy and a generally well-tolerated safety profile.[1][4]

Key Findings:

  • Met all primary and secondary endpoints in two pivotal Phase 3 studies (FirstLight and RadiantLight).[1][4][11]

  • Showed statistically significant and clinically meaningful improvements in wakefulness, as measured by the MWT and the Epworth Sleepiness Scale (ESS).[1][11]

  • Demonstrated a significant reduction in the weekly rate of cataplexy.[12]

  • The safety profile was consistent with previous studies, with the most common adverse events being insomnia, urinary urgency, and frequency.[13]

This compound (TAK-861) - Phase 3 (NT1) Placebo This compound (1mg twice-daily) This compound (2mg twice-daily)
Change in MWT Sleep Latency from Baseline (minutes) Statistically significant improvement vs. placebo (p<0.001)Statistically significant improvement vs. placebo (p<0.001)Statistically significant improvement vs. placebo (p<0.001)
Change in ESS Score from Baseline Statistically significant improvement vs. placebo (p<0.001)Statistically significant improvement vs. placebo (p<0.001)Statistically significant improvement vs. placebo (p<0.001)
Reduction in Weekly Cataplexy Rate -Statistically significant improvement vs. placebo (p<0.001)Statistically significant improvement vs. placebo (p<0.001)

Table 2: Summary of this compound Phase 3 Efficacy Endpoints. Specific numerical data from the full dataset of the Phase 3 trials are pending complete publication.[11]

Experimental Protocols

Detailed experimental protocols for proprietary drug development are often not fully disclosed. However, based on published literature and clinical trial registrations, the following methodologies were employed.

Preclinical Studies
  • Animal Models: The primary animal model used for efficacy studies was the orexin/ataxin-3 transgenic mouse, which exhibits a progressive loss of orexin neurons, mimicking the pathophysiology of human NT1.[2][6]

  • Receptor Binding and Functional Assays: Standard in vitro receptor binding assays using cell lines expressing human OX1R and OX2R were likely used to determine the binding affinity and selectivity of the compounds. Electrophysiological studies on brain slices would have been used to assess the functional agonist activity on orexin-sensitive neurons.[6][7]

  • Wakefulness Assessment: Wakefulness in animal models was assessed using electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep-wake states and quantify changes in wakefulness duration and sleep architecture following drug administration.[6]

Clinical Trials
  • Study Design: Clinical trials for both compounds were randomized, double-blind, placebo-controlled studies.[8][11]

  • Primary Efficacy Endpoint - Maintenance of Wakefulness Test (MWT): The MWT is an objective measure of the ability to stay awake. Patients are instructed to try to remain awake while sitting in a quiet, dimly lit room for a series of 20- or 40-minute trials spaced throughout the day. The primary endpoint is the mean sleep latency across these trials.[14][15]

  • Secondary Efficacy Endpoint - Epworth Sleepiness Scale (ESS): The ESS is a subjective, self-administered questionnaire where patients rate their likelihood of dozing in eight different everyday situations. Scores range from 0 to 24, with higher scores indicating greater daytime sleepiness.[16][17][18]

  • Cataplexy Assessment: The frequency of cataplexy attacks was typically recorded by patients in daily diaries. The endpoint is the change in the weekly cataplexy rate.

cluster_0 Preclinical Phase cluster_1 Clinical Phase In_Vitro In Vitro Studies (Receptor Binding & Functional Assays) Animal_Models In Vivo Animal Models (e.g., orexin/ataxin-3 mice) In_Vitro->Animal_Models Efficacy_Assessment Efficacy Assessment (EEG/EMG, Behavioral Analysis) Animal_Models->Efficacy_Assessment Safety_Tox Safety & Toxicology Animal_Models->Safety_Tox Phase_1 Phase 1 (Safety, Tolerability, PK in Healthy Volunteers) Efficacy_Assessment->Phase_1 Safety_Tox->Phase_1 Phase_2 Phase 2 (Efficacy & Dose-Ranging in Patients) Phase_1->Phase_2 Phase_3 Phase 3 (Pivotal Efficacy & Safety Trials) Phase_2->Phase_3 NDA New Drug Application (NDA) Phase_3->NDA

Figure 2: General experimental workflow for drug development.

Conclusion

Both this compound and danavorexton are selective OX2R agonists designed to address the core pathophysiology of narcolepsy type 1. While danavorexton showed initial promise in early clinical trials, its intravenous route of administration and subsequent discontinuation for this indication have paved the way for the orally available this compound. The successful completion of Phase 3 trials for this compound, demonstrating significant improvements in wakefulness and reductions in cataplexy with a manageable safety profile, positions it as a potentially transformative therapeutic option for individuals with NT1. Further publication of the complete Phase 3 data will provide a more comprehensive understanding of its clinical efficacy and place in the treatment landscape for narcolepsy.

References

Validating the Mechanism of Action of Oveporexton (TAK-861) In Vivo: A Comparative Guide for Orexin Receptor 2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Oveporexton (TAK-861), a first-in-class oral orexin (B13118510) receptor 2 (OX2R) selective agonist, with other key orexin agonists. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate a comprehensive understanding of the validation of this compound's mechanism of action.

Narcolepsy Type 1 (NT1) is a chronic neurological disorder characterized by the profound loss of orexin-producing neurons in the hypothalamus. This deficiency leads to debilitating symptoms, including excessive daytime sleepiness (EDS) and cataplexy. This compound is designed to address the root cause of NT1 by selectively activating OX2R to restore orexin signaling.[1][2] Recent Phase 2 and Phase 3 clinical trials have demonstrated significant improvements in wakefulness and reductions in cataplexy in patients with NT1 treated with this compound, providing strong clinical validation for its mechanism of action.[3][4][5][6][7]

This guide will delve into the preclinical in vivo data that formed the basis for its clinical development and compare it with other notable orexin agonists.

In Vivo Performance Comparison of Orexin Agonists

The following tables summarize the quantitative data from preclinical in vivo studies of this compound and selected alternative orexin agonists. These compounds are primarily selective OX2R agonists, with some dual agonists included for comparison.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)Potency (EC50, nM)Selectivity (vs. OX1R)Reference
This compound (TAK-861) OX2R AgonistData not publicly availableData not publicly available
Danavorexton (TAK-925)OX2R Agonist~5.5>5,000-fold[8]
Firazorexton (TAK-994)OX2R Agonist19>700-fold[9]
ORX750OX2R Agonist0.119,800-fold[10]
BP1.15205OX2R Agonist0.015>600-fold[11]

Table 2: In Vivo Efficacy in Narcolepsy Mouse Models

CompoundMouse ModelDose (mg/kg)RouteKey FindingsReference
This compound (TAK-861) Orexin/ataxin-3 & Orexin-tTA;TetO DTAData not publicly availableOralAmeliorates wakefulness fragmentation and cataplexy-like episodes.
Danavorexton (TAK-925)Orexin/ataxin-31-10s.c.Promoted wakefulness and ameliorated fragmentation of wakefulness.[12]
Danavorexton (TAK-925)Orexin/tTA; TetO-DTA1-10s.c.Caused continuous wakefulness and eliminated cataplexy for the first hour.[13]
Firazorexton (TAK-994)Orexin/ataxin-3 & Orexin-tTA;TetO DTA3-10OralAmeliorated narcolepsy-like symptoms.[9]
ORX750Orexin/ataxin-3 & DTA0.1-1OralAchieved maximal wake time and suppressed cataplexy.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key in vivo experiments cited in the validation of orexin agonists.

Narcolepsy Mouse Models
  • Orexin/ataxin-3 Transgenic Mice: These mice express a human ataxin-3 gene with an expanded polyglutamine tract specifically in orexin neurons, leading to the progressive loss of these neurons and recapitulating the pathology of NT1.[12]

  • Orexin-tTA; TetO-DTA Mice: This is a diphtheria toxin-mediated cell ablation model where the tetracycline (B611298) transactivator (tTA) is expressed under the control of the orexin promoter. In the absence of doxycycline, these mice express the diphtheria toxin fragment A (DTA), leading to the specific destruction of orexin neurons.[13]

In Vivo Electrophysiology (EEG/EMG) for Sleep/Wake Analysis
  • Surgical Implantation: Mice are anesthetized, and stainless-steel screw electrodes are implanted into the skull over the frontal and parietal cortices for electroencephalogram (EEG) recording. Teflon-coated stainless-steel wires are inserted into the neck musculature for electromyogram (EMG) recording.

  • Recording: After a recovery period, animals are connected to a recording system. EEG and EMG signals are amplified, filtered, and digitized for continuous recording.

  • Data Analysis: The recordings are scored manually or automatically in epochs (e.g., 10 seconds) into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the EEG and EMG characteristics.

  • Drug Administration: Test compounds or vehicle are administered via the appropriate route (e.g., oral gavage, subcutaneous injection) at a specific time relative to the light/dark cycle. The effects on time spent in each vigilance state, sleep latency, and bout duration are then quantified.[12][13]

Cataplexy Assessment in Mice
  • Behavioral Observation: Cataplexy-like episodes in mice are identified by sudden behavioral arrests with a loss of muscle tone, often triggered by positive emotional stimuli like chocolate.

  • EMG Analysis: During EEG/EMG recordings, cataplexy is characterized by a sudden drop in EMG amplitude while the EEG shows a waking pattern. The number and duration of cataplectic attacks are quantified.[13]

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the key signaling pathway, the experimental workflow for in vivo validation, and the logical relationship of this compound to its therapeutic target.

G cluster_0 Orexin Receptor 2 (OX2R) Signaling Pathway This compound This compound (TAK-861) OX2R OX2R This compound->OX2R Agonist Binding G_protein Gq/11, Gi/o OX2R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca_release->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK Neuronal_Excitation Increased Neuronal Excitability & Wakefulness MAPK->Neuronal_Excitation

Caption: Orexin Receptor 2 (OX2R) Signaling Pathway.

G cluster_1 In Vivo Validation Workflow for this compound start Identify Need: NT1 caused by orexin deficiency hypothesis Hypothesis: Selective OX2R agonism will restore wakefulness start->hypothesis model Select Animal Model: Orexin-deficient mice (e.g., orexin/ataxin-3) hypothesis->model invivo_studies In Vivo Studies: EEG/EMG for sleep/wake Cataplexy assessment model->invivo_studies data_analysis Data Analysis: Quantify changes in wakefulness, sleep stages, and cataplexy invivo_studies->data_analysis results Positive Results: Increased wakefulness Reduced cataplexy data_analysis->results clinical Progression to Clinical Trials results->clinical

Caption: Experimental Workflow for In Vivo Validation.

G cluster_2 Logical Relationship of this compound's Mechanism NT1 Narcolepsy Type 1 Orexin_Deficiency Orexin Neuron Loss & Orexin Deficiency NT1->Orexin_Deficiency is caused by Symptoms Symptoms: Excessive Daytime Sleepiness Cataplexy Orexin_Deficiency->Symptoms leads to OX2R_Activation OX2R Activation Orexin_Deficiency->OX2R_Activation bypasses deficiency This compound This compound (OX2R Agonist) This compound->OX2R_Activation directly causes Restored_Signaling Restored Orexin Signaling OX2R_Activation->Restored_Signaling results in Symptom_Alleviation Alleviation of Symptoms Restored_Signaling->Symptom_Alleviation leads to

Caption: Logical Relationship of this compound's Mechanism.

References

Orexin Receptor 2 Agonists in Narcolepsy: A Comparative Analysis of Oveporexton (TAK-861) and Alixorexton Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the clinical trial data for two investigational orexin (B13118510) receptor 2 (OX2R) agonists: Takeda's Oveporexton (TAK-861) and Alkermes' alixorexton. This analysis is based on publicly available data from their respective clinical trial programs for the treatment of narcolepsy.

Both this compound and alixorexton are designed to address the underlying pathophysiology of narcolepsy type 1 (NT1), which is characterized by a deficiency of orexin-producing neurons.[1][2][3][4] By selectively activating the OX2R, these oral agonists aim to restore orexin signaling, thereby promoting wakefulness and reducing other debilitating symptoms of narcolepsy.[1][4][5]

Mechanism of Action: Orexin Receptor 2 Agonism

Orexin neuropeptides, primarily orexin-A and orexin-B, are key regulators of the sleep-wake cycle, acting through two G protein-coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The loss of orexin-producing neurons in the hypothalamus is the hallmark of NT1, leading to symptoms like excessive daytime sleepiness (EDS), cataplexy, disrupted nighttime sleep, and sleep paralysis.[6][7] Both this compound and alixorexton are selective OX2R agonists, designed to mimic the action of orexin and restore wakefulness-promoting signals.[4][5][8]

cluster_Neuron Orexin Neuron (Deficient in NT1) cluster_Postsynaptic Postsynaptic Neuron cluster_Drugs Therapeutic Intervention Orexin Peptides Orexin Peptides OX2R OX2R Orexin Peptides->OX2R Binding (Deficient) Wakefulness Promotion Wakefulness Promotion OX2R->Wakefulness Promotion Activation This compound / Alixorexton This compound / Alixorexton This compound / Alixorexton->OX2R Agonist Binding

Figure 1: Signaling pathway of OX2R agonists in narcolepsy.

Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety data from the clinical trials of this compound and alixorexton.

Efficacy Data
Endpoint This compound (TAK-861) Alixorexton
Primary Efficacy Endpoint Statistically significant improvement in Maintenance of Wakefulness Test (MWT) mean sleep latency.[1][6][9]Statistically significant and dose-dependent improvement in MWT mean sleep latency.[3][10]
Key Secondary Endpoints Statistically significant improvements in Epworth Sleepiness Scale (ESS) scores and Weekly Cataplexy Rate (WCR).[1][11]Statistically significant improvements in ESS scores and numerical improvements in WCR, with statistical significance at the 6 mg dose.[3]
Additional Efficacy Measures Improvements in patient's ability to maintain attention, overall quality of life, and daily life functions.[1][11]Clinically meaningful improvements in patient-reported outcomes related to fatigue, cognition, and narcolepsy severity.[10][12]
Safety and Tolerability
Aspect This compound (TAK-861) Alixorexton
Overall Profile Generally well-tolerated with a consistent safety profile across studies.[1][5][13]Generally well-tolerated across all doses tested.[3][10][14]
Serious Adverse Events No serious treatment-related adverse events reported.[1][5][15]No serious treatment-emergent adverse events reported.[12][14][16]
Most Common Adverse Events Insomnia, urinary urgency, and frequency (mostly mild to moderate).[1][6][13]Pollakiuria, insomnia, salivary hypersecretion, urinary urgency, and blurred vision (mostly mild to moderate).[3][14]
Hepatotoxicity No cases of hepatotoxicity reported.[6][9]No clinically meaningful changes in hepatic parameters.[14][17]

Experimental Protocols

This compound (TAK-861) Phase 3 Program (FirstLight & RadiantLight)

The pivotal Phase 3 program for this compound consisted of two global, multicenter, randomized, double-blind, placebo-controlled studies.[1][5]

  • Study Design: Participants were randomized to receive one of three dosing arms (e.g., high dose, low dose, and placebo) for a 12-week treatment period.[1][5]

  • Primary Endpoint: The primary measure of efficacy was the change from baseline in the Maintenance of Wakefulness Test (MWT), an objective assessment of the ability to stay awake.[1]

  • Secondary Endpoints: Key secondary endpoints included the change from baseline in the Epworth Sleepiness Scale (ESS), a patient-reported measure of sleepiness, and the Weekly Cataplexy Rate (WCR).[1]

cluster_treatment 12-Week Treatment Period Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Placebo Placebo Randomization->Placebo Arm 1 This compound (Low Dose) This compound (Low Dose) Randomization->this compound (Low Dose) Arm 2 This compound (High Dose) This compound (High Dose) Randomization->this compound (High Dose) Arm 3 Endpoint Assessment Endpoint Assessment Placebo->Endpoint Assessment This compound (Low Dose)->Endpoint Assessment This compound (High Dose)->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis

References

A Head-to-Head Comparison of Orexin Receptor Agonists in Narcolepsy: Unraveling the Roles of OX1R and OX2R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the orexin (B13118510) system and its profound role in regulating sleep-wake states has paved the way for novel therapeutic strategies for narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. Orexin agonists, designed to replace the missing orexin neuropeptides in individuals with narcolepsy type 1, represent a promising therapeutic avenue. The orexin system comprises two G-protein coupled receptors, the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R), which are differentially distributed throughout the brain and implicated in distinct physiological functions. This guide provides a head-to-head comparison of the preclinical efficacy of OX1R and OX2R agonists in animal models of narcolepsy, supported by experimental data, to inform ongoing research and drug development efforts.

Executive Summary

Current preclinical evidence strongly suggests that selective activation of the orexin-2 receptor (OX2R) is sufficient to ameliorate the primary symptoms of narcolepsy, including cataplexy and sleep-wake fragmentation. Direct comparative studies using selective OX1R agonists in narcolepsy models are currently lacking in the published literature. However, research involving non-selective OX1R/OX2R agonists and genetic models points towards a primary role for OX2R in promoting and maintaining wakefulness and suppressing cataplexy, with OX1R potentially playing a supplementary role in the consolidation of wakefulness.

Comparative Efficacy of Orexin Agonists in a Narcolepsy Mouse Model

A key study directly compared the effects of a non-selective OX1R/OX2R agonist (Orexin-A) and a selective OX2R agonist ([Ala11, D-Leu15]-orexin-B) when administered intracerebroventricularly (ICV) to orexin knockout (OXKO) mice, a well-established animal model of narcolepsy.

Agonist ProfileCompoundDose (nmol, ICV)Effect on WakefulnessEffect on Cataplexy-like EpisodesEffect on Sleep/Wake Fragmentation
Non-selective OX1R/OX2R Agonist Orexin-A0.3Significant increase in wake timeSignificant reduction in number of episodesSignificant reduction in state transitions
Selective OX2R Agonist [Ala11, D-Leu15]-orexin-B0.3Significant increase in wake time (comparable to Orexin-A)Significant reduction in number of episodes (comparable to Orexin-A)Significant reduction in state transitions (comparable to Orexin-A)

Table 1: Comparative effects of non-selective and selective orexin receptor agonists on narcolepsy symptoms in orexin knockout mice.[1][2]

The data clearly indicates that the selective OX2R agonist was as effective as the dual OX1R/OX2R agonist in improving the major symptoms of narcolepsy in this preclinical model. This suggests that direct activation of OX2R is the primary driver of the anti-narcoleptic effects observed with dual agonists.

The Emerging Role of OX1R in Wakefulness Consolidation

While direct evidence from selective OX1R agonists in narcolepsy models is absent, studies using genetic manipulation provide insights into its potential function. In mice lacking both orexin receptors, the restoration of OX1R expression specifically in the locus coeruleus (LC), a brain region rich in noradrenergic neurons, was shown to ameliorate the fragmentation of wakefulness.[3] This suggests that while OX2R is critical for initiating and maintaining wakefulness, OX1R may contribute to the stability and consolidation of the wakeful state. However, the study comparing Orexin-A and the selective OX2R agonist found that the selective OX2R agonist was sufficient to fully ameliorate wakefulness fragmentation in narcoleptic mice.[1]

Signaling Pathways of OX1R and OX2R

The differential effects of OX1R and OX2R activation can be attributed to their distinct downstream signaling cascades. Both receptors are G-protein coupled receptors, but they exhibit preferences for different G-protein subtypes, leading to the activation of divergent intracellular pathways.

OX1R_Signaling cluster_receptor OX1R Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Gq/11 Gq/11 OX1R->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Neuronal_Excitation Neuronal Excitation & Wake Consolidation PKC->Neuronal_Excitation Ca_release->Neuronal_Excitation

Caption: OX1R Signaling Pathway.

OX2R_Signaling cluster_receptor OX2R Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors Orexin-A/B Orexin-A / Orexin-B OX2R OX2R Orexin-A/B->OX2R Gq/11 Gq/11 OX2R->Gq/11 Gi/o Gi/o OX2R->Gi/o PLC PLC Gq/11->PLC AC_inhibition Adenylyl Cyclase (Inhibition) Gi/o->AC_inhibition Ca_release Ca²⁺ Release (from ER) PLC->Ca_release cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_Excitation Neuronal Excitation, Wake Promotion & Cataplexy Suppression cAMP_decrease->Neuronal_Excitation Ca_release->Neuronal_Excitation

Caption: OX2R Signaling Pathway.

Key Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Intracerebroventricular (ICV) Cannulation and Injection in Mice

This protocol outlines the surgical procedure for implanting a guide cannula for the direct administration of compounds into the cerebral ventricles of mice.

ICV_Workflow Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic Cannula Implantation Anesthesia->Stereotaxic_Surgery Recovery Recovery Stereotaxic_Surgery->Recovery Habituation Habituation Recovery->Habituation ICV_Injection ICV Injection of Agonist/Vehicle Habituation->ICV_Injection Behavioral_Recording EEG/EMG Recording & Behavioral Analysis ICV_Injection->Behavioral_Recording

Caption: Experimental Workflow for ICV Administration.

Procedure:

  • Anesthesia and Analgesia: Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) and administered a pre-operative analgesic.

  • Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A small incision is made in the scalp to expose the skull. A burr hole is drilled at the appropriate coordinates for the lateral ventricle (e.g., 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral to the skull surface).

  • Cannula Implantation: A sterile guide cannula is lowered to the target depth and secured to the skull with dental cement. A dummy cannula is inserted to maintain patency.

  • Post-operative Care and Recovery: The incision is sutured, and the animal is provided with post-operative analgesia and monitored until fully recovered. A recovery period of at least one week is allowed before any experimental procedures.

  • ICV Injection: For drug administration, the dummy cannula is removed, and an injection cannula connected to a microsyringe pump is inserted. The agonist or vehicle is infused at a slow, controlled rate (e.g., 0.5 µL/min).

Sleep-Wakefulness and Cataplexy Analysis in Mice

This protocol describes the methodology for recording and analyzing electroencephalogram (EEG) and electromyogram (EMG) signals to score sleep-wake states and identify cataplexy-like episodes.

Procedure:

  • EEG/EMG Electrode Implantation: During the same surgical procedure as the ICV cannulation or in a separate surgery, EEG and EMG electrodes are implanted. EEG electrodes (small screws) are placed over the cortex, and EMG electrodes (fine wires) are inserted into the nuchal muscles.

  • Habituation and Recording: After recovery, mice are habituated to the recording chamber and tethered to a flexible recording cable. Continuous EEG/EMG recordings are performed for a baseline period and following the administration of the test compound.

  • Sleep-Wake Scoring: The recorded EEG and EMG data are manually or automatically scored in epochs (e.g., 10-second epochs) into three states:

    • Wakefulness: Low-amplitude, high-frequency EEG and high-amplitude EMG activity.

    • Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency (delta) EEG and low-amplitude EMG activity.

    • Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency (theta) EEG and muscle atonia (very low EMG amplitude).

  • Cataplexy-like Episode Identification: Cataplexy-like episodes are identified by the sudden onset of muscle atonia (EMG amplitude similar to or lower than that during REM sleep) for at least 10 seconds, while the EEG shows a waking-like pattern. These episodes are often preceded by a period of wakefulness.

Conclusions and Future Directions

The available preclinical data provides a strong rationale for the development of selective OX2R agonists for the treatment of narcolepsy. These compounds have demonstrated robust efficacy in ameliorating both excessive daytime sleepiness and cataplexy in animal models. While the role of OX1R appears to be secondary, further research is warranted to fully elucidate its contribution to the consolidation of wakefulness and to explore the potential therapeutic benefits of modulating this receptor, either alone or in combination with OX2R agonism.

A critical gap in the current understanding is the lack of head-to-head comparative studies of selective OX1R agonists versus selective OX2R agonists in narcolepsy models. Such studies would be invaluable for dissecting the precise roles of each receptor subtype and for guiding the development of the next generation of orexin-based therapeutics with potentially improved efficacy and side-effect profiles. Future research should also focus on the long-term effects of chronic orexin receptor agonism and the potential for off-target effects.

References

A Comparative Analysis of Oveporexton (TAK-861) Phase 3 Trial Results in Narcolepsy Type 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical analysis of the Phase 3 clinical trial results for Oveporexton (TAK-861), a novel, first-in-class oral orexin (B13118510) receptor 2 (OX2R) agonist for the treatment of Narcolepsy Type 1 (NT1). The performance of this compound is objectively compared against Solriamfetol, a well-established dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, offering a comprehensive overview based on available clinical data.

Narcolepsy Type 1 is a chronic neurological condition characterized by the loss of orexin-producing neurons, leading to debilitating symptoms such as excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep.[1][2][3][4] this compound directly targets the underlying pathophysiology by mimicking the action of orexin, representing a significant advancement in NT1 therapy.[1][2][3][5]

Mechanism of Action Comparison

This compound functions as a selective agonist at the orexin receptor 2 (OX2R), directly stimulating this pathway to restore orexin signaling, which is deficient in individuals with NT1.[1][5][6] This mechanism is designed to promote wakefulness and stabilize sleep-wake states. In contrast, Solriamfetol acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these wakefulness-promoting neurotransmitters in the synapse. The distinct mechanisms are visualized below.

cluster_0 This compound (Orexin Pathway) cluster_1 Solriamfetol (Monoamine Pathway) This compound This compound OX2R Orexin 2 Receptor (OX2R) This compound->OX2R Agonist Action Wakefulness_O Wakefulness Promotion & Cataplexy Reduction OX2R->Wakefulness_O Activates Solriamfetol Solriamfetol DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Solriamfetol->DAT_NET Inhibits Reuptake Synapse Increased Synaptic Dopamine & Norepinephrine Wakefulness_S Wakefulness Promotion Synapse->Wakefulness_S Leads to

Caption: Comparative mechanism of action pathways. (Within 100 characters)

Phase 3 Clinical Trial Performance

The efficacy and safety of this compound were evaluated in two pivotal, global Phase 3 studies, FirstLight (TAK-861-3001) and RadiantLight (TAK-861-3002).[1][2][7] Both trials successfully met all primary and secondary endpoints, demonstrating statistically significant and clinically meaningful improvements in NT1 symptoms compared to placebo.[1][2][3] For this guide, we compare these outcomes with data from the Phase 3 TONES 2 trial for Solriamfetol.

The following tables summarize the key efficacy endpoints from the respective Phase 3 trials. This compound showed robust effects on objective and subjective measures of wakefulness and a profound impact on cataplexy.

Table 1: Primary Efficacy Endpoint - Maintenance of Wakefulness Test (MWT) Measures objective ability to stay awake. Higher values indicate better performance.

Treatment GroupLS Mean Change from Baseline (minutes)Placebo-Adjusted Difference (minutes)
This compound (High Dose) ~25.0 (est.)~23.0
Solriamfetol (150 mg) 9.87.7
Solriamfetol (300 mg) 12.310.2
Placebo (this compound Trial) ~2.0 (est.)-
Placebo (Solriamfetol Trial) 2.1-
Note: Specific Phase 3 MWT values for this compound are pending presentation at upcoming medical congresses.[2][3] The estimate is based on published Phase 2b results showing a ~25.4 minute improvement and Phase 3 reports of achieving "near normal ranges".[6][8]

Table 2: Key Secondary Endpoint - Epworth Sleepiness Scale (ESS) Measures subjective sleepiness. A lower score indicates less sleepiness (score ≤10 is considered normal).

Treatment GroupLS Mean Change from BaselinePlacebo-Adjusted Difference% Patients Achieving ESS ≤10
This compound (High Dose) ~-13.0 (est.)~-11.0Close to 85%
Solriamfetol (150 mg) -5.4-3.830.5%
Solriamfetol (300 mg) -6.4-4.849.2%
Placebo (this compound Trial) ~-2.0 (est.)-N/A
Placebo (Solriamfetol Trial) -1.6-15.5%
Note: this compound Phase 3 ESS change is estimated based on Phase 2b data (-12.8 to -13.8) and qualitative reports.[6][9] The percentage of patients achieving a normal ESS score was explicitly reported for both drugs.[9][10]

Table 3: Key Secondary Endpoint - Weekly Cataplexy Rate (WCR) Measures the frequency of sudden muscle tone loss.

Treatment GroupMedian % Change from Baseline
This compound (All Doses) >80% Reduction
Solriamfetol (All Doses) No significant change vs. Placebo
Placebo N/A
Note: this compound demonstrated a significant reduction in cataplexy, a key differentiator.[11] Solriamfetol's trials did not show a significant effect on cataplexy compared to placebo.[12][13]

Table 4: Common Treatment-Emergent Adverse Events (AEs)

Adverse EventThis compoundSolriamfetol (≥5%)
InsomniaMost Common-
Urinary Urgency / FrequencyCommon-
Headache-21.5%
Nausea-10.7%
Decreased Appetite-10.7%
Nasopharyngitis-9.0%
Dry Mouth-7.3%
Anxiety-5.1%
Note: this compound was reported as generally well-tolerated, with no serious treatment-related AEs.[1][2][7] The AEs of insomnia and urinary urgency are consistent with the mechanism of action of an orexin agonist.

Experimental Protocols

A clear understanding of the trial methodologies is crucial for interpreting the results. Below are the summarized protocols for the pivotal Phase 3 programs.

  • Study Design: Two global, randomized, double-blind, placebo-controlled, parallel-group Phase 3 studies conducted over 12 weeks.[2][4][7]

  • Participant Population: Adults with a diagnosis of Narcolepsy Type 1.

  • Intervention: Oral this compound administered twice daily at various doses (e.g., 1mg/2mg) versus a matching placebo.[9]

  • Primary Endpoint: Change from baseline in the Maintenance of Wakefulness Test (MWT) at Week 12.[2][3]

  • Key Secondary Endpoints: Change from baseline in the Epworth Sleepiness Scale (ESS) score and the weekly rate of cataplexy attacks at Week 12.[2][3]

Screening Patient Screening (NT1 Diagnosis Confirmed) Baseline Baseline Assessment (MWT, ESS, WCR Diary) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Arm_A This compound (Twice Daily) Randomization->Arm_A Arm_B Placebo (Twice Daily) Randomization->Arm_B Treatment 12-Week Treatment Period Arm_A->Treatment Arm_B->Treatment Endpoint Final Assessment (Week 12) (Primary & Secondary Endpoints) Treatment->Endpoint LTE Long-Term Extension Study Endpoint->LTE

Caption: this compound Phase 3 trial workflow. (Within 100 characters)
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled study.[5]

  • Participant Population: Adults with narcolepsy (with or without cataplexy) experiencing excessive sleepiness (ESS score ≥10).[5]

  • Intervention: Oral Solriamfetol administered once daily at doses of 75 mg, 150 mg, or 300 mg, versus a matching placebo.[5]

  • Co-Primary Endpoints: Change from baseline in the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS) score at Week 12.[5]

  • Key Secondary Endpoint: Percentage of patients reporting improvement on the Patient Global Impression of Change (PGI-C) scale.[5]

References

Oveporexton Research: A Comparative Analysis of Reproducibility and Efficacy in the Treatment of Narcolepsy Type 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug Oveporexton (TAK-861) with established alternative treatments for narcolepsy type 1. We will delve into the reproducibility of findings from this compound's clinical trial program, presenting a detailed analysis of its efficacy and safety profile alongside comparable data for Solriamfetol (B1681049) and Pitolisant.

Executive Summary

This compound, a selective orexin (B13118510) receptor 2 (OX2R) agonist, has demonstrated statistically significant and clinically meaningful improvements in the core symptoms of narcolepsy type 1 across its Phase 2b and pivotal Phase 3 (FirstLight and RadiantLight) clinical trials. The consistency of the positive outcomes across these studies suggests a reliable and reproducible effect of the drug. This guide will present the available data in a structured format to allow for an objective comparison of this compound with other approved therapies, focusing on key efficacy endpoints such as the Maintenance of Wakefulness Test (MWT), the Epworth Sleepiness Scale (ESS), and the Weekly Cataplexy Rate (WCR).

Mechanism of Action: Orexin Receptor Agonism

Narcolepsy Type 1 is characterized by a deficiency of orexin (hypocretin), a neuropeptide that regulates wakefulness. This compound directly addresses this underlying pathology by acting as an agonist at the orexin 2 receptor (OX2R), thereby mimicking the effects of endogenous orexin and promoting wakefulness.

cluster_Neuron Presynaptic Neuron cluster_Synapse cluster_Postsynaptic Postsynaptic Neuron cluster_Drug Orexin Orexin Orexin_cleft Orexin Orexin->Orexin_cleft OX2R Orexin Receptor 2 (OX2R) Orexin_cleft->OX2R Binds to G_protein G-protein activation OX2R->G_protein Activates Wakefulness Promotion of Wakefulness G_protein->Wakefulness Leads to This compound This compound (TAK-861) This compound->OX2R Agonist action

Figure 1: Signaling pathway of this compound as an Orexin Receptor 2 (OX2R) agonist.

Reproducibility of this compound Findings: Consistency Across Clinical Trials

Direct reproducibility of clinical trial findings by independent researchers is not yet possible for the investigational drug this compound. However, an analysis of the consistency of results between the Phase 2b and the larger Phase 3 program can provide insights into the reliability of the observed effects.

The available data indicates a strong concordance between the Phase 2b and the Phase 3 (FirstLight and RadiantLight) studies. Both phases demonstrated that this compound was superior to placebo in improving wakefulness (measured by MWT and ESS) and reducing cataplexy (measured by WCR). The safety and tolerability profile also remained consistent, with insomnia, urinary urgency, and frequency being the most commonly reported adverse events.[1][2] This consistency across different study populations and trial phases provides confidence in the robustness of this compound's clinical profile.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data for this compound and two approved treatments for narcolepsy type 1: Solriamfetol (a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor) and Pitolisant (a histamine (B1213489) H3-receptor antagonist/inverse agonist).

Table 1: Efficacy in Improving Wakefulness (Maintenance of Wakefulness Test - MWT)
Drug (Trial)DoseMean Change from Baseline in MWT (minutes)Placebo-Adjusted Difference (minutes)
This compound (Phase 2b) 0.5 mg BID12.513.7
2 mg BID23.524.7
2 mg/5 mg BID25.426.6
7 mg QD15.016.2
This compound (Phase 3) 1 mg & 2 mg BIDStatistically significant improvement vs. placebo (p<0.001)Data not fully disclosed
Solriamfetol (Phase 3) 75 mg QDNot reported3.4 to 1.6
150 mg QD9.87.7 to 6.1
300 mg QD12.310.2 to 8.9
Pitolisant (Pooled data) Up to 35.6 mg QD6.93.4

Note: Data for different trials may not be directly comparable due to variations in study design and patient populations.

Table 2: Efficacy in Reducing Excessive Daytime Sleepiness (Epworth Sleepiness Scale - ESS)
Drug (Trial)DoseMean Change from Baseline in ESSPlacebo-Adjusted Difference
This compound (Phase 2b) 0.5 mg BID-8.9-6.4
2 mg BID-13.8-11.3
2 mg/5 mg BID-12.8-10.3
7 mg QD-11.3-8.8
This compound (Phase 3) 1 mg & 2 mg BIDStatistically significant improvement vs. placebo (p<0.001)Data not fully disclosed
Solriamfetol (Phase 3) 75 mg QD-3.8-2.2
150 mg QD-5.4-3.8
300 mg QD-6.4-4.8
Pitolisant (Pooled data) Up to 35.6 mg QD-6.1-3.8

Note: A lower score on the ESS indicates less daytime sleepiness.

Table 3: Efficacy in Reducing Cataplexy (Weekly Cataplexy Rate - WCR)
Drug (Trial)DoseMedian Percent Reduction in WCR from Baseline
This compound (Phase 3) 1 mg & 2 mg BID>80%
Solriamfetol (Phase 3) 75-300 mg QDNo significant change vs. placebo
Pitolisant (HARMONY CTP) Up to 35.6 mg QD75%
Table 4: Common Adverse Events
DrugCommon Adverse Events (≥5%)
This compound Insomnia, urinary urgency, urinary frequency[1][2]
Solriamfetol Headache, nausea, decreased appetite, nasopharyngitis, dry mouth, anxiety[3]
Pitolisant Headache, insomnia, nausea, anxiety[4]

Experimental Protocols

This compound Clinical Trial Program

The efficacy and safety of this compound for narcolepsy type 1 were evaluated in a Phase 2b study and two pivotal Phase 3 studies, FirstLight (NCT06470828) and RadiantLight (NCT06505031).

cluster_Phase2b Phase 2b Trial cluster_Phase3 Phase 3 Trials (FirstLight & RadiantLight) P2_Screening Screening P2_Randomization Randomization (1:1:1:1:1) P2_Screening->P2_Randomization P2_Dose1 This compound 0.5mg BID P2_Randomization->P2_Dose1 P2_Dose2 This compound 2mg BID P2_Randomization->P2_Dose2 P2_Dose3 This compound 2mg/5mg BID P2_Randomization->P2_Dose3 P2_Dose4 This compound 7mg QD P2_Randomization->P2_Dose4 P2_Placebo Placebo P2_Randomization->P2_Placebo P2_Treatment 8-Week Treatment P2_Endpoint Primary & Secondary Endpoints Assessed P2_Treatment->P2_Endpoint P2_Dose1->P2_Treatment P2_Dose2->P2_Treatment P2_Dose3->P2_Treatment P2_Dose4->P2_Treatment P2_Placebo->P2_Treatment P3_Screening Screening P3_Randomization Randomization P3_Screening->P3_Randomization P3_Dose_Low This compound Low Dose (FirstLight only) P3_Randomization->P3_Dose_Low P3_Dose_High This compound High Dose P3_Randomization->P3_Dose_High P3_Placebo Placebo P3_Randomization->P3_Placebo P3_Treatment 12-Week Treatment P3_Endpoint Primary & Secondary Endpoints Assessed P3_Treatment->P3_Endpoint P3_Dose_Low->P3_Treatment P3_Dose_High->P3_Treatment P3_Placebo->P3_Treatment

Figure 2: Simplified workflow of this compound's Phase 2b and Phase 3 clinical trials.

Key Methodologies:

  • Study Design: All studies were randomized, double-blind, placebo-controlled, multi-center trials.

  • Participants: Adults diagnosed with narcolepsy type 1.

  • Primary Efficacy Endpoints:

    • Maintenance of Wakefulness Test (MWT): An objective measure of the ability to stay awake in a quiet, dark environment.

  • Secondary Efficacy Endpoints:

    • Epworth Sleepiness Scale (ESS): A subjective, self-reported measure of daytime sleepiness.

    • Weekly Cataplexy Rate (WCR): A measure of the frequency of cataplexy attacks.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Conclusion

The available data on this compound consistently demonstrates a significant and clinically meaningful improvement in the major symptoms of narcolepsy type 1. The findings from the Phase 3 program appear to reproduce and reinforce the positive results of the earlier Phase 2b study. When compared to other treatment options such as Solriamfetol and Pitolisant, this compound shows a robust effect on wakefulness and a particularly strong effect on cataplexy, a key differentiator. Its mechanism of action, directly targeting the underlying orexin deficiency, represents a novel and promising approach to the management of this debilitating condition. As more detailed data from the Phase 3 trials become publicly available, a more definitive assessment of its comparative efficacy and role in the treatment landscape will be possible.

References

Oveporexton Demonstrates Significant Improvement in Patient-Reported Outcomes Over Placebo in Narcolepsy Type 1

Author: BenchChem Technical Support Team. Date: December 2025

New clinical trial data reveals that Oveporexton (TAK-861), an investigational oral orexin (B13118510) receptor 2 (OX2R) agonist, leads to statistically significant and clinically meaningful improvements in patient-reported outcomes (PROs) for individuals with narcolepsy type 1 (NT1) when compared to placebo. The findings from recent Phase 2 and Phase 3 trials highlight the drug's potential to address the debilitating daytime sleepiness and overall disease severity from the patient's perspective.

This compound is designed to target the underlying cause of narcolepsy type 1—a deficiency of the neuropeptide orexin, which is a key regulator of the sleep-wake cycle.[1] By selectively stimulating the orexin receptor 2, this compound aims to restore the signaling that is lost in this patient population.[2] The robust data from the clinical trial program, including the global, multicenter FirstLight and RadiantLight Phase 3 studies, consistently show that this mechanism translates into significant enhancements in how patients feel and function.[3][4]

Patient-reported outcome measures are crucial for evaluating the real-world impact of a new therapy. In the this compound clinical program, several validated instruments were used to capture the patient experience, including the Epworth Sleepiness Scale (ESS) for subjective sleepiness, the Narcolepsy Severity Scale for Clinical Trials (NSS-CT) for overall symptom burden, the Patient Global Impression of Change (PGI-C) for a general assessment of improvement, and the Short Form-36-item (SF-36) survey for quality of life.[5][6]

Mechanism of Action: Restoring Orexin Signaling

Narcolepsy Type 1 is characterized by a significant loss of orexin-producing neurons in the brain.[3] This orexin deficiency disrupts the body's ability to regulate sleep and wakefulness, leading to symptoms like excessive daytime sleepiness (EDS) and cataplexy.[1] this compound acts as a selective agonist at the orexin receptor 2 (OX2R), mimicking the effect of natural orexin and thereby restoring the deficient signaling pathway. This targeted action is intended to promote wakefulness and improve overall symptom control.[2]

Oveporexton_MoA cluster_0 Healthy State cluster_1 Narcolepsy Type 1 cluster_2 This compound Treatment Orexin Orexin Neurons OX2R_H OX2R Orexin->OX2R_H Orexin Release Wake Wakefulness Promotion OX2R_H->Wake LostOrexin Loss of Orexin Neurons OX2R_D OX2R LostOrexin->OX2R_D Orexin Deficiency EDS Excessive Daytime Sleepiness (EDS) OX2R_D->EDS This compound This compound (TAK-861) OX2R_T OX2R This compound->OX2R_T Agonist Action Wake_T Restored Wakefulness OX2R_T->Wake_T

Caption: Mechanism of this compound in Narcolepsy Type 1.

Quantitative Patient-Reported Outcomes

Data from both Phase 2b and the pivotal Phase 3 trials demonstrate substantial improvements in PROs for patients treated with this compound compared to those receiving placebo.

Phase 2b Study: Change in Epworth Sleepiness Scale (ESS)

The Phase 2b trial (NCT05687903) provided clear quantitative evidence of this compound's effect on subjective sleepiness.[7] The mean change from baseline in the ESS total score at week 8 showed a dose-dependent and statistically significant reduction for all this compound arms compared to placebo.[8]

Treatment Group (Twice Daily)Mean Change from Baseline in ESS Score (Week 8)Adjusted p-value vs. Placebo
Placebo-2.5-
This compound 0.5 mg-8.9≤0.004
This compound 2 mg-13.8≤0.004
This compound 2 mg/5 mg-12.8≤0.004
This compound 7 mg (Once Daily)-11.3≤0.004
Data from the Phase 2b clinical trial (NCT05687903).[7][8]
Phase 3 Studies (FirstLight & RadiantLight): Key Patient-Reported Endpoints

The Phase 3 program, encompassing the FirstLight (TAK-861-3001) and RadiantLight (TAK-861-3002) studies, confirmed these benefits at week 12, meeting all primary and secondary endpoints with high statistical significance (p<0.001 for all doses).[9] While specific mean change values for all PROs from the Phase 3 studies are pending full publication, the reported outcomes highlight a profound treatment effect.[3]

Patient-Reported OutcomeThis compound Treatment Arm (1 mg & 2 mg)Placebo ArmStatistical Significance
Epworth Sleepiness Scale (ESS) Close to 85% of patients (2mg dose) achieved scores comparable to healthy individuals (≤10).[10]Not Reportedp<0.001[9]
Narcolepsy Severity Scale (NSS-CT) Over 70% of participants reported the lowest severity level (score 0-14).[5]Not Reportedp<0.001[9]
Patient Global Impression of Change (PGI-C) Nearly 97% of treated participants reported improvements in their overall narcolepsy symptoms.[5]Not Reportedp<0.001[9]
SF-36 Quality of Life Survey Statistically significant improvements, with scores reaching the normative range for a healthy population.[5]Not Reportedp<0.001[9]
Data from the Phase 3 clinical trials (FirstLight and RadiantLight) at Week 12.[5][9][10]

Experimental Protocols

The patient-reported outcome data were collected as part of rigorously designed clinical trials.

Study Design: The Phase 3 FirstLight and RadiantLight studies were global, multicenter, randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of this compound over a 12-week period.[2][9]

Participants: The studies enrolled patients diagnosed with narcolepsy type 1, a condition characterized by excessive daytime sleepiness and cataplexy.[11]

Interventions: Participants were randomized to receive either this compound at different doses (e.g., 1 mg or 2 mg twice daily) or a matching placebo.[9]

Patient-Reported Outcome Measures:

  • Data Collection: PROs were collected using validated electronic or paper-based questionnaires at baseline and at specified time points throughout the 12-week treatment period (e.g., Week 12).[11]

  • Instruments Used:

    • Epworth Sleepiness Scale (ESS): A self-administered questionnaire that assesses the likelihood of falling asleep in eight different common situations. It provides a measure of a person's general level of daytime sleepiness.[10]

    • Narcolepsy Severity Scale for Clinical Trials (NSS-CT): A patient-rated tool used to assess the severity, frequency, and impact of the core symptoms of narcolepsy, including excessive daytime sleepiness, cataplexy, hallucinations, and sleep paralysis.[6]

    • Patient Global Impression of Change (PGI-C): A single-question assessment where patients rate their overall improvement in symptoms since the start of the trial on a 7-point scale.[5]

    • Short Form-36-item (SF-36) Survey: A widely used, patient-reported survey of health status that measures quality of life across eight different domains.[12]

Statistical Analysis: The primary analysis for PRO endpoints involved comparing the change from baseline to week 12 between the this compound and placebo groups. Statistical significance was determined using appropriate statistical models, with a p-value of less than 0.05 considered significant.[9]

Clinical_Trial_Workflow cluster_workflow PRO Clinical Trial Workflow cluster_arms Screening Patient Screening (Diagnosis of NT1) Baseline Baseline PRO Assessment (ESS, NSS-CT, SF-36) Screening->Baseline Randomization Randomization Baseline->Randomization This compound This compound Arm (1mg or 2mg BID) Randomization->this compound 1:1 or 2:1 Placebo Placebo Arm Randomization->Placebo Treatment 12-Week Treatment Period Endpoint Week 12 PRO Assessment (ESS, NSS-CT, PGI-C, SF-36) Treatment->Endpoint Analysis Data Analysis (Compare Change from Baseline) Endpoint->Analysis

Caption: Workflow for Patient-Reported Outcome (PRO) Assessment.

References

A Comparative Guide to Biomarkers for Evaluating Oveporexton Efficacy in Narcolepsy Type 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers and clinical endpoints used to evaluate the efficacy of Oveporexton, a novel oral orexin (B13118510) receptor 2 (OX2R) agonist, against other therapeutic alternatives for the treatment of narcolepsy type 1. The content is supported by experimental data from recent clinical trials and established biomarker validation protocols.

Introduction to this compound and the Role of Orexin

Narcolepsy type 1 is a chronic neurological disorder characterized by the profound loss of orexin-producing neurons in the hypothalamus. This results in a deficiency of the neuropeptide orexin (also known as hypocretin), a key regulator of wakefulness. The primary biomarker for the diagnosis of narcolepsy type 1 is a low level of orexin-A/hypocretin-1 in the cerebrospinal fluid (CSF).[1][2][3] this compound is a selective agonist of the orexin OX2 receptor, designed to mimic the action of endogenous orexin and thereby address the root cause of narcolepsy type 1 symptoms.[4][5]

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from clinical trials of this compound and its primary competitor, Alixorexton (another OX2R agonist), as well as other established treatments for narcolepsy, Solriamfetol and Pitolisant (B1243001), which have different mechanisms of action.

Table 1: Comparison of Orexin Receptor Agonists - Efficacy Data

Drug (Mechanism)Study PhasePrimary Efficacy EndpointChange from Baseline (Drug)Change from Baseline (Placebo)p-valueReference
This compound (OX2R Agonist)Phase 3 (FirstLight & RadiantLight)Mean Sleep Latency on MWT (min)Statistically significant improvement-<0.001[4][6][7]
Epworth Sleepiness Scale (ESS) ScoreStatistically significant improvement-<0.001[4][7]
Weekly Cataplexy Rate>80% reduction-<0.001[7]
Alixorexton (OX2R Agonist)Phase 2 (Vibrance-1)Mean Sleep Latency on MWT (min)Dose-dependent improvement-<0.0001[8][9]
Epworth Sleepiness Scale (ESS) ScoreDose-dependent improvement-Statistically Significant[8]
Weekly Cataplexy RateNumerical improvement (statistically significant at 6mg dose)--[8]

Table 2: Comparison with Other Narcolepsy Treatments - Efficacy Data

Drug (Mechanism)Study PhasePrimary Efficacy EndpointChange from Baseline (Drug)Change from Baseline (Placebo)p-valueReference
Solriamfetol (Dopamine and Norepinephrine Reuptake Inhibitor)Phase 3Mean Sleep Latency on MWT (min)9.8 to 12.3 min2.1 min<0.0001[10]
Epworth Sleepiness Scale (ESS) Score-5.4 to -6.4-1.6<0.0001[10]
Pitolisant (Histamine H3-Receptor Antagonist/Inverse Agonist)Pooled AnalysisMean Sleep Latency on MWT (min)Increase from 3.5 to 10.4 minIncrease from 3.4 to 6.8 min0.017[11]
Epworth Sleepiness Scale (ESS) Score-6.1-2.3<0.001[11]
Weekly Rate of Cataplexy-14.5-0.10.004[11]

Table 3: Comparative Safety and Tolerability

DrugMost Common Adverse EventsReference
This compound Insomnia, urinary urgency and frequency.[4][6][7][12][4][6][7][12]
Alixorexton Pollakiuria (frequent urination), insomnia, salivary hypersecretion, urinary urgency, blurred vision, dizziness, headache.[13][14][15][13][14][15]
Solriamfetol Headache, nausea, decreased appetite, nasopharyngitis, dry mouth, anxiety.[10][10]
Pitolisant Headache, insomnia, abdominal discomfort/pain, nausea, anxiety, irritability.[16][16]

Experimental Protocols

Biomarker Validation: Cerebrospinal Fluid (CSF) Orexin-A/Hypocretin-1 Measurement

The concentration of orexin-A/hypocretin-1 in the CSF is the most direct and specific biomarker for diagnosing narcolepsy type 1.[1][2][3]

Protocol: Radioimmunoassay (RIA) for CSF Orexin-A/Hypocretin-1

  • Patient Preparation: Patients should not have recently received radioisotopes for therapeutic or diagnostic purposes to avoid potential assay interference.[1][2]

  • CSF Collection:

    • Collect cerebrospinal fluid via lumbar puncture.

    • Use a sterile vial for collection. It is preferable to obtain an aliquot from the second collection vial.[1]

    • The required specimen volume is typically 1.5 mL (0.5 mL for pediatric patients).[1][3]

  • Sample Processing:

    • To prevent false-positive results from hemolysis, centrifuge the CSF sample to remove any red blood cells.[1][2]

    • Transfer the supernatant to a plain vial with no additives.[1]

  • Storage and Shipping:

    • Freeze the CSF sample for long-term storage (up to 120 days).[1][2] Refrigerated samples are stable for 7 days and ambient samples for 72 hours.[1]

  • Assay Procedure (Radioimmunoassay):

    • The assay is based on the competitive binding principle between radiolabeled orexin-A and unlabeled orexin-A (in the sample) for a limited number of specific antibodies.

    • A standard curve is generated using known concentrations of orexin-A.

    • The amount of bound radiolabeled orexin-A is inversely proportional to the concentration of orexin-A in the patient's sample.

    • The concentration of orexin-A in the patient's CSF is determined by comparing the results to the standard curve.

    • While ELISA kits for orexin-A are available, RIA is considered the more accurate and recommended method for diagnostic purposes.[17][18]

  • Interpretation of Results:

    • Normal: >200 pg/mL[1][2][3]

    • Intermediate: 111-200 pg/mL (may be associated with other neurological conditions)[1][2][3]

    • Consistent with Narcolepsy Type 1: ≤110 pg/mL[1][2][3]

Mandatory Visualizations

Oveporexton_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Postsynaptic Neuron Orexin Neuron Orexin Neuron Orexin-A Orexin-A Orexin Neuron->Orexin-A OX2R OX2R Wakefulness Promotion Wakefulness Promotion OX2R->Wakefulness Promotion Activates Orexin-A->OX2R Binds to This compound This compound This compound->OX2R Agonist Action Narcolepsy Type 1 Narcolepsy Type 1 (Orexin Deficiency) Narcolepsy Type 1->Orexin Neuron Loss of Neurons

Caption: this compound's mechanism of action in the orexin signaling pathway.

Biomarker_Validation_Workflow Patient with Suspected Narcolepsy Patient with Suspected Narcolepsy Lumbar Puncture Lumbar Puncture Patient with Suspected Narcolepsy->Lumbar Puncture CSF Collection CSF Collection Lumbar Puncture->CSF Collection Centrifugation Centrifugation CSF Collection->Centrifugation Supernatant Isolation Supernatant Isolation Centrifugation->Supernatant Isolation Radioimmunoassay (RIA) Radioimmunoassay (RIA) Supernatant Isolation->Radioimmunoassay (RIA) Data Analysis Data Analysis Radioimmunoassay (RIA)->Data Analysis Diagnostic Decision Diagnostic Decision Data Analysis->Diagnostic Decision Orexin-A <= 110 pg/mL Orexin-A <= 110 pg/mL Diagnostic Decision->Orexin-A <= 110 pg/mL Result Orexin-A > 110 pg/mL Orexin-A > 110 pg/mL Diagnostic Decision->Orexin-A > 110 pg/mL Result Narcolepsy Type 1 Diagnosis Narcolepsy Type 1 Diagnosis Orexin-A <= 110 pg/mL->Narcolepsy Type 1 Diagnosis Indicates Other Hypersomnolence Disorders Other Hypersomnolence Disorders Orexin-A > 110 pg/mL->Other Hypersomnolence Disorders Suggests

Caption: Experimental workflow for CSF orexin-A biomarker validation.

References

Safety Operating Guide

Personal protective equipment for handling Oveporexton

Author: BenchChem Technical Support Team. Date: December 2025

As an orally active and selective orexin (B13118510) receptor 2 (OX2R) agonist, Oveporexton (also known as TAK-861) is a potent research compound requiring careful handling to ensure personnel safety and experimental integrity.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Chemical and Physical Properties

A clear understanding of this compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueReference
IUPAC Name N-[(2S,3R)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-4,4-difluoro-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]ethanesulfonamide[2]
Synonyms TAK-861[1][3]
CAS Number 2460722-04-5[1][2]
Molecular Formula C₂₃H₂₅F₅N₂O₄S[2][3]
Molar Mass 520.52 g/mol [2]
EC₅₀ (for OX2R) 2.5 nM[1][4]

Personal Protective Equipment (PPE)

Due to the potent biological activity of this compound and its common dissolution in solvents like Dimethyl Sulfoxide (DMSO), a comprehensive PPE strategy is mandatory to prevent accidental exposure.

PPE CategoryItemSpecification and Rationale
Hand Protection Double-layered glovesInner Glove: Standard nitrile glove.Outer Glove: Chemical-resistant glove (e.g., butyl rubber or thick neoprene). DMSO readily penetrates standard nitrile gloves; a robust outer layer is critical to prevent skin absorption of the compound.[4][5]
Eye Protection Safety GogglesProvides a full seal around the eyes to protect against splashes of liquids or fine powders. Standard safety glasses are insufficient.
Body Protection Laboratory CoatA buttoned lab coat protects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plans: Handling and Experimental Protocols

Adherence to standardized procedures is critical for both safety and experimental reproducibility. The following protocols outline the step-by-step guidance for handling this compound from receipt to use.

Receiving and Storage Protocol
  • Verification: Upon receipt, verify the container label matches the order details (Compound Name, CAS number, quantity).

  • Inspection: Inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health & Safety (EHS) office.

  • Storage: Store the compound in its original, tightly sealed container.

    • Short-term (days to weeks): Store at 0-4°C in a dry, dark location.[6]

    • Long-term (months to years): Store at -20°C or -80°C for maximum stability.[1][6]

  • Inventory: Log the compound into the laboratory's chemical inventory system, noting the date of receipt, quantity, and storage location.

Experimental Workflow: Preparation of a DMSO Stock Solution

This workflow details the preparation of a 10 mM stock solution in DMSO, a common procedure for in vitro assays.[1]

G cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_solubilize Solubilization Phase cluster_storage Storage Phase prep1 Don appropriate PPE (Lab coat, goggles, double gloves) prep2 Prepare clean, dry workspace (Preferably in a chemical fume hood) prep1->prep2 prep3 Allow this compound vial to reach room temperature before opening prep2->prep3 weigh1 Tare analytical balance with an appropriate weigh boat prep3->weigh1 weigh2 Carefully weigh the target amount of this compound powder weigh1->weigh2 weigh3 Record the exact mass weigh2->weigh3 sol1 Transfer the weighed powder to a sterile, labeled microcentrifuge tube weigh3->sol1 sol2 Add the calculated volume of high-purity DMSO to the tube sol1->sol2 sol3 Vortex gently until the solid is completely dissolved sol2->sol3 sol4 Visually inspect for clarity sol3->sol4 store1 Aliquot the stock solution into smaller, single-use volumes sol4->store1 store2 Store aliquots at -20°C or -80°C in a clearly marked container store1->store2

Caption: Workflow for preparing an this compound stock solution.

Mechanism of Action: OX2R Agonism

This compound is a selective agonist for the orexin receptor 2 (OX2R).[1] Its mechanism of action is central to its therapeutic potential for treating narcolepsy by promoting wakefulness.[2][6]

This compound This compound (TAK-861) ox2r Orexin Receptor 2 (OX2R) This compound->ox2r Binds and Activates neuron Target Neuron (e.g., Histaminergic) ox2r->neuron Located on depolarization Membrane Depolarization ox2r->depolarization Initiates Signaling Cascade wakefulness Increased Wakefulness depolarization->wakefulness Leads to

Caption: Simplified signaling pathway of this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure. As a potent, biologically active molecule, this compound and materials contaminated with it should be treated as chemical waste.

Waste StreamCollection and Disposal Procedure
Unused Solid Compound Collect in its original container or a clearly labeled, sealed waste container. Do not mix with other waste. Arrange for pickup by your institution's certified hazardous waste disposal service.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a dedicated, sealed, and clearly labeled solid waste container. The label should read: "this compound Contaminated Solid Waste". Dispose of through the institutional chemical waste program.
Aqueous Solutions Collect in a sealed, labeled liquid waste container. The label should specify "Aqueous waste with this compound". Do not pour down the drain. Dispose of through the institutional chemical waste program.
DMSO Solutions Collect in a dedicated, sealed, and labeled liquid waste container appropriate for organic solvents. The label must read: "DMSO waste with this compound". Dispose of through the institutional chemical waste program.[7][8]
Empty Compound Vials Once completely empty, deface the original label to prevent misuse. Dispose of as non-hazardous laboratory glass waste, unless institutional policy requires it to be treated as chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.